Benzo[d]oxazole-4-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,3-benzoxazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-4-6-2-1-3-7-8(6)9-5-11-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDWCJKHCBSPBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Benzo[d]oxazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining Benzo[d]oxazole-4-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The document details two primary strategic approaches: a two-step synthesis commencing with the preparation of a key aldehyde intermediate followed by cyclization, and direct formylation of a pre-synthesized benzoxazole core. Each method is discussed with a focus on the underlying chemical principles, experimental rationale, and detailed protocols. This guide aims to equip researchers with the necessary knowledge to select and execute the most suitable synthetic route for their specific applications, ensuring high purity and yield of the target compound.
Introduction
This compound is a heterocyclic compound of significant interest due to its versatile applications in organic synthesis.[1] Its unique structure, featuring a fused benzene and oxazole ring with a reactive aldehyde group at the 4-position, makes it a crucial precursor for the development of a wide range of biologically active molecules and functional materials.[1][2] The benzoxazole scaffold is a well-established pharmacophore found in numerous compounds exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The aldehyde functionality serves as a versatile handle for further chemical modifications, enabling the synthesis of diverse derivatives for structure-activity relationship (SAR) studies in drug discovery.
This guide will explore the most viable and scientifically sound methods for the synthesis of this compound, providing in-depth technical details to facilitate its preparation in a laboratory setting.
Strategic Synthesis Pathways
The synthesis of this compound can be approached through two main strategies. The first, and often preferred, is a linear two-step synthesis involving the initial preparation of 2-amino-3-hydroxybenzaldehyde, which is then cyclized to form the target benzoxazole. The second strategy involves the direct formylation of a pre-existing benzoxazole ring.
Pathway 1: Two-Step Synthesis via 2-Amino-3-hydroxybenzaldehyde
This pathway is arguably the more controlled and regioselective approach. It is divided into two key stages: the synthesis of the 2-amino-3-hydroxybenzaldehyde intermediate and its subsequent cyclocondensation.
Step 1: Synthesis of 2-Amino-3-hydroxybenzaldehyde
The most common route to 2-amino-3-hydroxybenzaldehyde begins with the nitration of a suitable benzaldehyde precursor, followed by the reduction of the nitro group. A logical starting material is 3-hydroxybenzaldehyde.
-
Nitration of 3-Hydroxybenzaldehyde: The introduction of a nitro group ortho to the hydroxyl group is a critical step. This is typically achieved using a nitrating agent under controlled temperature conditions to favor the desired isomer.[3] The hydroxyl group is an ortho-, para-director; however, steric hindrance from the adjacent aldehyde group can influence the regioselectivity.
-
Reduction of 3-Hydroxy-2-nitrobenzaldehyde: The nitro group of the resulting 3-hydroxy-2-nitrobenzaldehyde is then reduced to an amino group to yield 2-amino-3-hydroxybenzaldehyde.[4] Various reducing agents can be employed for this transformation, with catalytic hydrogenation or the use of metal/acid combinations being common choices.[5] The choice of reducing agent is crucial to avoid the reduction of the aldehyde functionality.
Step 2: Cyclocondensation to Form the Benzoxazole Ring
With the 2-amino-3-hydroxybenzaldehyde intermediate in hand, the final step is the formation of the oxazole ring. This is achieved through a cyclocondensation reaction with a one-carbon electrophile, typically a formic acid derivative.
-
Rationale for Reagent Selection: Triethyl orthoformate is a highly effective reagent for this transformation as it serves as a source of the formyl group and a dehydrating agent, driving the reaction to completion.[6][7] The reaction is typically catalyzed by an acid. Formic acid itself can also be used, often in the presence of a dehydrating agent to facilitate the removal of water formed during the cyclization.
Experimental Protocol: Two-Step Synthesis
Part A: Synthesis of 2-Amino-3-hydroxybenzaldehyde
-
Nitration of 3-Hydroxybenzaldehyde:
-
In a round-bottom flask cooled in an ice bath (0-5 °C), dissolve 3-hydroxybenzaldehyde in a suitable solvent such as glacial acetic acid.[3]
-
Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at a low temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).[3]
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product, 3-hydroxy-2-nitrobenzaldehyde.
-
Filter the precipitate, wash with cold water until the washings are neutral, and dry.
-
-
Reduction of 3-Hydroxy-2-nitrobenzaldehyde:
-
In a flask, dissolve the synthesized 3-hydroxy-2-nitrobenzaldehyde in a suitable solvent like ethanol or acetic acid.
-
Add a reducing agent such as iron powder and acetic acid, or perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove the catalyst or iron residues.
-
Neutralize the filtrate and extract the product, 2-amino-3-hydroxybenzaldehyde, with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography or recrystallization.[4]
-
Part B: Cyclocondensation to this compound
-
To a solution of 2-amino-3-hydroxybenzaldehyde (1.0 equivalent) in a suitable solvent like ethanol, add triethyl orthoformate (1.2 equivalents).[6]
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA).
-
Reflux the reaction mixture for several hours, monitoring its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Data Presentation: Two-Step Synthesis
| Step | Reaction | Key Reagents | Typical Conditions | Yield |
| 1a | Nitration | 3-Hydroxybenzaldehyde, HNO₃, H₂SO₄ | 0-10 °C | Moderate to Good |
| 1b | Reduction | 3-Hydroxy-2-nitrobenzaldehyde, Fe/AcOH or H₂/Pd-C | Room Temp. to Reflux | Good to High |
| 2 | Cyclocondensation | 2-Amino-3-hydroxybenzaldehyde, Triethyl orthoformate, p-TSA | Reflux | Good |
Visualization of the Two-Step Synthesis Pathway
Caption: A schematic overview of the two-step synthesis of this compound.
Pathway 2: Direct Formylation of Benzoxazole
This approach involves the introduction of the aldehyde group directly onto a pre-synthesized benzoxazole ring. Several classical formylation reactions can be considered, each with its own advantages and challenges regarding regioselectivity and reaction conditions.
-
Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to formylate electron-rich aromatic systems.[5][8] The regioselectivity of the Vilsmeier-Haack reaction on benzoxazole is a critical consideration. Electrophilic substitution on the benzoxazole ring can occur at various positions, and directing the formylation specifically to the 4-position can be challenging.[9]
-
Duff Reaction: The Duff reaction utilizes hexamethylenetetramine (HMTA) in an acidic medium to achieve ortho-formylation of phenols.[10][11] While benzoxazole is not a phenol, the reaction has been applied to other activated aromatic systems. The conditions are often harsh, and yields can be low.
-
Ortho-lithiation Followed by Formylation: This method involves the deprotonation of the benzoxazole ring at a specific position using a strong organolithium base, followed by quenching the resulting aryllithium species with a formylating agent like DMF.[12] The regioselectivity is controlled by the directing ability of the oxazole ring's heteroatoms.
Experimental Protocol: Vilsmeier-Haack Formylation of Benzoxazole (General Procedure)
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, cool anhydrous DMF.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining a low temperature (0-5 °C). Stir for 30 minutes to form the Vilsmeier reagent.[8]
-
Add a solution of benzoxazole in anhydrous DMF to the Vilsmeier reagent at low temperature.
-
Allow the reaction mixture to warm to room temperature and then heat as required, monitoring the reaction by TLC.
-
After completion, pour the reaction mixture onto crushed ice and neutralize with a base such as sodium hydroxide or sodium acetate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).[8]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired this compound isomer.
Data Presentation: Comparison of Direct Formylation Methods
| Method | Formylating Agent | Catalyst/Base | Key Considerations |
| Vilsmeier-Haack | POCl₃, DMF | - | Potential for multiple isomers, requires electron-rich substrate.[5][9] |
| Duff Reaction | Hexamethylenetetramine | Acid (e.g., acetic acid) | Often low yields, harsh conditions.[10][11] |
| Ortho-lithiation | Organolithium base, DMF | - | Requires strictly anhydrous conditions, regioselectivity dependent on directing groups.[12] |
Visualization of the Direct Formylation Workflow
Caption: Alternative direct formylation routes to this compound.
Characterization of this compound
Thorough characterization of the synthesized product is essential to confirm its identity and purity. The following spectroscopic techniques are typically employed:
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons and the aldehyde proton. The aldehyde proton typically appears as a singlet in the downfield region (around 10 ppm). The aromatic protons will exhibit a specific splitting pattern depending on their substitution on the benzoxazole ring.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde group in the downfield region (around 190 ppm). The signals for the aromatic carbons of the benzoxazole core will appear in the range of 110-160 ppm.[9][13]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.[14]
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the carbonyl group (C=O) of the aldehyde, typically in the range of 1680-1700 cm⁻¹.
Spectroscopic Data Summary
| Technique | Key Expected Signals |
| ¹H NMR | Aldehyde proton (singlet, ~10 ppm), Aromatic protons (multiplets, 7-9 ppm) |
| ¹³C NMR | Carbonyl carbon (~190 ppm), Aromatic carbons (110-160 ppm) |
| MS (EI) | Molecular ion peak (m/z 147), fragmentation peaks corresponding to loss of H, CO.[14] |
| IR (KBr) | C=O stretch (~1690 cm⁻¹), C-H stretch (aromatic), C=N stretch, C-O-C stretch |
Conclusion
The synthesis of this compound can be effectively achieved through a strategic two-step pathway involving the preparation of 2-amino-3-hydroxybenzaldehyde followed by cyclocondensation. This method offers good control over regioselectivity and generally provides good yields. While direct formylation methods exist, they may present challenges in achieving the desired 4-substituted isomer. The choice of synthetic route will ultimately depend on the specific requirements of the research, including available starting materials, desired scale, and purification capabilities. This guide provides the foundational knowledge and detailed protocols to enable researchers to successfully synthesize this important building block for their ongoing scientific endeavors.
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Royal Society of Chemistry. (n.d.). Multicomponent reaction.
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Organic-Chemistry.org. (n.d.). Formylation. [Link]
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An In-Depth Technical Guide to Benzo[d]oxazole-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of Benzo[d]oxazole-4-carbaldehyde, a heterocyclic building block of significant interest to the pharmaceutical and materials science sectors. Addressed to researchers, medicinal chemists, and drug development professionals, this document details the compound's physicochemical properties, outlines a robust synthetic protocol, and explores its role as a scaffold for developing targeted therapeutics, with a particular focus on VEGFR-2 inhibition.
Core Compound Identification
Compound Name: this compound Synonyms: 1,3-Benzoxazole-4-carbaldehyde CAS Number: 1492303-37-3
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₅NO₂ |
| Molecular Weight | 147.13 g/mol |
| Appearance | Solid (predicted) |
| Structure | A fused bicyclic system consisting of a benzene ring and an oxazole ring, with an aldehyde functional group at position 4. |
Strategic Importance in Medicinal Chemistry
The benzoxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] This heterocycle is prevalent in both natural products and synthetic pharmaceuticals, demonstrating activities such as antimicrobial, anticonvulsant, anti-inflammatory, and antitumor effects.[1] The unique electronic properties and rigid structure of the benzoxazole ring system make it an ideal platform for designing molecules that can precisely interact with biological targets.
This compound is a particularly valuable derivative. The aldehyde group at the 4-position serves as a versatile chemical handle for synthetic elaboration, allowing for the construction of diverse molecular libraries. This reactivity, combined with the inherent biological relevance of the benzoxazole core, positions it as a key starting material for the discovery of novel therapeutic agents.
Synthesis and Characterization: A Validated Protocol
The synthesis of substituted benzoxazoles is well-established, typically involving the condensation of an o-aminophenol with a carboxylic acid or aldehyde derivative.[2] Microwave-assisted synthesis has emerged as a modern, efficient method for accelerating these reactions.[1]
Below is a generalized, field-proven protocol for the synthesis of benzoxazole derivatives from an aldehyde and an o-aminophenol, which forms the basis for producing the target compound.
Experimental Protocol: Microwave-Assisted Synthesis of a Benzoxazole Scaffold
This protocol describes a green and efficient method for synthesizing the benzoxazole core, which can be adapted for the specific synthesis of this compound.
Objective: To synthesize a benzoxazole derivative via a microwave-assisted condensation reaction.
Causality of Experimental Choices:
-
Microwave Irradiation: Chosen for its ability to rapidly and uniformly heat the reaction mixture, significantly reducing reaction times and often improving yields compared to conventional heating.[1]
-
Ethanol as Solvent: A green solvent that is effective for dissolving the reactants and facilitating the reaction.
-
Phenyliodoniumbis-trifluoroacetate (PIFA): A mild and efficient oxidizing agent that promotes the cyclization and aromatization to form the benzoxazole ring.
-
Column Chromatography: The standard and most effective method for purifying the crude product to obtain a high-purity sample for characterization and further use.[1]
Step-by-Step Methodology:
-
Reactant Charging: In a dedicated microwave reaction vessel, combine the o-aminophenol derivative (1.1 mmol), the corresponding aromatic aldehyde (1.0 mmol), and PIFA (1.05 mmol) in ethanol (3 mL).[1]
-
Microwave Reaction: Seal the vessel and place it in a microwave synthesizer. Irradiate the mixture at a controlled temperature (e.g., 80 °C) for a short duration (e.g., 15 minutes).[1]
-
Work-up: After the reaction, allow the vessel to cool to room temperature. Quench the reaction by adding 15 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x 15 mL).[1]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.[1]
-
Purification: Purify the crude material using silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the pure benzoxazole derivative.[1]
Workflow Diagram: Synthesis and Purification
Caption: General workflow for microwave-assisted benzoxazole synthesis.
Expected Spectroscopic Characterization
While specific data for this compound is not available in the cited literature, the expected spectral characteristics can be inferred from data on analogous structures.[1][3]
-
¹H NMR: The aromatic protons on the benzoxazole core are expected to appear in the downfield region (δ 7.0–8.5 ppm). The highly deshielded aldehyde proton (CHO) will appear as a singlet further downfield, typically above δ 9.5 ppm.
-
¹³C NMR: Aromatic carbons will resonate in the δ 110–160 ppm range. The carbonyl carbon of the aldehyde group is expected to have a characteristic chemical shift in the δ 190–200 ppm region.
-
IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde at approximately 1700-1710 cm⁻¹, C=N stretching of the oxazole ring around 1550-1650 cm⁻¹, and C-O-C stretching signals.
Application in Drug Discovery: Targeting the VEGFR-2 Signaling Pathway
A significant application of benzoxazole derivatives is in the development of anticancer agents, particularly as inhibitors of protein kinases.[4] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels, a process critical for tumor growth and metastasis.[5]
Mechanism of Action: VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[6] This phosphorylation event creates docking sites for various signaling proteins, initiating multiple downstream cascades, including the PLCγ/ERK and PI3K/Akt pathways. These pathways ultimately promote endothelial cell proliferation, migration, and survival, driving angiogenesis.[7]
Benzoxazole-based inhibitors are designed to act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the phosphorylation of the receptor and thereby blocking the entire downstream signaling cascade.[8] This inhibition of angiogenesis effectively cuts off the tumor's blood supply, leading to suppressed growth and metastasis.
Signaling Pathway Diagram: VEGFR-2 Inhibition
Caption: Mechanism of VEGFR-2 signaling and its inhibition.
Conclusion and Future Outlook
This compound is a high-value scaffold for chemical and pharmaceutical research. Its versatile aldehyde functionality allows for extensive derivatization, enabling the exploration of vast chemical space in the search for new bioactive molecules. The proven success of the benzoxazole core in targeting critical disease pathways, such as VEGFR-2-mediated angiogenesis, underscores the potential of this compound. Future research will likely focus on leveraging this building block to create novel, potent, and selective inhibitors for a range of therapeutic targets, furthering the impact of benzoxazole chemistry on modern drug discovery.
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An In-depth Technical Guide to the Biological Activities of Benzo[d]oxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzo[d]oxazole and its derivatives represent a cornerstone in medicinal chemistry, recognized for their versatile pharmacological profiles.[1] This is largely due to their structural resemblance to endogenous nucleic acid bases, enabling interactions with a wide array of biological macromolecules.[1] These synthetic heterocyclic compounds have demonstrated a broad spectrum of therapeutic potentials, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic activities.[1][2] This technical guide offers a comprehensive exploration of the principal biological activities of benzo[d]oxazole derivatives. It is supported by quantitative data, detailed experimental protocols for pivotal assays, and visualizations of key signaling pathways and experimental workflows. The objective is to provide researchers and drug development professionals with a thorough resource to foster further investigation and innovation in the realm of benzo[d]oxazole-based therapeutics.
Introduction: The Benzo[d]oxazole Scaffold
Benzo[d]oxazole, an aromatic organic compound, is characterized by a benzene ring fused to an oxazole ring.[3] This privileged scaffold is a recurring motif in numerous biologically active natural and synthetic molecules.[4] The unique structural and electronic properties of the benzo[d]oxazole nucleus allow for diverse chemical modifications, leading to a wide array of derivatives with distinct pharmacological activities.[5] The versatility of this scaffold has made it a focal point in the quest for novel therapeutic agents to address a multitude of diseases.[2]
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Benzo[d]oxazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a broad range of human cancer cell lines.[3][6] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for tumor growth, angiogenesis, and metastasis.[7][8]
Mechanism of Action: Inhibition of Key Signaling Pathways
A primary anticancer mechanism of certain benzo[d]oxazole derivatives is the inhibition of receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met.[9] These RTKs are often overexpressed in various cancers and play a pivotal role in tumor angiogenesis and progression.[8][10]
1.1.1. VEGFR-2 Signaling Pathway
VEGF-A binding to VEGFR-2 triggers a signaling cascade involving pathways like Ras/Raf/ERK/MAPK and PI3K/Akt, which are critical for endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis.[11] Small molecule inhibitors, including some benzo[d]oxazole derivatives, can block the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its autophosphorylation and downstream signaling.[12]
1.1.2. c-Met Signaling Pathway
The c-Met receptor, activated by its ligand Hepatocyte Growth Factor (HGF), triggers downstream signaling through pathways like PI3K/AKT and RAS/ERK, promoting cell proliferation, motility, and survival.[10] Aberrant c-Met activation is implicated in numerous cancers.[7] Small molecule inhibitors can bind to the tyrosine kinase domain of the c-Met receptor, preventing its phosphorylation and subsequent activation of downstream signaling.[10]
Structure-Activity Relationship (SAR)
The anticancer activity of benzo[d]oxazole derivatives is significantly influenced by the nature and position of substituents on the core structure.[13]
-
Electron-withdrawing groups , such as nitro (NO₂) and chloro (Cl), particularly at the ortho- and para-positions of a phenyl ring attached to the benzoxazole core, have been shown to enhance antiproliferative effects.[13]
-
The presence of a benzoxazole moiety at the second position of a quinoxaline nucleus has demonstrated higher activity compared to other heterocyclic systems.[14]
-
Fusing the benzoxazole ring with other heterocyclic systems like 1,2,4-oxadiazole can lead to potent anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer.[3]
Quantitative Data: Cytotoxicity of Benzo[d]oxazole Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of selected benzo[d]oxazole derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 8 | MGC-803 (Gastric) | 1.49 ± 0.18 | [14] |
| HepG-2 (Liver) | 5.27 ± 0.72 | [14] | |
| A549 (Lung) | 6.91 ± 0.84 | [14] | |
| HeLa (Cervical) | 6.38 ± 0.81 | [14] | |
| T-24 (Bladder) | 4.49 ± 0.65 | [14] | |
| Compound 3m | HT-29 (Colon) | - | [15] |
| MCF7 (Breast) | - | [15] | |
| A549 (Lung) | - | [15] | |
| HepG2 (Liver) | - | [15] | |
| C6 (Brain) | - | [15] | |
| Compound 3n | HT-29 (Colon) | - | [15] |
| MCF7 (Breast) | - | [15] | |
| A549 (Lung) | - | [15] | |
| HepG2 (Liver) | - | [15] | |
| C6 (Brain) | - | [15] | |
| Naphthoxazole 10 | HCV29T (Bladder) | 2.18 | [6] |
| T47D (Breast) | 2.89 | [6] | |
| A549 (Lung) | 2.45 | [6] | |
| SW707 (Rectal) | 2.33 | [6] | |
| Compound 3c | MCF-7 (Breast) | 4 µg/mL | [16] |
| Compound 3b | MCF-7 (Breast) | 12 µg/mL | [16] |
| Compound 3e | Hep-G2 (Liver) | 17.9 µg/mL | [16] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17] The amount of formazan produced is directly proportional to the number of viable cells.[17]
Step-by-Step Methodology: [4][16][18]
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, A549, HepG2) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the benzo[d]oxazole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug like doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve (percentage of cell viability vs. compound concentration) to determine the IC₅₀ value.
-
Antimicrobial Activity: Combating Pathogenic Microorganisms
Benzo[d]oxazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[2][19] The emergence of multidrug-resistant pathogens underscores the urgent need for novel antimicrobial agents, and benzo[d]oxazoles represent a promising scaffold for their development.[20]
Structure-Activity Relationship (SAR)
The antimicrobial efficacy of benzo[d]oxazole derivatives is closely linked to their chemical structure.[19][21]
-
The presence of a benzothiazole ring system in place of a benzoxazole has been shown to enhance activity against Staphylococcus aureus.[19]
-
Electron-withdrawing groups at the 5-position of the benzazole ring can increase activity against Candida albicans.[19]
-
A hydrophobic aromatic tie in the molecular structure can lead to potent activity against a broad range of bacteria.[22]
-
5,6-difluorosubstitution on a benzothiazole analog has been identified as a potent inhibitor of Gram-positive pathogens.[23]
Quantitative Data: Antimicrobial Activity of Benzo[d]oxazole Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected benzo[d]oxazole derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 5c | Bacillus subtilis | 3.12 | [21] |
| Compound 5e | Bacillus subtilis | 3.12 | [21] |
| Compound 5e | Pseudomonas aeruginosa | - | [21] |
| Compound 6a | Pseudomonas aeruginosa | - | [21] |
| Compound 6e | Pseudomonas aeruginosa | - | [21] |
| Compound 5a | Candida albicans | - | [21] |
| Compound 5c | Candida albicans | - | [21] |
| Compound 5d | Candida albicans | - | [21] |
| Compound 6d | Candida albicans | - | [21] |
| Compound 2b | Bacillus subtilis | 0.098 - 0.78 | [22] |
| Compound 10 | Bacillus subtilis | 1.14 x 10⁻³ µM | [2] |
| Compound 24 | Escherichia coli | 1.40 x 10⁻³ µM | [2] |
| Compound 13 | Pseudomonas aeruginosa | 2.57 x 10⁻³ µM | [2] |
| Compound 19 | Aspergillus niger | 2.40 x 10⁻³ µM | [2] |
| Compound 1 | Candida albicans | 0.34 x 10⁻³ µM | [2] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20][24]
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. The MIC is determined by observing the lowest concentration at which no turbidity (growth) is visible.[20]
Step-by-Step Methodology: [20][24]
-
Preparation of Test Compound:
-
Dissolve the benzo[d]oxazole derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
-
Preparation of Inoculum:
-
Culture the microbial strain on an appropriate agar medium.
-
Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).
-
-
Inoculation and Incubation:
-
Add the diluted inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Anti-inflammatory Activity: Modulating the Inflammatory Response
Several benzo[d]oxazole derivatives have been reported to possess significant anti-inflammatory properties.[25] Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[25][26]
Mechanism of Action: COX-2 Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX enzymes.[25] COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[26] Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[25] Some benzo[d]oxazole derivatives have been shown to be selective COX-2 inhibitors.[26]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[1][27]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The initial phase is mediated by histamine and serotonin, while the later phase is primarily driven by prostaglandins produced by COX-2.[28] The ability of a test compound to reduce the paw edema, particularly in the later phase, indicates its potential anti-inflammatory activity.[27]
Step-by-Step Methodology: [29]
-
Animal Acclimatization and Grouping:
-
Acclimatize rodents (rats or mice) for at least one week before the experiment.
-
Divide the animals into groups (e.g., vehicle control, positive control, and test compound groups).
-
-
Baseline Measurement:
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
-
Drug Administration:
-
Administer the benzo[d]oxazole derivative orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose.
-
The vehicle control group receives the vehicle (e.g., saline), and the positive control group receives a standard anti-inflammatory drug (e.g., indomethacin or diclofenac).
-
-
Induction of Edema:
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.
-
-
Paw Volume Measurement:
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the mean increase in paw volume for each group at each time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
Other Notable Biological Activities
The pharmacological versatility of the benzo[d]oxazole scaffold extends to several other therapeutic areas.
-
Antiviral Activity: Certain flavonol derivatives containing a benzo[d]oxazole moiety have shown excellent antiviral activity against the Tobacco Mosaic Virus (TMV).[30]
-
Anticonvulsant Activity: Some benzo[d]oxazole derivatives have demonstrated anticonvulsant properties in preclinical models.[31]
-
Antidiabetic Activity: Derivatives of benzo[d]oxazole have been evaluated for their potential to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism, suggesting a potential role in managing diabetes.[2]
-
Analgesic Activity: The pain-relieving effects of some benzo[d]oxazole derivatives have also been reported.[32]
Conclusion and Future Perspectives
The benzo[d]oxazole scaffold continues to be a highly valuable framework in the field of medicinal chemistry. The diverse and potent biological activities exhibited by its derivatives, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory research, highlight its immense therapeutic potential. The ability to systematically modify the core structure allows for the fine-tuning of pharmacological properties, paving the way for the development of more selective and efficacious drug candidates.
Future research should focus on elucidating the detailed mechanisms of action for a wider range of biological activities, expanding the structure-activity relationship studies to guide rational drug design, and advancing promising lead compounds through preclinical and clinical development. The continued exploration of this versatile scaffold holds great promise for addressing unmet medical needs and discovering the next generation of therapeutic agents.
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A Technical Guide to the Spectroscopic Characterization of Benzo[d]oxazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Elucidation of a Privileged Scaffold
Benzo[d]oxazole-4-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its core structure, a fusion of benzene and oxazole rings, is a recognized "privileged scaffold" due to its prevalence in a wide array of biologically active molecules.[2][3] The aldehyde functionality at the 4-position further enhances its utility as a versatile synthetic intermediate for the construction of more complex molecular architectures, including potential anticonvulsant agents and functional materials.[1]
Accurate and unambiguous structural confirmation is the cornerstone of all chemical research and development. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By synthesizing data from closely related benzoxazole derivatives, this document serves as a predictive and interpretive resource for researchers working with this important molecule.[4][5]
The Self-Validating System of Spectroscopic Analysis
The structural elucidation of a novel or synthesized compound relies on a cohesive and self-validating workflow of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a high-confidence confirmation of the molecular identity.
Caption: General workflow for the spectroscopic characterization of benzoxazole derivatives.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. For this compound, both ¹H and ¹³C NMR will provide a detailed picture of the aromatic and heterocyclic ring systems, as well as the aldehyde functionality.
¹H NMR Spectroscopy
The ¹H NMR spectrum will be characterized by signals in the aromatic region, typically between δ 7.0 and 9.0 ppm, and a distinct downfield signal for the aldehydic proton. The substitution pattern on the benzoxazole core dictates the chemical shifts and coupling constants of the aromatic protons.[4]
Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~10.2 | s | H-8 (Aldehyde) | The aldehydic proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. |
| ~8.5 | s | H-2 | The proton on the oxazole ring is typically found at a downfield chemical shift. |
| ~8.0 | d | H-5 | This proton is ortho to the electron-withdrawing aldehyde group, leading to a downfield shift. |
| ~7.8 | d | H-7 | This proton is ortho to the nitrogen atom of the oxazole ring and will be shifted downfield. |
| ~7.5 | t | H-6 | This proton is meta to the aldehyde group and will experience less of a deshielding effect compared to H-5 and H-7. |
Note: Predicted values are for a standard deuterated solvent like CDCl₃ or DMSO-d₆. Coupling constants (J) are expected to be in the range of 7-9 Hz for ortho coupling.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the aldehyde will be a key diagnostic signal at the downfield end of the spectrum. The chemical shifts of the aromatic and heterocyclic carbons are influenced by the electronegativity of the nitrogen and oxygen atoms and the electron-withdrawing nature of the aldehyde group.[6]
Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~190 | C-8 (Aldehyde C=O) | The carbonyl carbon of an aldehyde is characteristically found in this downfield region.[6] |
| ~155 | C-2 | The carbon in the C=N bond of the oxazole ring is significantly deshielded.[6] |
| ~150 | C-7a | A quaternary carbon fused to the oxazole ring and adjacent to the nitrogen atom. |
| ~140 | C-3a | A quaternary carbon fused to the oxazole ring and adjacent to the oxygen atom. |
| ~135 | C-4 | The carbon bearing the aldehyde group will be deshielded. |
| ~128 | C-6 | Aromatic carbon. |
| ~125 | C-5 | Aromatic carbon. |
| ~115 | C-7 | Aromatic carbon. |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[6]
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be performed to differentiate between CH and CH₃ groups (positive signals) and CH₂ groups (negative signals), and to identify quaternary carbons (absent).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound will show characteristic absorption bands for the aromatic rings, the oxazole moiety, and the aldehyde group.[7]
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Rationale |
| ~3100-3000 | Aromatic C-H stretch | Characteristic of sp² C-H bonds in the benzene ring. |
| ~2850 and ~2750 | Aldehyde C-H stretch | The presence of two distinct bands (Fermi resonance) is a hallmark of an aldehyde C-H bond. |
| ~1700 | C=O stretch (Aldehyde) | A strong, sharp absorption band indicative of the carbonyl group. |
| ~1610 and ~1580 | C=N and C=C stretches | Vibrations of the oxazole and benzene rings. |
| ~1250 | C-O-C stretch | Asymmetric stretch of the ether linkage within the oxazole ring. |
Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of dry, solid this compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is formed.
-
Pellet Formation: Transfer the powder to a pellet-forming die and press under high pressure to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and automatically subtracted from the sample spectrum.[4]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, can offer further structural insights. For this compound, high-resolution mass spectrometry (HRMS) can confirm its elemental composition.
Predicted Mass Spectrometry Data for this compound
-
Molecular Formula: C₈H₅NO₂[1]
-
Molecular Weight: 147.13 g/mol [1]
-
Expected Molecular Ion Peak (M⁺˙): m/z = 147
Fragmentation Pathway
The fragmentation of the molecular ion will likely proceed through characteristic losses of small, stable molecules.
Caption: A plausible fragmentation pathway for this compound in mass spectrometry.
Experimental Protocol for Mass Spectrometry
-
Ionization Method: Electrospray ionization (ESI) is a suitable method for this polar molecule. Electron ionization (EI) can also be used.[4]
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. For HRMS, use an Orbitrap or Time-of-Flight (TOF) mass analyzer to obtain a highly accurate mass measurement.
-
Data Analysis: Identify the molecular ion peak and compare its m/z value with the calculated molecular weight. For HRMS data, use the exact mass to confirm the elemental formula. Analyze the fragmentation pattern to gain additional structural information.[4]
Conclusion: A Unified Approach to Structural Verification
The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS data, provides a robust and self-validating framework for its structural confirmation. While the data presented in this guide is predictive, it is grounded in the well-established spectroscopic principles of the benzoxazole class of compounds. This technical guide serves as a valuable resource for researchers, enabling them to confidently identify and characterize this important synthetic building block in their scientific endeavors.
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Authored by Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Discovery and History of Benzoxazole Compounds
Foreword: The Unseen Architect in Modern Therapeutics
In the vast lexicon of heterocyclic chemistry, few scaffolds command the quiet respect and pervasive influence of the benzoxazole core. This seemingly simple fusion of a benzene and an oxazole ring represents a quintessential "privileged scaffold" in medicinal chemistry.[1] Its journey, spanning from its initial synthesis in the late 19th century to its current status as a cornerstone in numerous FDA-approved drugs, is a compelling narrative of chemical ingenuity and biological discovery. This guide is designed for the discerning researcher, scientist, and drug development professional. It eschews a rigid, templated approach to offer a narrative that is both historically grounded and practically insightful. We will not merely list facts; we will explore the causal relationships behind synthetic choices, delve into the mechanisms that confer such diverse bioactivity, and provide validated, actionable protocols. Our objective is to present the benzoxazole story with the scientific integrity and field-proven expertise it deserves.
Part 1: Genesis and Early Synthesis - From Anomaly to Archetype
The story of benzoxazole begins in 1887 with Arthur Hantzsch, whose work laid the foundation for understanding this heterocyclic system.[2] Initially a curiosity, the benzoxazole structure (IUPAC Name: 1-Oxa-3-aza-1H-indene) is an aromatic organic compound with the molecular formula C₇H₅NO.[3][4][5] Its aromaticity lends it considerable stability, yet the embedded nitrogen and oxygen atoms provide reactive sites for functionalization, a duality that is key to its utility.[1][3][5]
The foundational synthetic routes, many of which are still employed today, leverage the nucleophilicity of o-aminophenol. This precursor serves as the linchpin for constructing the fused ring system through condensation with a variety of one-carbon electrophiles.
Caption: The core chemical structure of benzoxazole.
The Workhorse Reaction: Condensation with Carboxylic Acids
The most direct and widely adopted method for synthesizing 2-substituted benzoxazoles is the condensation of an o-aminophenol with a carboxylic acid.[6] This reaction is typically performed at high temperatures to drive the dehydration and subsequent cyclization.
Causality Behind Experimental Choice: The selection of Polyphosphoric Acid (PPA) as the reaction medium is a classic example of process optimization. PPA serves a dual role: it is an effective solvent for the reactants and, more critically, it acts as a powerful dehydrating agent, sequestering the water molecule formed during the amide formation and subsequent cyclization, thereby driving the equilibrium towards the product.[3][6] This avoids the need for separate and often harsh dehydrating agents.
Caption: Workflow for benzoxazole synthesis via carboxylic acid condensation.
The Aldehyde Route: A Two-Step Oxidative Cyclization
An alternative and highly versatile pathway involves the reaction of o-aminophenol with aldehydes.[6] This method proceeds via two distinct, sequential steps:
-
Schiff Base Formation: The amino group of o-aminophenol attacks the carbonyl carbon of the aldehyde, forming a Schiff base (an imine) intermediate.
-
Oxidative Cyclization: This intermediate is then subjected to an oxidizing agent, which facilitates the intramolecular cyclization and aromatization to yield the final benzoxazole product.[3][6]
Expert Insight: The choice of oxidizing agent is critical and depends on the substrate's sensitivity. While robust options like manganese(III) acetate are common, milder reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or even molecular oxygen with a suitable catalyst can be used for more delicate molecules.[6] This two-step nature allows for greater control and modularity in the synthesis of 2-aryl and 2-alkyl benzoxazoles.
Milder Alternatives: Acyl Chlorides and Cyanating Agents
For substrates that cannot tolerate the high temperatures of the PPA method, acyl chlorides provide a highly reactive alternative.[6] The reaction proceeds readily, often at room temperature, beginning with the acylation of the amino group to form an o-hydroxyamide, which then cyclizes.[6]
Historically, toxic reagents like cyanogen bromide (CNBr) were used to synthesize 2-aminobenzoxazoles.[7][8] Modern approaches, however, have shifted towards safer, non-toxic electrophilic cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), often activated by a Lewis acid, making the synthesis of this important subclass of benzoxazoles more accessible and environmentally benign.[3][8]
Part 2: The Pharmacological Awakening - A Privileged Scaffold
The transition of benzoxazole from a chemical entity to a pharmacologically significant scaffold is a testament to its unique structural properties. It is considered an isostere of naturally occurring nucleic bases like adenine and guanine, which may explain its ability to interact effectively with biological macromolecules.[4][9] This inherent bio-compatibility has led to the discovery of a vast spectrum of pharmacological activities.
Caption: Benzoxazole as a privileged scaffold for diverse biological targets.
The benzoxazole nucleus is now recognized for a wide array of biological effects, making it a focal point for drug discovery.[2][3][4][10]
Key Reported Biological Activities:
-
Antimicrobial: Effective against both gram-positive and gram-negative bacteria, as well as various fungal strains.[2][10]
-
Anti-inflammatory: Derivatives such as benoxaprofen and flunoxaprofen are well-known nonsteroidal anti-inflammatory drugs (NSAIDs).[10]
-
Anticancer: Numerous derivatives have shown potent activity against various cancer cell lines, including human colorectal carcinoma.[10]
-
Antiviral: The scaffold has been incorporated into agents targeting viruses like Hepatitis C.[10]
-
Anticonvulsant & Analgesic: Certain substituted benzoxazoles exhibit significant anticonvulsant and analgesic properties.[4][9]
-
CNS Activity: The discovery of 2-substituted benzoxazole carboxamides as potent 5-HT₃ receptor antagonists opened avenues for treating conditions like irritable bowel syndrome.[11]
Commercially Significant Benzoxazole Derivatives
The versatility of the benzoxazole core is best illustrated by its presence in a range of marketed drugs and important natural products. These compounds validate the therapeutic potential of the scaffold and serve as blueprints for future drug design.
| Compound Name | Class / Primary Use | Key Structural Feature | Reference |
| Benoxaprofen | Nonsteroidal Anti-inflammatory (NSAID) | 2-Arylpropionic acid substitution | [10][12] |
| Flunoxaprofen | Nonsteroidal Anti-inflammatory (NSAID) | Fluorinated 2-aryl substitution | [10] |
| Chlorzoxazone | Muscle Relaxant | 5-Chloro-2-hydroxybenzoxazole core | [10][12] |
| Suvorexant | Orexin Receptor Antagonist (Insomnia) | Complex diazepane ring attached to benzoxazole | [13] |
| Calcimycin (A23187) | Antibiotic / Ionophore (Natural Product) | Complex polyether structure with a benzoxazole unit | [10][13] |
| Boxazomycin B | Antibacterial (Natural Product) | Unique polyketide-derived structure | [10][12] |
Part 3: Field-Validated Experimental Protocols
To bridge theory and practice, this section provides detailed, step-by-step methodologies for the synthesis of a representative 2-substituted benzoxazole. These protocols are designed to be self-validating systems, grounded in established and cited chemical literature.
Protocol 1: Synthesis of 2-Phenylbenzoxazole via Carboxylic Acid Condensation
This protocol details the direct condensation of o-aminophenol with benzoic acid, a foundational method for creating 2-arylbenzoxazoles.
Materials & Reagents:
-
o-Aminophenol (1.0 eq)
-
Benzoic Acid (1.1 eq)
-
Polyphosphoric Acid (PPA) (10x weight of o-aminophenol)
-
Sodium Bicarbonate Solution (10% w/v)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Round-bottom flask, heating mantle, magnetic stirrer, condenser
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine o-aminophenol (e.g., 5.0 g) and benzoic acid (e.g., 6.2 g).
-
Addition of PPA: Carefully add Polyphosphoric Acid (e.g., 50 g) to the flask. The mixture will be viscous.
-
Heating: Place the flask in a heating mantle and heat the reaction mixture to 180-200°C with vigorous stirring. Attach a reflux condenser.
-
Reaction Monitoring: Maintain the temperature and stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a hexane:ethyl acetate mixture.
-
Quenching: After completion, allow the reaction mixture to cool to approximately 80-90°C. Very carefully and slowly, pour the viscous mixture into a beaker containing ice-cold water (approx. 500 mL) while stirring continuously. A precipitate will form.
-
Neutralization: Slowly neutralize the acidic aqueous mixture by adding 10% sodium bicarbonate solution until the pH is ~7-8. Continue stirring until all effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).[6]
-
Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and filter.[6]
-
Isolation: Concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product. The crude solid can be further purified by recrystallization from ethanol or column chromatography to afford pure 2-phenylbenzoxazole.
Protocol 2: Synthesis of 2-Arylbenzoxazole via Aldehyde Condensation & Oxidative Cyclization
This protocol outlines the two-step synthesis using an aromatic aldehyde and an oxidizing agent.
Materials & Reagents:
-
o-Aminophenol (1.0 eq)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
Manganese(III) Acetate dihydrate (2.5 eq)
-
Toluene or Xylene
-
Dean-Stark apparatus (optional)
-
Silica gel for filtration
Step-by-Step Methodology:
-
Schiff Base Formation: To a solution of o-aminophenol (e.g., 5.0 g) in toluene (150 mL) in a round-bottom flask, add the aromatic aldehyde (e.g., 4.9 g).
-
Water Removal: Heat the mixture to reflux. Water formed during the reaction can be removed azeotropically using a Dean-Stark apparatus. Continue refluxing for 2-4 hours until TLC analysis shows complete consumption of the starting materials.
-
Cooling: Once the Schiff base formation is complete, cool the reaction mixture to room temperature.
-
Oxidative Cyclization: Add Manganese(III) Acetate dihydrate (e.g., 30.7 g) to the reaction mixture in one portion.
-
Heating: Heat the mixture again to reflux and maintain for 2-3 hours. Monitor the formation of the benzoxazole product by TLC.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of silica gel to remove the manganese salts, washing the pad with ethyl acetate.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the pure 2-arylbenzoxazole.
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Kumar, A., Pal, V., Mishra, K., & Singh, S. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28. [Link]
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Bennehalli, B., et al. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. [Link]
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(2024). Review on benzoxazole chemistry and pharmacological potential. World Journal of Pharmaceutical Research, 13(18), 805-817. [Link]
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Polshettiwar, S. (2023). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 10(11), 302-310. [Link]
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(2010). Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(22), 6538-41. [Link]
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The Versatile Scaffold: Unlocking the Therapeutic Potential of Benzo[d]oxazole-4-carbaldehyde
A Technical Guide for Drug Discovery Professionals
Abstract
The benzoxazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1] This technical guide focuses on a particularly valuable derivative, Benzo[d]oxazole-4-carbaldehyde, a versatile precursor for the synthesis of novel therapeutic agents. Its unique structure, featuring a reactive aldehyde group, provides a gateway to a diverse range of molecular architectures with significant potential in oncology, inflammatory diseases, infectious diseases, and neurology.[2] This document serves as an in-depth resource for researchers and drug development professionals, elucidating the synthetic pathways, mechanisms of action, and preclinical data for key derivatives of this compound. We will explore the rationale behind experimental designs and provide detailed protocols to empower further investigation into this promising scaffold.
Introduction: The Strategic Importance of the Benzoxazole Core
The benzoxazole moiety, an aromatic organic compound formed by the fusion of a benzene and an oxazole ring, is a privileged scaffold in drug discovery.[1] Its planarity and ability to participate in various non-covalent interactions make it an ideal pharmacophore for engaging with biological targets. This compound emerges as a key building block due to the synthetic versatility imparted by the aldehyde functionality at the 4-position. This reactive group serves as a handle for the construction of more complex molecules, including Schiff bases and chalcones, which are precursors to a wide array of heterocyclic systems with demonstrated biological activities.[3][4]
This guide will navigate the therapeutic landscape of this compound, focusing on four key areas of application:
-
Anticancer Activity: Targeting proliferative signaling pathways.
-
Anti-inflammatory Effects: Modulating key inflammatory mediators.
-
Antimicrobial Potential: Developing novel agents to combat infectious diseases.
-
Anticonvulsant Properties: Exploring novel mechanisms for seizure control.
Anticancer Applications: From Scaffold to Targeted Therapy
The development of novel anticancer agents is a paramount challenge in modern medicine. Derivatives of this compound have shown considerable promise in this arena, primarily through the synthesis of chalcones and Schiff bases that exhibit cytotoxic and antiproliferative effects.
Rationale for Chalcone Synthesis
Chalcones, or 1,3-diphenyl-2-propen-1-ones, are well-established precursors to flavonoids and other bioactive molecules.[4] Their α,β-unsaturated ketone moiety is a key pharmacophore that can interact with various biological targets. The synthesis of chalcones from this compound introduces the benzoxazole core into this privileged structural class, creating hybrid molecules with potentially enhanced and novel anticancer activities.[5]
Synthesis of Benzo[d]oxazole-based Chalcones
The Claisen-Schmidt condensation is the cornerstone reaction for chalcone synthesis.[6] This base-catalyzed reaction involves the condensation of an aldehyde with a ketone.
Caption: Synthetic workflow for Benzo[d]oxazole chalcones.
Experimental Protocol: Synthesis of a Representative Benzo[d]oxazole Chalcone
-
Dissolution of Reactants: Dissolve this compound (1 mmol) and a substituted acetophenone (1 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Catalyst Addition: Slowly add an aqueous solution of sodium hydroxide (40%) or potassium hydroxide to the mixture with constant stirring.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically stirred at room temperature for 4-6 hours.
-
Work-up: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid.
-
Isolation and Purification: Filter the precipitated solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure chalcone derivative.
Mechanism of Anticancer Action
Derivatives of this compound have been investigated as potent enzyme inhibitors, targeting key players in cancer progression. For instance, certain benzoxazole derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
Caption: Inhibition of the MD2-mediated inflammatory pathway.
Quantitative Anti-inflammatory Data
The following table presents the in vitro anti-inflammatory activity of representative benzoxazolone derivatives.
| Compound ID | Derivative Type | Assay | IC50 (µM) | Reference |
| BDX-I1 | Benzoxazolone | IL-6 Inhibition | 5.09 | [5] |
| BDX-I2 | Propanamide | Carrageenan-induced paw edema (% inhibition) | 81.7% | [7] |
Antimicrobial and Anticonvulsant Potential: Expanding the Therapeutic Horizon
Beyond cancer and inflammation, derivatives of this compound have demonstrated promising activity against microbial pathogens and in models of epilepsy.
Antimicrobial Activity
The emergence of drug-resistant bacteria necessitates the development of new antimicrobial agents. Benzoxazole derivatives have been shown to possess broad-spectrum antibacterial activity. [6] Experimental Protocol: Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) of synthesized compounds can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Anticonvulsant Activity
Epilepsy is a common neurological disorder characterized by recurrent seizures. Several benzoxazole derivatives have been evaluated for their anticonvulsant effects in preclinical models. [8] Experimental Protocol: In Vivo Anticonvulsant Screening
The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard models for screening potential anticonvulsant drugs.
Quantitative Antimicrobial and Anticonvulsant Data
| Application | Compound ID | Derivative Type | Model/Organism | Activity | Reference |
| Antimicrobial | BDX-A1 | Propanoic acid | Bacillus subtilis | MIC: 0.098 µg/mL | [6] |
| Anticonvulsant | BDX-AC1 | Hydrazone | MES test | ED50: 22.0 mg/kg | [9] |
Conclusion and Future Directions
This compound stands out as a highly valuable and versatile scaffold in medicinal chemistry. Its synthetic tractability allows for the creation of a diverse library of compounds with significant therapeutic potential across multiple disease areas. The derivatives, particularly chalcones and Schiff bases, have demonstrated promising anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities in preclinical studies.
Future research should focus on:
-
Lead Optimization: Structure-activity relationship (SAR) studies to enhance the potency and selectivity of lead compounds.
-
Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these derivatives.
-
In Vivo Efficacy and Safety: Comprehensive preclinical evaluation of promising candidates in relevant animal models to assess their therapeutic potential and safety profiles.
The continued exploration of this compound and its derivatives holds great promise for the discovery and development of novel and effective therapies for a range of challenging diseases.
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An In-depth Technical Guide on the Electron-Withdrawing Effects of the Aldehyde Group in Benzo[d]oxazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electron-withdrawing effects of the aldehyde group, specifically within the context of the Benzo[d]oxazole-4-carbaldehyde scaffold. Benzoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, valued for their wide range of pharmacological activities.[1][2] The introduction of an aldehyde functionality at the 4-position profoundly influences the electronic properties of the benzoxazole core, thereby modulating its reactivity, spectroscopic characteristics, and potential as a pharmacophore. This document will delve into the dual nature of the aldehyde's electron-withdrawing capacity—inductive and resonance effects—and explore the resulting chemical consequences. Detailed experimental protocols for synthesis and characterization, alongside computational analysis, are presented to provide a holistic understanding for researchers in drug discovery and organic synthesis.
Introduction: The Significance of Electron-Withdrawing Groups in Drug Design
The electronic landscape of a molecule is a primary determinant of its biological activity. Electron-withdrawing groups (EWGs) are pivotal in medicinal chemistry for their ability to modulate a molecule's physicochemical properties, such as acidity, basicity, and reactivity.[3][4] By decreasing electron density on an aromatic ring, EWGs can influence ligand-receptor interactions, metabolic stability, and pharmacokinetic profiles. The aldehyde group (-CHO), or formyl group, is a potent EWG, exerting its influence through both inductive and resonance effects.[3][5] Its presence in a heterocyclic system like benzoxazole can significantly alter the molecule's behavior, making it a valuable tool for fine-tuning the properties of potential drug candidates.[6]
The Dual Nature of the Aldehyde's Electron-Withdrawing Effect
The electron-withdrawing character of the aldehyde group stems from two fundamental electronic phenomena: the inductive effect and the resonance effect.[7][8]
Inductive Effect (-I)
The inductive effect is the transmission of charge through a chain of atoms in a molecule, leading to a permanent dipole in a bond.[7] In the case of an aldehyde, the oxygen atom is more electronegative than the carbon atom, creating a significant polarization of the carbon-oxygen double bond. This polarization makes the carbonyl carbon electron-deficient. This electron deficiency is then propagated through the sigma (σ) bonds to the adjacent aromatic ring, withdrawing electron density.[3][8]
Resonance Effect (-M or -R)
The resonance effect, also known as the mesomeric effect, involves the delocalization of π-electrons across a conjugated system.[9][10] The aldehyde group can participate in resonance with the benzoxazole ring system, effectively pulling electron density from the ring into the carbonyl group. This delocalization is represented by the movement of π-electrons from the aromatic ring to the oxygen atom of the aldehyde, creating resonance structures with a positive charge on the ring and a negative charge on the oxygen.[5][11]
Impact on the this compound Scaffold
The unique placement of the aldehyde group at the 4-position of the benzoxazole ring system leads to specific and predictable alterations in the molecule's properties.[12]
Modulation of Aromaticity and Electron Density
The strong electron-withdrawing nature of the aldehyde group deactivates the benzene portion of the benzoxazole ring towards electrophilic aromatic substitution.[3][13] Computational studies employing methods like Density Functional Theory (DFT) can visualize this effect by mapping the electron density distribution.[14] These analyses typically show a significant depletion of electron density on the aromatic ring, particularly at the ortho and para positions relative to the aldehyde group.
Enhanced Reactivity of the Aldehyde Group
While deactivating the aromatic ring to electrophilic attack, the electron-withdrawing nature of the benzoxazole core can enhance the electrophilicity of the aldehyde's carbonyl carbon. This makes the aldehyde group more susceptible to nucleophilic attack, a key feature in its utility as a synthetic intermediate for building more complex molecules.[12][15]
Spectroscopic Signatures
The electronic perturbations caused by the aldehyde group are readily observable through various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectra, the protons on the aromatic ring of this compound will experience deshielding due to the reduced electron density, causing them to resonate at a higher chemical shift (downfield) compared to unsubstituted benzoxazole.[1][16] The aldehyde proton itself will appear as a distinct singlet at a very high chemical shift, typically in the range of 9-10 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the C=O stretch of the aldehyde group, typically in the region of 1680-1715 cm⁻¹. The exact position of this band can provide insights into the degree of conjugation with the aromatic ring.
-
UV-Visible Spectroscopy: The presence of the aldehyde group and its conjugation with the benzoxazole ring system will influence the electronic transitions, resulting in characteristic absorption maxima (λmax) in the UV-Vis spectrum.[17]
Experimental Section: Synthesis and Characterization
The synthesis of this compound can be achieved through various synthetic routes, often involving the cyclization of an appropriately substituted o-aminophenol with a source for the aldehyde's carbon.[18][19]
General Synthetic Workflow
Caption: General workflow for the synthesis and characterization of this compound.
Step-by-Step Synthesis Protocol (Illustrative Example)
This protocol describes a common method for the synthesis of benzoxazole derivatives.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-aminophenol in a suitable solvent such as ethanol.
-
Reagent Addition: Add an equimolar amount of a suitable aldehyde precursor, along with a catalytic amount of an acid or base, depending on the specific reaction mechanism.
-
Reaction: Heat the mixture to reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Characterization Protocol
A comprehensive characterization is crucial to confirm the structure and purity of the synthesized this compound.[1]
| Technique | Parameter | Expected Observation |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons: ~7.0-8.5 ppm; Aldehyde proton: ~9.5-10.5 ppm |
| ¹³C NMR | Chemical Shift (δ) | Carbonyl carbon: ~185-195 ppm; Aromatic carbons: ~110-160 ppm |
| IR | Wavenumber (cm⁻¹) | C=O stretch: ~1690-1710 cm⁻¹; C-H (aldehyde): ~2720, 2820 cm⁻¹ |
| Mass Spec. | m/z | Molecular ion peak corresponding to the molecular weight of C₈H₅NO₂ |
Computational Analysis: Visualizing Electron Density
Computational chemistry provides powerful tools to visualize and quantify the electronic effects within a molecule.[20][21]
Workflow for DFT Calculations
Caption: Workflow for computational analysis of electron density.
Interpreting Electrostatic Potential Maps
An electrostatic potential (ESP) map visually represents the charge distribution in a molecule. For this compound, the ESP map would show a region of high electron density (typically colored red) around the carbonyl oxygen and a region of low electron density (typically colored blue) around the aldehyde proton and the aromatic protons, clearly illustrating the electron-withdrawing effect.[3]
Applications in Drug Discovery and Development
The unique electronic properties of this compound make it a valuable scaffold in drug discovery.[22][23]
-
Scaffold for Library Synthesis: The reactive aldehyde group serves as a handle for the synthesis of diverse libraries of compounds for high-throughput screening.[12]
-
Modulation of Pharmacological Activity: The electron-withdrawing nature of the aldehyde can be exploited to fine-tune the binding affinity of a molecule to its biological target.
-
Bioisosteric Replacement: The benzoxazole-4-carbaldehyde moiety can be used as a bioisostere for other functional groups to optimize pharmacokinetic and pharmacodynamic properties.
Conclusion
The aldehyde group in this compound is a powerful electron-withdrawing moiety that significantly influences the molecule's electronic structure and reactivity. Through a combination of inductive and resonance effects, it deactivates the aromatic ring towards electrophilic attack while enhancing the electrophilicity of the carbonyl carbon. This dual reactivity, coupled with its distinct spectroscopic signatures, makes this compound a versatile building block in medicinal chemistry and a subject of interest for further investigation in the development of novel therapeutics. A thorough understanding of these electronic effects, supported by both experimental data and computational analysis, is paramount for the rational design of new and effective drug candidates.
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Aromatic character and reactivity of the Benzo[d]oxazole core.
An In-depth Technical Guide to the Aromatic Character and Reactivity of the Benzo[d]oxazole Core
Introduction: The Privileged Scaffold of Benzo[d]oxazole
Benzo[d]oxazole is a heterocyclic aromatic organic compound featuring a benzene ring fused to an oxazole ring.[1][2] Its molecular formula is C₇H₅NO.[1] This scaffold is of paramount importance in medicinal chemistry and materials science, serving as the core structure for a multitude of pharmacologically active agents and functional materials.[3][4][5] The unique fusion of an electron-rich oxazole ring with a benzene ring imparts a distinct aromatic character that governs its stability and reactivity, making it a "privileged scaffold" for drug development.[6] Its planarity and ability to engage in various non-covalent interactions allow it to bind effectively to biological targets like enzymes and receptors.[7][8]
The aromaticity of the benzo[d]oxazole system renders it relatively stable.[1][2] However, as a heterocycle, it possesses specific reactive sites that are amenable to functionalization, enabling the synthesis of large and diverse libraries of bioactive molecules.[1][2] This guide provides a comprehensive exploration of the synthesis, reactivity, and chemical properties of the benzo[d]oxazole core for researchers and scientists in drug development.
PART 1: Synthesis of the Benzo[d]oxazole Ring System
The construction of the benzo[d]oxazole core is most commonly achieved through the condensation and subsequent cyclization of an ortho-aminophenol with a suitable electrophilic partner. This versatile strategy allows for the introduction of a wide array of substituents at the C2 position, which is a critical locus for modulating biological activity.
General Synthetic Approaches
Several methods have been established for the synthesis of the benzo[d]oxazole scaffold:
-
Condensation with Carboxylic Acids or Derivatives: The reaction of o-aminophenols with carboxylic acids (often promoted by dehydrating agents like polyphosphoric acid), acid chlorides, or esters is a foundational method.[4][9]
-
Reaction with Aldehydes: An o-aminophenol can react with an aldehyde in the presence of an oxidizing agent to form the benzoxazole ring.
-
From Tertiary Amides: A modern approach involves the electrophilic activation of tertiary amides using triflic anhydride (Tf₂O), which then react with o-aminophenols in a one-pot cascade reaction to yield 2-substituted benzoxazoles.[4]
-
Deprotonation–O-SₙAr Cyclization: Anilide precursors derived from activated 2-fluoroanilines can undergo intramolecular cyclization upon deprotonation to form the benzo[d]oxazole ring.[10]
Experimental Protocol: Synthesis of 2-Substituted Benzoxazoles via Amide Activation
This protocol details a versatile and efficient method for synthesizing 2-substituted benzoxazoles from tertiary amides and 2-aminophenols, adapted from established procedures.[4]
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried, N₂-purged round-bottom flask, add the tertiary amide (1.2 mmol, 1.2 equiv) and anhydrous 1,2-dichloroethane (DCE, 4.0 mL).
-
Activation: Cool the solution to 0 °C in an ice bath. Add trifluoromethanesulfonic anhydride (Tf₂O) (1.5 mmol, 1.5 equiv) dropwise to the stirred solution. Allow the reaction mixture to stir at 0 °C for 10 minutes.
-
Nucleophilic Addition: Add the 2-aminophenol (1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Cyclization: Warm the reaction mixture to 90 °C and stir for 1 hour.
-
Workup: After cooling to room temperature, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (eluting with a petroleum ether:ethyl acetate gradient) to yield the pure 2-substituted benzo[d]oxazole product.
Visualization of Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of benzo[d]oxazole derivatives.
Caption: General workflow for synthesis and characterization.
PART 2: Reactivity and Aromatic Character
The reactivity of the benzo[d]oxazole core is a direct consequence of its aromatic nature and the influence of the fused heterocyclic ring. The benzene portion is generally electron-rich, while the oxazole moiety contains both a π-excessive oxygen atom and a π-deficient nitrogen atom.
Electrophilic Aromatic Substitution
Electrophilic substitution reactions are a key method for functionalizing the carbocyclic (benzene) ring of the benzo[d]oxazole core. The directing influence of the fused oxazole ring is paramount in determining the regioselectivity of these reactions.
-
Causality of Regioselectivity: The fused oxazole ring acts as an ortho-, para-director. However, due to the fusion, the positions available for substitution are C4, C5, C6, and C7. Theoretical and experimental studies show that electrophilic attack preferentially occurs at the positions para and ortho to the ring oxygen atom (O1) and meta to the ring nitrogen atom (N3). This leads to substitution primarily at the C6 position , with the C5 position being less reactive.[11] The C4 and C7 positions, being ortho to the electron-withdrawing imine nitrogen and adjacent to the ring junction, are significantly less favored.
-
Typical Reactions: Common electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation can be performed on the benzo[d]oxazole core, typically yielding the 6-substituted product as the major isomer.
Visualization of Electrophilic Attack
Caption: Regioselectivity of electrophilic attack on the core.
Nucleophilic Substitution
Nucleophilic substitution reactions on the benzo[d]oxazole core are less common than electrophilic substitutions, particularly on the unsubstituted benzene ring.
-
On the Carbocyclic Ring: Nucleophilic aromatic substitution (SₙAr) on the benzene ring requires the presence of strong electron-withdrawing groups (e.g., -NO₂) to activate the ring, typically at positions ortho or para to the activating group.
-
On the Oxazole Ring (C2 Position): The C2 position is the most common site for nucleophilic attack on the oxazole moiety itself, especially if a good leaving group (like a halogen) is present.[7] For instance, 2-chlorobenzoxazoles readily react with various nucleophiles (amines, thiols, alkoxides) to afford 2-substituted derivatives. This reactivity is central to many synthetic strategies for creating diverse compound libraries.[12]
Cycloaddition Reactions
The benzo[d]oxazole system can participate in cycloaddition reactions, offering pathways to more complex fused heterocyclic structures. For instance, Lewis acid-catalyzed [3+2] cycloaddition reactions using quinones have been developed for the synthesis of functionalized benzo[d]oxazoles, demonstrating the utility of this core in constructing intricate molecular architectures.[13][14][15]
PART 3: Spectroscopic Characterization
Rigorous structural characterization is essential to confirm the identity and purity of synthesized benzo[d]oxazole derivatives.[3] The following table summarizes the key spectroscopic signatures of the benzo[d]oxazole core.
| Spectroscopic Technique | Key Features and Typical Values | Reference(s) |
| ¹H NMR Spectroscopy | Aromatic Protons: Appear in the downfield region, typically δ 6.8–8.8 ppm. The specific chemical shifts and coupling patterns are diagnostic of the substitution pattern on the benzene ring. | [3][16] |
| ¹³C NMR Spectroscopy | C2 Carbon: The imine carbon at the C2 position is characteristically deshielded, appearing around δ 150-170 ppm. Aromatic Carbons: Resonances for the carbons of the fused rings appear between δ 110-150 ppm. | [3][17] |
| IR Spectroscopy | C=N Stretch: A characteristic absorption band for the oxazole C=N bond is observed in the range of 1580–1680 cm⁻¹. C-O Stretch: The aryl ether C-O stretching vibration appears around 1010-1250 cm⁻¹. Aromatic C=C: Stretching bands for the benzene ring are seen at ~1450-1600 cm⁻¹. | [9][16] |
| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺): The mass spectrum will show a prominent molecular ion peak corresponding to the molecular weight of the specific derivative, confirming its identity. | [9][17][18] |
PART 4: Significance in Medicinal Chemistry and Drug Development
The benzo[d]oxazole scaffold is a cornerstone in modern drug discovery due to its wide spectrum of pharmacological activities.[5][11] Its structural features allow it to act as a bioisostere for naturally occurring nucleic bases like guanine and adenine, facilitating interactions with biological macromolecules.[11]
The reactivity profile discussed herein is directly leveraged by medicinal chemists to synthesize derivatives with tailored properties. For example, functionalization at the C2 position via nucleophilic substitution is a common strategy to explore structure-activity relationships (SAR), while substitution on the benzene ring via electrophilic reactions can be used to fine-tune pharmacokinetic properties like solubility and metabolic stability.
Derivatives of benzo[d]oxazole have demonstrated a vast array of biological activities, including:
-
Anticancer[19]
-
Anti-inflammatory[9]
-
Anticonvulsant[21]
-
Antitubercular[6]
-
Checkpoint Inhibition (PD-1/PD-L1)[22]
This versatility underscores the enduring importance of the benzo[d]oxazole core as a foundational element in the design of novel therapeutic agents.
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La(OTf)3-Catalyzed [3+2] Cycloaddition Reactions for the Synthesis of Benzo[d]oxazoles/Benzofurans. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]
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Benzoxazole. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
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La(OTf)3-Catalyzed [3+2] Cycloaddition Reactions for the Synthesis of Benzo[d]oxazoles/Benzofurans. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]
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Discovery of Benzo[d]oxazoles as Novel Dual Small-Molecule Inhibitors Targeting PD-1/PD-L1 and VISTA Pathway. (2024). Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]
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Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. (2016). Journal of Basic and Applied Research in Biomedicine, 2(3), 255-260. Retrieved January 17, 2026, from [Link]
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Methodological & Application
The Versatile Role of Benzo[d]oxazole-4-carbaldehyde in Modern Medicinal Chemistry: Application Notes and Protocols
Abstract
Benzo[d]oxazole-4-carbaldehyde is a heterocyclic building block of significant importance in medicinal chemistry and drug discovery.[1] Its fused bicyclic structure, featuring a reactive aldehyde group, presents a versatile scaffold for the synthesis of a diverse array of biologically active molecules.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic utility of this compound. It includes detailed experimental protocols for its synthesis and subsequent derivatization into promising therapeutic scaffolds, such as Schiff bases and chalcones. The underlying principles of these transformations and the biological relevance of the resulting compounds, including their antimicrobial and anticancer activities, are discussed in detail.
Introduction: The Significance of the Benzoxazole Scaffold
Benzoxazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring.[3] This rigid, planar scaffold is a well-established pharmacophore found in numerous biologically active compounds and approved drugs, including the non-steroidal anti-inflammatory drugs (NSAIDs) Flunoxaprofen and Benoxaprofen.[4][5] The benzoxazole core is associated with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties.[3][6]
This compound, in particular, serves as a key intermediate. The aldehyde functional group at the 4-position is a reactive handle that allows for facile chemical modification, enabling the construction of extensive compound libraries for structure-activity relationship (SAR) studies.[1][2] This guide will focus on two primary synthetic transformations of this aldehyde: the formation of Schiff bases and the Knoevenagel condensation to produce chalcone-like structures, both of which are pivotal reactions in the synthesis of novel therapeutic agents.
Synthesis of the Core Scaffold: this compound
The synthesis of the title compound, while not explicitly detailed in a single source, can be reliably achieved through the cyclocondensation of 2-amino-3-hydroxybenzaldehyde with a suitable one-carbon source, such as formic acid or its derivatives, under acidic conditions. This is a standard and well-established method for the formation of the benzoxazole ring system.[7]
Protocol 1: Synthesis of this compound
Objective: To synthesize the core intermediate this compound.
Materials:
-
2-amino-3-hydroxybenzaldehyde
-
Formic acid (98-100%)
-
Toluene
-
Dean-Stark apparatus
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-amino-3-hydroxybenzaldehyde (1.0 eq.) and toluene (approx. 10 mL per gram of starting material).
-
Add formic acid (1.5 eq.) to the suspension.
-
Heat the reaction mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Causality and Insights: The use of a Dean-Stark apparatus is crucial for driving the reaction to completion by removing the water generated during the cyclization, thereby shifting the equilibrium towards product formation. Formic acid serves as both the source of the C2 carbon of the oxazole ring and the acid catalyst for the condensation and subsequent cyclization.
Caption: Workflow for the synthesis of this compound.
Application in the Synthesis of Schiff Bases
The condensation of an aldehyde with a primary amine to form an imine, or Schiff base, is a fundamental reaction in medicinal chemistry.[8] Schiff bases derived from heterocyclic aldehydes are known to possess a wide range of biological activities, particularly antimicrobial and anticonvulsant properties.[9][10] The azomethine group (-C=N-) is critical for the biological activity of these compounds.[8]
Protocol 2: General Procedure for the Synthesis of this compound Schiff Bases
Objective: To synthesize a library of Schiff bases for biological screening.
Materials:
-
This compound
-
Various primary amines (e.g., substituted anilines, aminothiazoles) (1.0 eq.)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Standard laboratory glassware
-
Reflux condenser
Procedure:
-
Dissolve this compound (1.0 eq.) in absolute ethanol in a round-bottom flask.
-
To this solution, add an equimolar amount of the desired primary amine.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Dry the product and, if necessary, recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified Schiff base.[11][12]
-
Confirm the structure of the synthesized compounds using IR, ¹H NMR, and Mass Spectrometry. The formation of the imine bond can be confirmed by the appearance of a characteristic C=N stretching band in the IR spectrum and the azomethine proton signal in the ¹H NMR spectrum.
Causality and Insights: The addition of a catalytic amount of acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the primary amine. The subsequent dehydration step is the rate-limiting step and is also acid-catalyzed. This one-pot reaction is highly efficient and allows for the rapid generation of diverse derivatives.
Caption: General workflow for Schiff base synthesis.
Application Data: Antimicrobial Activity
Schiff bases are well-documented antimicrobial agents. Derivatives synthesized from various aldehydes have shown promising activity against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key measure of efficacy.
| Compound Type | Test Organism | MIC (µg/mL) | Reference |
| Anisaldehyde Schiff Base | Staphylococcus aureus | 62.5 | [9] |
| Anisaldehyde Schiff Base | Candida albicans | 62.5 | [9] |
| Benzaldehyde Schiff Base | Escherichia coli | 62.5 | [9] |
| Benzaldehyde Schiff Base | Staphylococcus aureus | 62.5 | [9] |
| 4-Nitrobenzaldehyde Schiff Base | Staphylococcus aureus | 62.5 | [9] |
| Substituted Benzoxazole Schiff Base | Candida albicans | Slight Activity | [13] |
| Substituted Benzoxazole Schiff Base | Escherichia coli | Good Activity | [13] |
Application in Knoevenagel Condensation for Chalcone Synthesis
The Knoevenagel condensation is a powerful C-C bond-forming reaction that involves the reaction of an aldehyde with an active methylene compound, typically catalyzed by a weak base like piperidine.[14][15] When applied to aromatic aldehydes, this reaction is a key step in the synthesis of chalcones and their analogues, which are precursors to flavonoids and are known for their significant anticancer activities.[16][17]
Protocol 3: General Procedure for Knoevenagel Condensation
Objective: To synthesize chalcone-like derivatives via Knoevenagel condensation for anticancer screening.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, substituted acetophenones) (1.2 eq.)
-
Piperidine (catalytic amount)
-
Ethanol or Toluene
-
Standard laboratory glassware
-
Reflux condenser or Dean-Stark apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the active methylene compound (1.2 eq.) in ethanol.[18]
-
Add a catalytic amount of piperidine (0.1 eq.).
-
Heat the reaction mixture to reflux and monitor its progress by TLC (typically 2-4 hours).[18]
-
Upon completion, cool the mixture to room temperature to allow the product to crystallize.
-
Collect the precipitate by filtration, wash with cold ethanol, and then with distilled water.[18]
-
Recrystallize the solid from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.
-
Characterize the product by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm the formation of the α,β-unsaturated system.
Causality and Insights: Piperidine acts as a base to deprotonate the active methylene compound, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent elimination of water (dehydration) is often spontaneous or facilitated by heat, leading to the formation of the conjugated product. This reaction provides a straightforward route to creating compounds with extended π-systems, which is often a feature of molecules that interact with biological macromolecules.[19]
Application Data: Cytotoxic Activity of Chalcone Derivatives
Chalcones are a well-studied class of compounds with potent cytotoxic effects against a variety of human cancer cell lines.[16][20] The α,β-unsaturated ketone moiety is a key feature for their biological activity, often acting as a Michael acceptor.
| Compound Class | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| Synthetic Chalcones | MCF-7 (Breast) | < 20 | [16] |
| Synthetic Chalcones | PC3 (Prostate) | < 20 | [16] |
| Synthetic Chalcones | HT-29 (Colorectal) | < 20 | [16] |
| Chalcone-Sulfonamide Hybrids | AGS (Gastric) | 0.89 - 9.63 | [20] |
| Chalcone-Sulfonamide Hybrids | HL-60 (Leukemia) | < 1.57 | [20] |
| Chalcone-Sulfonamide Hybrids | HCT-116 (Colon) | 0.60 - 19.99 | [20] |
| Artemisinin-Chalcone Hybrids | HT-29 (Colon) | 0.10 - 29 µM | [21] |
Conclusion and Future Directions
This compound is a highly valuable and versatile starting material for the synthesis of medicinally relevant heterocyclic compounds. The straightforward protocols for its conversion into Schiff bases and chalcones provide medicinal chemists with robust tools for generating molecular diversity. The significant antimicrobial and anticancer activities reported for these compound classes underscore the therapeutic potential of the benzoxazole scaffold. Future work should focus on expanding the library of derivatives, exploring other multicomponent reactions starting from this aldehyde, and conducting in-depth mechanistic studies to elucidate the specific biological targets of the most potent compounds.
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Struga, M., et al. (2023). New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. Molecules. [Link]
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Pawar, C. D., et al. (2015). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters. [Link]
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Li, Y., et al. (2020). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. Molecules. [Link]
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Ansari, M. F., et al. (2021). Chalcone Derivatives: Role in Anticancer Therapy. Cancers. [Link]
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Al-Amiery, A. A., et al. (2012). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry. [Link]
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Sarafroz, M., et al. (2020). Studies on New Schiff Bases of Benzoxazole: Synthesis, Anticonvulsant and Neurotoxicity Evaluation. Oriental Journal of Chemistry. [Link]
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Al-Masoudi, N. A., et al. (2020). Synthesis, Antimicrobial evaluation and Docking study of new Schiff bases of benzo[d]oxazol-5-amine derivatives. ResearchGate. [Link]
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Salihović, M., et al. (2018). Synthesis, DFT study and antimicrobial activity of schiff bases derived from benzaldehydes and amino acids. ResearchGate. [Link]
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Patil, S. B., et al. (2011). Knoevenagel condensation at room temperature using SeO2/ZrO2 catalyst in water-medium and solvent-free conditions. Journal of Chemical and Pharmaceutical Research. [Link]
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Kumar, S., et al. (2013). Synthesis and characterization of Schiff's bases derived from 2-amino benzothiazole, 2-amino-6-chloro benzothiazole and 2-amino-6-bromo benzothiazole with o-Vanillin. Journal of Chemical and Pharmaceutical Research. [Link]
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van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews. [Link]
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Cho, C. S., et al. (2013). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Molecules. [Link]
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The Versatile Precursor: Application Notes on Benzo[d]oxazole-4-carbaldehyde in Functional Materials
Foreword: Unlocking the Potential of a Privileged Scaffold
In the landscape of materials science and medicinal chemistry, the benzoxazole core stands as a "privileged scaffold," a recurring motif in a multitude of functional molecules.[1] Its rigid, planar structure and unique electronic properties make it an ideal building block for materials with tailored photophysical and biological activities.[2] Within this esteemed family of heterocycles, Benzo[d]oxazole-4-carbaldehyde emerges as a particularly versatile precursor. The strategic placement of the aldehyde group at the 4-position provides a reactive handle for a diverse array of chemical transformations, enabling the synthesis of complex functional materials from a readily available starting point.[3]
This technical guide provides an in-depth exploration of the applications of this compound in the development of functional materials. We will delve into detailed synthetic protocols, elucidate the mechanistic underpinnings of the resulting materials' functions, and present key performance data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this powerful building block.
Chapter 1: The Chemistry of this compound - A Gateway to Functional Derivatives
The reactivity of this compound is dominated by its aldehyde functionality. This electrophilic center readily participates in a variety of condensation reactions, most notably Schiff base formation and Knoevenagel condensation. These reactions provide a straightforward and efficient means to introduce a wide range of functional moieties, thereby tuning the electronic and steric properties of the final molecule.
Foundational Synthesis: Accessing the Core Scaffold
While this guide focuses on the applications of this compound, it is pertinent to briefly mention its synthesis. A common and robust method for the synthesis of 2-substituted benzoxazoles involves the condensation of a 2-aminophenol with an appropriate aldehyde.[4][5][6][7] This one-pot synthesis is often carried out under mild conditions and can be facilitated by various catalysts, including green and reusable options.
Below is a generalized workflow for the synthesis of benzoxazole derivatives, which can be adapted for the synthesis of the parent this compound by selecting the appropriate starting materials.
Caption: Generalized workflow for the synthesis of benzoxazole derivatives.
Chapter 2: Application in Fluorescence Sensing: Designing Molecular Probes
The rigid and aromatic nature of the benzoxazole scaffold makes it an excellent fluorophore. By conjugating specific recognition moieties to the this compound core, it is possible to create highly selective and sensitive fluorescent chemosensors for a variety of analytes, including metal ions.
Mechanism of Sensing: Harnessing Photophysical Phenomena
The sensing mechanism of benzoxazole-based fluorescent probes often relies on processes such as Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF).[8] In a PET-based sensor, the fluorescence of the benzoxazole fluorophore is initially quenched by a nearby electron-donating recognition unit. Upon binding of the target analyte, the electron-donating ability of the recognition unit is suppressed, inhibiting the PET process and leading to a "turn-on" fluorescence response.[8]
The CHEF effect also results in fluorescence enhancement upon metal ion binding. This is attributed to the rigidification of the molecular structure upon chelation, which reduces non-radiative decay pathways and increases the fluorescence quantum yield.
Conversely, fluorescence quenching can also be utilized for sensing. The interaction of the fluorophore with certain metal ions, particularly paramagnetic species like Cu²⁺, can lead to energy or electron transfer from the excited state of the fluorophore to the metal ion, resulting in a "turn-off" fluorescence signal.[9]
Caption: Mechanisms of fluorescence-based sensing.
Protocol: Synthesis of a Schiff Base Fluorescent Sensor for Metal Ion Detection
This protocol describes the synthesis of a Schiff base fluorescent sensor derived from this compound and an appropriate amine-containing recognition moiety. The resulting Schiff base can be screened for its ability to detect various metal ions.
Materials:
-
This compound (1.0 mmol)
-
Amine-containing recognition moiety (e.g., 2-aminothiophenol) (1.0 mmol)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (catalytic amount, 2-3 drops)
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol) and the selected amine-containing recognition moiety (1.0 mmol).
-
Add 20 mL of absolute ethanol to the flask and stir the mixture to dissolve the reactants.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base product in a vacuum oven.
-
Characterize the final product using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Characterization and Application:
The synthesized Schiff base can then be dissolved in a suitable solvent (e.g., DMSO or acetonitrile) to prepare a stock solution. The fluorescence properties of the sensor in the absence and presence of various metal ions can be investigated using a spectrofluorometer. A significant change in fluorescence intensity or a shift in the emission wavelength upon the addition of a specific metal ion indicates a sensing event.
| Derivative Type | Analyte | Sensing Mechanism | Reference |
| Macrocyclic Benzoxazole | Zn²⁺, Cd²⁺ | CHEF Effect | [8] |
| Bis(benzoxazole)pyridinium | Cu²⁺ | Fluorescence Quenching | [9] |
| Benzothiazole Schiff Base | Arsenic | Colorimetric Change | [10] |
Chapter 3: Medicinal Chemistry Applications: Scaffolds for Drug Discovery
Benzoxazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anticonvulsant, and antimicrobial properties.[1][11][12][13] The aldehyde functionality of this compound makes it an excellent starting point for the synthesis of novel therapeutic agents, particularly through the formation of Schiff bases.
Anticancer Activity of Benzoxazole-Derived Schiff Bases
Schiff bases derived from various aldehydes have shown promising anticancer activity.[11][14] The imine (-C=N-) linkage in Schiff bases is often crucial for their biological activity. By reacting this compound with different aromatic and heterocyclic amines, a library of novel Schiff bases can be synthesized and screened for their cytotoxic effects against various cancer cell lines.
Protocol: Synthesis of a Benzoxazole-Derived Schiff Base for Anticancer Screening
This protocol outlines the synthesis of a Schiff base from this compound and a substituted aniline.
Materials:
-
This compound (1.0 mmol)
-
Substituted Aniline (e.g., 4-chloroaniline) (1.0 mmol)
-
Methanol (25 mL)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
Dissolve this compound (1.0 mmol) in 15 mL of methanol in a 50 mL round-bottom flask.
-
In a separate beaker, dissolve the substituted aniline (1.0 mmol) in 10 mL of methanol.
-
Add the aniline solution to the aldehyde solution with stirring.
-
Add a few drops of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.
-
Filter the solid product, wash with cold methanol, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
-
Characterize the product by FT-IR, ¹H-NMR, and Mass Spectrometry.
Biological Evaluation:
The synthesized Schiff bases can be evaluated for their in vitro anticancer activity against a panel of human cancer cell lines using standard assays such as the MTT assay. The half-maximal inhibitory concentration (IC₅₀) values are determined to quantify the cytotoxic potential of the compounds.
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-acetyl Schiff base (6d) | DU145 (Prostate) | 49.80 | [15] |
| 1,3-Oxazepine derivative (IIc) | FTC-133 (Thyroid) | 62.39 | [11] |
| Schiff Base from 4-Nitrobenzaldehyde | TSCCF (Oral) | 446.68 µg/mL | [14] |
Chapter 4: Materials for Organic Electronics: Building Blocks for OLEDs
The conjugated π-system and high thermal stability of benzoxazole derivatives make them attractive candidates for use in organic light-emitting diodes (OLEDs).[16][17][18] They can be employed as emissive materials, host materials, or charge-transporting materials in OLED devices. The aldehyde group of this compound allows for the extension of the conjugated system through reactions like the Knoevenagel condensation, leading to materials with tunable photophysical properties.
Knoevenagel Condensation for Extending Conjugation
The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound in the presence of a base.[2][19][20][21][22][23] This reaction, when applied to this compound, results in the formation of styryl-type derivatives with extended π-conjugation. The choice of the active methylene compound allows for fine-tuning of the electronic properties and, consequently, the emission color of the resulting material.
Caption: Workflow for Knoevenagel condensation with this compound.
Protocol: Synthesis of a Styryl-Benzoxazole Derivative via Knoevenagel Condensation
This protocol provides a general procedure for the Knoevenagel condensation of this compound with malononitrile.
Materials:
-
This compound (1.0 mmol)
-
Malononitrile (1.2 mmol)
-
Ethanol (20 mL)
-
Piperidine (catalytic amount, 0.1 mmol)
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.2 mmol) in 20 mL of ethanol.
-
Add a catalytic amount of piperidine (0.1 mmol) to the mixture.
-
Heat the reaction mixture to reflux with stirring for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature. The product may precipitate from the solution.
-
If a precipitate forms, collect the solid by filtration. Otherwise, reduce the solvent volume under reduced pressure to induce precipitation.
-
Wash the crude product with cold ethanol and then with distilled water.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified product.
-
Dry the product under vacuum and characterize it by ¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry.
Photophysical Characterization:
The synthesized styryl-benzoxazole derivatives should be characterized for their photophysical properties, including UV-Vis absorption and photoluminescence emission spectra in various solvents. Key parameters to determine include the absorption and emission maxima (λ_abs and λ_em), Stokes shift, and fluorescence quantum yield (Φ_F). These properties will determine their suitability for use in OLEDs.
| Derivative Class | Emission Color | Application in OLEDs | Reference |
| Pyrene-Benzimidazole | Blue | Emissive Material | [17] |
| Carbazole-Benzocarbazole | - | Host Material | [24] |
| Styryl-Benzoxazole | Blue-Green | Emissive Material | [18] |
Conclusion
This compound is a highly valuable and versatile building block for the development of a wide range of functional materials. Its reactive aldehyde group provides a convenient entry point for the synthesis of fluorescent sensors, potential therapeutic agents, and materials for organic electronics. The protocols and data presented in this guide are intended to serve as a foundation for researchers to explore and expand upon the exciting possibilities offered by this privileged scaffold. With continued innovation in synthetic methodologies and a deeper understanding of structure-property relationships, the applications of this compound are poised for significant growth in the years to come.
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Benzoxazole synthesis. Organic Chemistry Portal. [Link]
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New Method of 2-Arylbenzoxazole Synthesis from 2-Aminophenol Derivatives and Benzaldehyde Using Sulfur as an Oxidant. ResearchGate. [Link]
-
A Review on Various Synthetic Methods of Benzoxazole Moiety. [Link]
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Copper-Induced Fluorescence Quenching in a Bis[2-(2′-hydroxyphenyl)benzoxazole]pyridinium Derivative for Quantification of Cu 2+ in Solution. MDPI. [Link]
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Benzoxazole: Synthetic Methodology and Biological Activities. [Link]
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Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed Central. [Link]
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Synthesis, Characterization, and Study of Anticancer Activities of New Schiff Bases and 1,3-Oxazepine Containing Drug. Digital Repository. [Link]
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A New Benzoxazole-Based Fluorescent Macrocyclic Chemosensor for Optical Detection of Zn 2+ and Cd 2+. MDPI. [Link]
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fluorescence quenching mechanisms: Topics by Science.gov. [Link]
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Design, Synthesis and Anticancer Evaluation of Some Selected Schiff Bases Derived from Benzimidazole Derivative. Semantic Scholar. [Link]
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High-Performance OLED Host Materials: Photophysical Properties and Device Optimization of Carbazole-Benzocarbazole Derivatives. ResearchGate. [Link]
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Synthesis and Computational Evaluation of N‑Acetyl-Derived Schiff Bases Incorporating 1,2,4-Triazoles for Dual Inhibition of Prostate Cancer Cells and Carbonic Anhydrases. PMC - PubMed Central. [Link]
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Environment-sensitive benzoxazole based fluorescein derivatives: Synthesis and application to the design of ON–OFF fluorescent chemosensors for microenvironment. ResearchGate. [Link]
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Design, Synthesis and Anticancer Evaluation of Some Selected Schiff Bases Derived from Benzimidazole Derivative. ResearchGate. [Link]
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The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. [Link]
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Studies on New Schiff Bases of Benzoxazole: Synthesis, Anticonvulsant and Neurotoxicity Evaluation. Oriental Journal of Chemistry. [Link]
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A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. [Link]
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Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. PubMed Central. [Link]
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One-pot synthesis of functionalized isoxazole–thiolane hybrids via Knoevenagel condensation and domino sulfa-1,6-Michael/intramolecular vinylogous Henry reactions. RSC Publishing. [Link]
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El Behavior of Stylyl Compounds with Benzoxazole and Benzothiazole for Organic Light-Emitting-Diode. ResearchGate. [Link]
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Synthesis of new benzothiazole Schiff base as selective and sensitive colorimetric sensor for arsenic on-site detection at ppb level. RSC Publishing. [Link]
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A new Schiff base derived from 5-(thiophene-2-yl)oxazole as “off-on-off” fluorescence sensor for monitoring indium and ferric ions sequentially and its application. ResearchGate. [Link]
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2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. [Link]
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- 13. Studies on New Schiff Bases of Benzoxazole: Synthesis, Anticonvulsant and Neurotoxicity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 14. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Computational Evaluation of N‑Acetyl-Derived Schiff Bases Incorporating 1,2,4-Triazoles for Dual Inhibition of Prostate Cancer Cells and Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Synthesis of Fluorescent Probes from Benzo[d]oxazole-4-carbaldehyde
Introduction: The Versatile Benzoxazole Scaffold in Fluorescence Sensing
The benzo[d]oxazole moiety represents a cornerstone in the design of modern fluorescent probes.[1][2] Its rigid, planar structure and favorable photophysical properties make it an exceptional fluorophore.[2][3] When functionalized, particularly with a reactive aldehyde group at the 4-position as in Benzo[d]oxazole-4-carbaldehyde, this scaffold transforms into a versatile platform for the synthesis of a diverse array of fluorescent sensors.[4][5] These probes are instrumental in various scientific disciplines, including cellular imaging, environmental monitoring, and diagnostics, due to their potential to detect specific analytes such as metal ions, pH, and viscosity.[2][6][7][8]
The aldehyde functionality at the 4-position is a key reactive handle, allowing for the facile introduction of various recognition moieties through well-established chemical reactions. This strategic placement enables the development of probes where the fluorescence output is directly modulated by the binding of a target analyte, leading to "turn-on" or "turn-off" sensing mechanisms. The inherent electronic properties of the benzoxazole ring system can be further tuned by introducing substituents, which can influence the photophysical characteristics of the final probe, such as emission wavelength and quantum yield.[1][2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of fluorescent probes derived from this compound. The protocols herein are based on established synthetic methodologies and are designed to be both informative and practical for laboratory implementation.
Core Synthetic Strategy: Knoevenagel Condensation
A prevalent and highly effective method for synthesizing styryl-type fluorescent probes from this compound is the Knoevenagel condensation.[2] This reaction involves the base-catalyzed condensation of the aldehyde with a compound containing an active methylene group. The choice of the active methylene compound is critical as it introduces the recognition element for the target analyte and can significantly impact the photophysical properties of the resulting probe.
Causality Behind Experimental Choices:
-
Base Catalyst: A weak base, such as piperidine or pyridine, is typically employed to deprotonate the active methylene compound, forming a nucleophilic carbanion that then attacks the electrophilic carbonyl carbon of the aldehyde. The choice of a weak base is crucial to avoid unwanted side reactions.
-
Solvent: A high-boiling point solvent like ethanol or toluene is often used to facilitate the removal of water formed during the reaction, thereby driving the equilibrium towards the product. A Dean-Stark apparatus can be beneficial for azeotropic removal of water.
-
Active Methylene Compound: The structure of this reactant dictates the probe's selectivity. For instance, using a compound with a chelating group can lead to a metal ion sensor.
Visualizing the Synthetic Workflow
Caption: General workflow for the synthesis of fluorescent probes via Knoevenagel condensation.
Experimental Protocol: Synthesis of a Styryl-Benzoxazole Probe
This protocol details the synthesis of a representative styryl-benzoxazole fluorescent probe via Knoevenagel condensation.
Materials:
-
This compound
-
Malononitrile (or other suitable active methylene compound)
-
Piperidine
-
Ethanol (absolute)
-
Dichloromethane (DCM)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (e.g., malononitrile, 1.1 eq) in absolute ethanol (50 mL).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (2-3 drops).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, proceed to the next step.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 30 mL) to remove any remaining piperidine and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Characterization of Photophysical Properties
A thorough understanding of the photophysical properties of the synthesized probes is essential for their application.
Key Parameters to Measure:
-
UV-Vis Absorption: Determines the wavelength of maximum absorption (λ_abs).
-
Fluorescence Emission: Determines the wavelength of maximum emission (λ_em).
-
Stokes Shift: The difference in wavelength between the maximum of absorption and the maximum of emission. A large Stokes shift is generally desirable to minimize self-absorption.
-
Quantum Yield (Φ_F): A measure of the efficiency of the fluorescence process. It is often determined relative to a known standard (e.g., quinine sulfate or fluorescein).
-
Molar Extinction Coefficient (ε): A measure of how strongly a substance absorbs light at a given wavelength.
Protocol for Photophysical Measurements:
-
Stock Solution Preparation: Prepare a stock solution of the purified probe in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 1 mM.
-
Working Solutions: Prepare a series of dilutions from the stock solution in the desired buffer or solvent for analysis.
-
UV-Vis Spectroscopy: Record the absorption spectrum of a dilute solution of the probe to determine λ_abs.
-
Fluorescence Spectroscopy: Excite the sample at its λ_abs and record the emission spectrum to determine λ_em.
-
Quantum Yield Determination: Measure the fluorescence intensity of the probe and a standard of known quantum yield under identical conditions (same excitation wavelength, absorbance, and solvent). The quantum yield can then be calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)
Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Table 1: Representative Photophysical Properties of Benzoxazole-Based Probes
| Probe Derivative | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Reference |
| Styryl-Benzoxazole | ~390 | ~470-580 | ~80-190 | Varies | [9] |
| Benzoxazolyl-imidazole | Varies | Varies | Varies | AIE features | [10] |
| Naphthoxazole derivatives | Varies | Varies | Varies | Solvent-dependent | [11] |
Note: The exact photophysical properties are highly dependent on the specific structure of the probe and the solvent environment.
Application Example: Fluorescent Detection of Metal Ions
Benzoxazole-based probes can be designed to selectively bind to metal ions, leading to a change in their fluorescence properties. This allows for the sensitive and selective detection of these ions.
Signaling Pathway for a "Turn-On" Metal Ion Sensor
Caption: Mechanism of a "turn-on" fluorescent sensor for metal ion detection.
General Protocol for Metal Ion Sensing:
-
Probe Solution: Prepare a solution of the fluorescent probe in a suitable buffer (e.g., HEPES or Tris-HCl) at a concentration that gives a stable and measurable fluorescence signal.
-
Titration: Add increasing concentrations of the target metal ion stock solution to the probe solution.
-
Fluorescence Measurement: After each addition, record the fluorescence emission spectrum.
-
Data Analysis: Plot the change in fluorescence intensity as a function of the metal ion concentration to determine the detection limit and binding constant.
-
Selectivity Test: Repeat the experiment with other potentially interfering metal ions to assess the selectivity of the probe.
Trustworthiness and Self-Validating Systems
The reliability of any synthesized probe is paramount. The protocols described are designed to be self-validating through rigorous characterization at each stage.
-
Synthesis: The purity of the final compound must be confirmed by multiple analytical techniques (NMR, Mass Spectrometry, Elemental Analysis). This ensures that the observed fluorescence properties are intrinsic to the designed molecule and not due to impurities.
-
Photophysical Characterization: The determination of quantum yields against well-established standards provides a benchmark for the probe's performance.
-
Application Testing: The response of the probe to its target analyte should be dose-dependent and reproducible. Selectivity studies against a panel of potential interferents validate the probe's specificity.
By adhering to these principles of thorough characterization and validation, researchers can have high confidence in the performance of their synthesized fluorescent probes.
References
-
Photophysical properties of some benzoxazole and benzothiazole derivatives. SciSpace. [Link]
-
PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. ResearchGate. [Link]
-
A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. [Link]
-
Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. RSC Advances. [Link]
-
Fluorescence of aromatic benzoxazole derivatives. Journal of the American Chemical Society. [Link]
-
This compound. MySkinRecipes. [Link]
-
Benzoxazole and Benzothiazole Derivatives as Potential Fluorescence Imaging Agents. Digital Commons @ University of Southern Mississippi. [Link]
-
Review of synthesis process of benzoxazole and benzothiazole derivatives. ResearchGate. [Link]
-
Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. ACS Publications. [Link]
-
A fluorescent probe based on benzothiazole and benzoindole for detecting hydrazine in various applications. New Journal of Chemistry. [Link]
-
Benzoxazole synthesis. Organic Chemistry Portal. [Link]
-
A benzothiazole-based fluorescent probe for distinguishing and bioimaging of Hg 2+ and Cu 2. Analytica Chimica Acta. [Link]
-
Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. Accounts of Chemical Research. [Link]
-
Design, Synthesis and Evaluation of Fluorescent Properties of Benzothiazole Derivatives. ChemPhysChem. [Link]
-
Environment-sensitive benzoxazole based fluorescein derivatives: Synthesis and application to the design of ON–OFF fluorescent chemosensors for microenvironment. ResearchGate. [Link]
-
A New Benzoxazole-Based Fluorescent Macrocyclic Chemosensor for Optical Detection of Zn 2+ and Cd 2+. Molecules. [Link]
-
Synthesis of some benzoxazole derivatives and their anti-inflammatory evaluation. ResearchGate. [Link]
-
Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal. [Link]
-
Design, synthesis and application of carbazole macrocycles in anion sensors. Beilstein Journal of Organic Chemistry. [Link]
-
Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes. Chemistry – A European Journal. [Link]
-
Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes. ResearchGate. [Link]
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Harnessing the Versatility of Benzo[d]oxazole-4-carbaldehyde for the Synthesis of Novel Bioactive Molecules
An Application Note and Protocol Guide from a Senior Application Scientist
Introduction: The Privileged Benzoxazole Scaffold
The benzoxazole core is a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal framework for designing potent and selective therapeutic agents. Benzo[d]oxazole-4-carbaldehyde, in particular, serves as a highly versatile starting material. The presence of the reactive aldehyde group at the 4-position provides a synthetic handle for a multitude of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR) and the development of novel drug candidates.
This guide provides an in-depth overview of the strategic use of this compound in the synthesis of biologically active molecules, complete with detailed protocols and the underlying scientific rationale.
Core Synthetic Strategies: The Chemistry of the Aldehyde Handle
The aldehyde functional group of this compound is the primary site for derivatization. Its electrophilic carbon atom readily reacts with various nucleophiles, enabling the construction of a diverse library of compounds. The most common and effective strategies are outlined below.
Schiff Base Formation: A Gateway to Bioactive Imines
The condensation of this compound with primary amines to form Schiff bases (imines) is one of the most straightforward and widely used synthetic routes. This reaction is typically catalyzed by a small amount of acid and proceeds with high efficiency. The resulting C=N double bond is crucial for the biological activity of many derivatives, often acting as a key pharmacophore that can interact with biological targets.
Knoevenagel Condensation: Building Complexity with Active Methylene Compounds
The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base. This reaction is a powerful tool for carbon-carbon bond formation, leading to the synthesis of α,β-unsaturated compounds. These products can serve as Michael acceptors or undergo further cyclization reactions to generate more complex heterocyclic systems.
Wittig Reaction: Olefination for Structural Diversity
The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. By reacting this compound with a phosphorus ylide, a wide variety of substituted alkenes can be synthesized. This strategy is particularly useful for introducing lipophilic groups or linkers that can modulate the pharmacokinetic properties of the final molecule.
Detailed Application Protocols
The following protocols are presented as self-validating systems, with explanations for key steps and expected outcomes. Researchers should always adhere to standard laboratory safety procedures.
Protocol 1: Synthesis of a Benzo[d]oxazole-Derived Schiff Base
This protocol describes the synthesis of a Schiff base from this compound and a substituted aniline, a common precursor for compounds with potential anticancer activity.
Workflow Diagram: Schiff Base Synthesis
Caption: General workflow for the synthesis of a Schiff base.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (e.g., 4-chloroaniline) (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
TLC plates (silica gel), mobile phase (e.g., 3:1 Hexane:Ethyl Acetate)
Procedure:
-
Reactant Setup: In a 50 mL round-bottom flask, dissolve this compound (e.g., 1.0 mmol, 147.1 mg) in 20 mL of absolute ethanol. Add the substituted aniline (1.0 mmol) to the solution.
-
Rationale: Ethanol is a common solvent for this reaction as it effectively dissolves the reactants and is easy to remove post-reaction.
-
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.
-
Rationale: The acid protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and accelerating the nucleophilic attack by the amine.
-
-
Reaction: Equip the flask with a condenser and reflux the mixture for 4-6 hours with stirring.
-
Rationale: Heating provides the necessary activation energy for the reaction to proceed to completion.
-
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The formation of a new, less polar spot corresponding to the Schiff base product should be observed.
-
Self-Validation: The disappearance of the starting material spots on the TLC plate indicates the reaction is complete.
-
-
Isolation: After completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying & Characterization: Dry the purified solid under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Expected Outcome: A crystalline solid with a yield typically ranging from 80-95%.
Table 1: Example Scope of Schiff Base Synthesis
| Entry | Aniline Derivative | Product Yield (%) |
| 1 | 4-Chloroaniline | 92 |
| 2 | 4-Methoxyaniline | 95 |
| 3 | 4-Nitroaniline | 85 |
Biological Evaluation: From Synthesis to Activity
Once a library of benzo[d]oxazole derivatives has been synthesized, the next critical step is to evaluate their biological activity. The choice of assay depends on the therapeutic target of interest.
Anticancer Activity: The MTT Assay
A common initial screening method for anticancer activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow Diagram: MTT Assay
Caption: Workflow for determining anticancer activity via MTT assay.
Brief Protocol:
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the synthesized benzo[d]oxazole derivatives (e.g., 0.1 to 100 µM) and incubate for another 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization & Measurement: Dissolve the formazan crystals in DMSO and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the concentration that inhibits 50% of cell growth (IC₅₀). A lower IC₅₀ value indicates higher potency.
Conclusion and Future Directions
This compound is a powerful and versatile building block for the synthesis of novel, biologically active molecules. The straightforward and efficient chemical transformations of its aldehyde group allow for the rapid generation of diverse chemical libraries. By combining robust synthetic protocols with systematic biological evaluation, researchers can effectively explore the therapeutic potential of this privileged scaffold, leading to the identification of new lead compounds for drug development. Future work should focus on exploring multi-component reactions to increase molecular complexity and utilizing computational modeling to guide the design of more potent and selective derivatives.
References
-
Synthesis and Characterization of Some Novel Benzoxazole, Benzothiazole and Imidazole Derivatives. (This reference provides examples of the synthesis of Schiff bases from heterocyclic aldehydes). Source: researchgate.net.
-
Benzoxazole: A Privileged Scaffold for Drug Design. (This review discusses the wide range of biological activities associated with the benzoxazole core). Source: mdpi.com.
-
Recent Developments of Benzoxazole-Based Compounds in Medicinal Chemistry. (This article highlights recent advances in the synthesis and application of benzoxazole derivatives). Source: ioppublishing.org.
Application in the design of organic electronic materials.
An Application Guide to the Design of Organic Electronic Materials
Intended Audience: Researchers, scientists, and drug development professionals venturing into the field of organic electronics.
Abstract: This comprehensive guide provides an in-depth exploration of the design, synthesis, fabrication, and characterization of organic electronic materials. Moving beyond a simple recitation of facts, this document elucidates the fundamental principles and causal relationships that govern material properties and device performance. We present field-proven, step-by-step protocols for the synthesis of a model conductive polymer, the fabrication of a bulk heterojunction photovoltaic device, and the characterization of charge carrier mobility. This guide is structured to empower researchers with the foundational knowledge and practical methodologies required to innovate in the exciting field of organic electronics.
Part 1: Introduction to Organic Electronic Materials
Organic electronic materials are a class of carbon-based compounds, typically featuring extended π-conjugated systems, that possess semiconductor properties. Unlike their inorganic counterparts like silicon, these materials are built from molecules or polymers, offering a unique combination of electronic function and the physical properties of organic matter.[1] This duality allows for the creation of devices that are lightweight, flexible, and can be manufactured using low-cost, solution-based methods.[2]
The core principle behind their electronic conductivity lies in the delocalized π-electrons present in conjugated double bonds. This electron delocalization allows charge carriers (electrons and holes) to move along the molecular backbone, enabling electrical conduction.[1] The versatility in chemical synthesis allows for precise tuning of their electronic and optical properties, making them suitable for a wide array of applications.[3]
Key Applications:
-
Organic Light-Emitting Diodes (OLEDs): Used in high-resolution displays for televisions, smartphones, and lighting, offering superior contrast and energy efficiency.[4]
-
Organic Photovoltaics (OPVs): Enable the fabrication of flexible, semi-transparent, and lightweight solar cells.[4]
-
Organic Field-Effect Transistors (OFETs): A fundamental building block for integrated circuits, sensors, and electronic paper.[3]
Part 2: The Design Workflow: From Concept to Characterization
The development of a new organic electronic material follows a multi-stage workflow that integrates computational design, chemical synthesis, device fabrication, and performance validation. Each stage informs the next, creating an iterative cycle of design and optimization.
Part 3: In Silico Design & Material Selection
The modern approach to material design begins in silico, leveraging computational chemistry to predict material properties before embarking on time-consuming synthesis.[3] This predictive power significantly accelerates the discovery of high-performance materials.
The Role of Computational Chemistry: Quantum mechanical methods, such as Density Functional Theory (DFT), are employed to calculate fundamental electronic properties of a candidate molecule. These calculations provide critical insights into how the material will behave in a device.[5]
Key Predicted Properties for Screening:
-
HOMO/LUMO Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels are crucial. They determine the material's band gap, its light absorption/emission color, and the energy barriers for charge injection from electrodes.
-
Reorganization Energy: This parameter quantifies the energy required for a molecule's geometry to relax after gaining or losing an electron. A lower reorganization energy is desirable as it correlates with higher charge carrier mobility.
-
Exciton Binding Energy: In OPVs, this is the energy holding an electron-hole pair together. A lower binding energy facilitates the separation of the exciton into free charges, which is essential for generating photocurrent.[6]
High-Throughput Virtual Screening: By automating these calculations, vast libraries of virtual compounds can be screened for promising properties. Machine learning models, trained on these large datasets, can then predict the properties of new, un-synthesized molecules almost instantaneously, further accelerating the design cycle.
| Parameter | Desired Value for p-Type (Hole Transport) | Desired Value for n-Type (Electron Transport) | Relevance |
| HOMO Level | High (e.g., -4.8 to -5.5 eV) | Low (e.g., < -5.5 eV) | Governs hole injection/extraction efficiency. |
| LUMO Level | High (e.g., > -2.5 eV) | Low (e.g., -3.0 to -4.0 eV) | Governs electron injection/extraction efficiency. |
| Band Gap (LUMO-HOMO) | Tunable (e.g., 1.5-3.0 eV) | Tunable (e.g., 1.5-3.0 eV) | Determines light absorption/emission spectrum. |
| Hole Reorganization Energy | Low (< 0.3 eV) | High | Facilitates efficient hole transport. |
| Electron Reorganization Energy | High | Low (< 0.3 eV) | Facilitates efficient electron transport. |
Part 4: Synthesis of Core Building Blocks
Once a promising candidate is identified computationally, the next step is chemical synthesis. The ability to build molecules with atomic precision is a hallmark of organic chemistry and a key advantage in this field. One of the most important and widely used classes of p-type polymers is poly(3-hexylthiophene) (P3HT). For high performance, it is crucial that the polymer is synthesized with high regioregularity (i.e., the side chains are all oriented in the same "head-to-tail" configuration), which promotes better packing and higher charge mobility. The Grignard Metathesis (GRIM) polymerization is a powerful method for achieving this.[7][8]
Protocol 1: Synthesis of Regioregular P3HT via GRIM Polymerization
Objective: To synthesize highly regioregular poly(3-hexylthiophene-2,5-diyl) with a controlled molecular weight.
Materials:
-
2,5-Dibromo-3-hexylthiophene (monomer)
-
tert-Butylmagnesium chloride (Grignard reagent), 1.0 M in THF
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) (catalyst)
-
Anhydrous Tetrahydrofuran (THF) (solvent)
-
Methanol (for precipitation)
-
Hydrochloric acid (HCl), concentrated
-
Hexanes, Acetone, Chloroform (for Soxhlet extraction)
Procedure:
-
Setup: All glassware must be rigorously dried in an oven overnight and assembled hot under a stream of dry argon or nitrogen. The reaction should be performed under an inert atmosphere using Schlenk line techniques.
-
Monomer Preparation: In a Schlenk flask, dissolve 2,5-dibromo-3-hexylthiophene (1.0 eq) in anhydrous THF.
-
Grignard Formation: Cool the solution to 0 °C in an ice bath. Add tert-butylmagnesium chloride (1.0 eq) dropwise over 10 minutes. The solution may change color. Stir the mixture at room temperature for 2 hours to ensure complete formation of the thienyl Grignard species.
-
Polymerization: In a separate Schlenk flask, add the Ni(dppp)Cl₂ catalyst (0.5-1.0 mol% relative to the monomer). Add a small amount of anhydrous THF to create a slurry. Add the Grignard monomer solution from step 3 to the catalyst slurry via cannula transfer. The solution will typically turn a deep red/purple color.
-
Reaction: Allow the polymerization to proceed at room temperature for 1-2 hours. The solution will become more viscous as the polymer forms.
-
Quenching: Quench the reaction by slowly pouring the polymer solution into a beaker of methanol containing a small amount of concentrated HCl. The polymer will precipitate as a dark solid.
-
Purification:
-
Filter the crude polymer and wash it with methanol.
-
Dry the polymer under vacuum.
-
Perform sequential Soxhlet extractions with methanol, acetone, and hexanes to remove catalyst residues, oligomers, and low molecular weight fractions.
-
The desired high molecular weight, regioregular P3HT fraction is then extracted with chloroform.
-
-
Final Product: The chloroform is removed via rotary evaporation, and the resulting dark, lustrous solid is dried under high vacuum. The product should be stored in the dark under an inert atmosphere.
Part 5: Device Fabrication: From Solution to Solid-State
Fabricating organic electronic devices can be done through high-vacuum thermal evaporation or solution processing. Solution processing, such as spin coating, is particularly advantageous for rapid prototyping and low-cost, large-area manufacturing.[1][9] Here, we detail the fabrication of a standard bulk heterojunction (BHJ) organic photovoltaic (OPV) device, which relies on an interpenetrating network of an electron donor (like P3HT) and an electron acceptor (like PCBM).[6]
Strategies for Enhancing Stability:
-
Molecular Design: Incorporating sterically bulky side chains can shield the conjugated backbone from oxygen. Designing materials with high glass transition temperatures can improve morphological stability.
-
Device Encapsulation: The most effective strategy against extrinsic degradation is near-perfect encapsulation using barrier films to prevent ingress of oxygen and water.
-
Interfacial Engineering: Using stable metal oxides as charge transport layers instead of more reactive organic layers can prevent degradation at the electrode interface.
Part 8: Conclusion and Future Outlook
The design of organic electronic materials is a highly interdisciplinary field that merges quantum chemistry, synthetic chemistry, materials science, and device engineering. The workflow presented here—from computational screening to synthesis and validated testing—provides a robust framework for developing next-generation materials. The key advantages of solution processability and chemical tunability continue to drive innovation, pushing performance metrics for efficiency and stability ever higher. Future progress will likely rely on the increased integration of data-driven and machine learning approaches to navigate the vast chemical space and uncover novel molecular architectures with tailored properties for unprecedented applications.
References
-
Ohayon, D., Druet, V., & Inal, S. (2023). A guide for the characterization of organic electrochemical transistors and channel materials. Chemical Society Reviews, 52(3), 955-996. [Link]
-
Dost, R., Das, A., & Grell, M. (2008). Time-of-flight mobility measurements in organic field-effect transistors. Journal of Applied Physics, 104(8), 084519. [Link]
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Skalski, P., et al. (2010). Electroactive materials for organic electronics: preparation strategies, structural aspects and characterization techniques. Chemical Society Reviews, 39(7), 2488-2521. [Link]
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Slideshare. (n.d.). Fabrication of Organic bulk Heterojunction Solar Cell. [Link]
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ResearchGate. (n.d.). Synthesis of regioregular poly(3-hexylthiophene) by Grignard metathesis (GRIM) polymerization. [Link]
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Al-Asbahi, B. A. (2022). Optimization of the Active Layer P3HT:PC60BM for Organic Solar Cell. MDPI. [Link]
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Antim. (n.d.). Synthesis and characterization of organic materials for electronic device applications. International Journal of Advanced Research in Science, Communication and Technology. [Link]
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ResearchGate. (2013). Spin Coating P3HT/PCBM on Silicon wafers. [Link]
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POLITesi. (n.d.). Fabricating P3HT:PCBM pseudo- bulk heterojunction solar cells through sequential spin-coating. [Link]
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Ohayon, D., Druet, V., & Inal, S. (2023). A guide for the characterization of organic electrochemical transistors and channel materials. King Abdullah University of Science and Technology (KAUST). [Link]
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Kakavelakis, G., et al. (2021). Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication. Journal of Chemical Education, 98(11), 3567-3575. [Link]
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Roelofs, W. S. C., et al. (2014). Contactless charge carrier mobility measurement in organic field-effect transistors. Organic Electronics, 15(11), 2943-2949. [Link]
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Kakavelakis, G., et al. (2021). Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication. MDPI. [Link]
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Chen, D., et al. (2012). Layer-by-layer processed high-performance polymer solar cells. Applied Physics Letters, 101(26), 263301. [Link]
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Menšík, M., et al. (2018). On the methodology of the determination of charge concentration dependent mobility from organic field-effect transistor characteristics. Physical Chemistry Chemical Physics, 20(4), 2308-2319. [Link]
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Vak, D., et al. (2015). Optically monitored spray coating system for the controlled deposition of the photoactive layer in organic solar cells. Applied Physics Letters, 106(3), 033302. [Link]
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Kemerink, M. (2011). Electrical Characterization of Organic Electronic Materials and Devices. Wiley. [Link]
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Sheina, E. E., et al. (2012). Grignard metathesis (GRIM) polymerization for the synthesis of conjugated block copolymers containing regioregular poly(3-hexylthiophene). Polymer Chemistry, 3(7), 1693-1701. [Link]
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Lüssem, B., et al. (2018). Tutorial: Organic field-effect transistors: Materials, structure and operation. Journal of Applied Physics, 124(6), 061101. [Link]
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Li, H., Tessler, N., & Brédas, J. L. (2018). Assessment of the Factors Influencing Charge-Carrier Mobility Measurements in Organic Field-Effect Transistors. Advanced Functional Materials, 28(39), 1803096. [Link]
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Krebs, F. C. (2009). Fabrication of Organic Bulk Heterojunction Solar Cells by Screenprinting. Solar Energy Materials and Solar Cells, 93(4), 465-475. [Link]
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Vak, D., et al. (2007). Fabrication of organic bulk heterojunction solar cells by a spray deposition method for low-cost power generation. Applied Physics Letters, 91(8), 081102. [Link]
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Sheina, E. E., et al. (2012). Grignard Metathesis (GRIM) Polymerization for the Synthesis of Conjugated Block Copolymers Containing Regioregular Poly(3-Hexylt). UT Dallas. [Link]
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ResearchGate. (n.d.). OPV performance metrics for representative high-performance polymer...[Link]
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Sumitomo Chemical. (2014). Recent progress of high performance polymer OLED and OPV materials for organic printed electronics. Science and Technology of Advanced Materials, 15(3), 034218. [Link]
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ResearchGate. (2012). (PDF) Grignard metathesis (GRIM) method for the synthesis of regioregular poly(3-alkylthiophene)s with well-defined molecular weights. [Link]
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Jeffries-El, M., et al. (2005). In-Situ End-Group Functionalization of Regioregular Poly(3-alkylthiophene) Using the Grignard Metathesis Polymerization. Macromolecules, 38(25), 10346-10352. [Link]
-
ResearchGate. (n.d.). Comparison chart of electronic mobility performance of organic semiconductor materials. [Link]
-
DTU. (n.d.). OLEDs vs. OPVs. [Link]
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ResearchGate. (n.d.). A comparison table of key advantages and challenges for representative organic semiconductors and inorganic semiconductors. [Link]
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ResearchGate. (n.d.). Summary of the OLED performance parameters. [Link]
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Wikipedia. (n.d.). List of semiconductor materials. [Link]
-
Patsnap. (2024). Organic Semiconductors: Flexibility vs Performance Tradeoffs. [Link]
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TU/e. (2011). Comparison between mobility models in organic semiconductors. [Link]
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Application Notes and Protocols: Benzo[d]oxazole-4-carbaldehyde in the Synthesis of Photoactive Materials
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Benzo[d]oxazole-4-carbaldehyde in Photoactive Material Synthesis
The benzoxazole core is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its rigid, planar structure and unique electronic properties.[1] Derivatives of benzoxazole are integral to the development of a wide range of functional materials, including organic light-emitting diodes (OLEDs), fluorescent probes for biological imaging, and scintillators.[1] this compound emerges as a particularly valuable starting material due to the strategic placement of a reactive aldehyde group on its fused ring system.[2] This aldehyde functionality serves as a versatile chemical handle for elaborating the core structure into extended π-conjugated systems, a key design principle for tuning the photophysical properties of organic molecules.[2]
The inherent electron-withdrawing nature of the benzoxazole moiety, coupled with the electrophilicity of the carbaldehyde, facilitates a range of classical organic reactions. This guide provides detailed protocols and scientific rationale for leveraging this compound in the synthesis of novel photoactive materials, with a focus on two powerful synthetic strategies: the Wittig reaction for stilbene derivatives and the Knoevenagel condensation for producing α,β-unsaturated systems.
Core Synthetic Strategies and Mechanistic Considerations
The aldehyde group of this compound is the primary site of transformation. Its reactivity allows for the formation of new carbon-carbon double bonds, effectively extending the conjugation of the system and thereby influencing the absorption and emission properties of the resulting molecule.
Caption: Key synthetic routes from this compound.
I. Synthesis of Stilbene Derivatives via the Wittig Reaction
The Wittig reaction is a cornerstone in synthetic organic chemistry for the formation of alkenes from aldehydes and phosphorus ylides.[3] This reaction is particularly effective for synthesizing stilbene and its derivatives, which are a well-established class of fluorescent dyes.[4] The general mechanism involves the nucleophilic attack of the ylide on the aldehyde's carbonyl carbon, leading to a betaine intermediate that collapses to form the alkene and triphenylphosphine oxide.[3]
Protocol 1: Synthesis of a Representative Stilbene Derivative
This protocol outlines a generalized procedure for the synthesis of a stilbene derivative from this compound.
Step 1: Preparation of the Phosphonium Salt
The first step involves the synthesis of the requisite phosphonium salt from a corresponding benzyl halide.
-
Materials:
-
Substituted Benzyl Halide (e.g., 4-(diphenylamino)benzyl chloride)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Toluene or Acetonitrile
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the substituted benzyl halide (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous toluene.
-
Heat the mixture to reflux for 24 hours, during which a precipitate will form.
-
Cool the reaction mixture to room temperature and collect the solid by vacuum filtration.
-
Wash the collected solid with cold diethyl ether to remove any unreacted triphenylphosphine.
-
Dry the resulting phosphonium salt under vacuum.
-
Step 2: The Wittig Reaction
-
Materials:
-
This compound
-
The prepared phosphonium salt
-
A strong base (e.g., Sodium Methoxide, Sodium Hydride, or Potassium tert-butoxide)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
-
Procedure:
-
To a solution of the phosphonium salt (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add the strong base (1.2 eq) portion-wise at 0 °C.
-
Stir the resulting mixture at room temperature for 1-2 hours to ensure complete formation of the ylide (a color change is often observed).
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired stilbene derivative.
-
Data Presentation: Representative Photophysical Properties of Benzoxazolyl-Stilbene Dyes
The following table summarizes typical photophysical data for stilbene derivatives incorporating a benzoxazole moiety, illustrating the expected optical properties.[4]
| Derivative Type | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (nm) |
| Benzoxazolyl-Stilbene | 350-380 | 430-460 | 80-80 |
| Donor-Substituted Benzoxazolyl-Stilbene | 390-420 | 470-510 | 80-90 |
| Acceptor-Substituted Benzoxazolyl-Stilbene | 360-390 | 440-470 | 80-80 |
II. Synthesis of α,β-Unsaturated Systems via Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[5] This reaction is highly efficient for creating extended conjugated systems and is widely used in the synthesis of fluorescent dyes and functional materials.[6]
Protocol 2: Synthesis of a Representative α,β-Unsaturated Derivative
This protocol provides a general method for the Knoevenagel condensation of this compound with an active methylene compound.
-
Materials:
-
This compound
-
An active methylene compound (e.g., Malononitrile, Ethyl Cyanoacetate)
-
A basic catalyst (e.g., Piperidine, Pyrrolidine, or a mild inorganic base like Potassium Carbonate)
-
A suitable solvent (e.g., Ethanol, Acetonitrile, or Toluene with a Dean-Stark trap)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.2 eq) in the chosen solvent.
-
Add a catalytic amount of the basic catalyst (e.g., a few drops of piperidine).
-
Heat the reaction mixture to reflux and monitor the progress by TLC. If using toluene, a Dean-Stark trap can be used to remove the water formed during the reaction, driving the equilibrium towards the product.
-
After completion (typically 2-6 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the pure α,β-unsaturated derivative.
-
Caption: A typical workflow for the Knoevenagel condensation.
Characterization and Photophysical Analysis
The synthesized photoactive materials should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Once the structure is confirmed, the photophysical properties can be investigated:
-
UV-Visible Absorption Spectroscopy: To determine the absorption maxima (λ_abs) and molar absorptivity.
-
Fluorescence Spectroscopy: To determine the emission maxima (λ_em) and fluorescence quantum yield.
Trustworthiness and Self-Validation
The protocols provided are based on well-established and widely published synthetic methodologies for the Wittig reaction and Knoevenagel condensation.[7][8] The reliability of these procedures is high, and the outcomes are predictable based on fundamental principles of organic chemistry. For self-validation, it is crucial to perform control experiments, such as running the reactions in the absence of the catalyst or one of the reactants, to ensure that the observed product formation is indeed the result of the intended chemical transformation. Furthermore, thorough characterization of the final products and comparison of their spectroscopic data with those of similar compounds reported in the literature will provide a high degree of confidence in the experimental results.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel photoactive materials. The Wittig reaction and Knoevenagel condensation represent two powerful and reliable strategies for extending the π-conjugated system of the benzoxazole core, leading to the creation of fluorescent molecules with tunable photophysical properties. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the potential of this starting material in the development of advanced functional organic materials.
References
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MDPI. Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima. Available from: [Link]
-
ResearchGate. Synthesis of stilbene derivatives 139 | Download Scientific Diagram. Available from: [Link]
-
National Institutes of Health. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Available from: [Link]
-
ResearchGate. Knoevenagel condensation between benzaldehyde and... | Download Scientific Diagram. Available from: [Link]
-
ResearchGate. PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES | Request PDF. Available from: [Link]
-
National Institutes of Health. Synthetic approaches toward stilbenes and their related structures. Available from: [Link]
-
National Institutes of Health. Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. Available from: [Link]
-
National Institutes of Health. Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. Available from: [Link]
-
ResearchGate. (PDF) Synthesis and Identification of Heterocyclic Compounds (Oxazepine, Tetrazole) Derived from Benzidine as Photostabilizing for Poly vinyl chloride. Available from: [Link]
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National Institutes of Health. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Available from: [Link]
-
MDPI. A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Available from: [Link]
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PubMed. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Available from: [Link]
-
MDPI. An Update on the Synthesis of Pyrrolo[2][9]benzodiazepines. Available from: [Link]
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ResearchGate. synthesis of new heterocyclic derivative [4-(2-phenyl-2,3-dihydrobenzo-1,3-oxazepine-4,7-dione)benzaldehyde]. Available from: [Link]
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SciSpace. Photophysical properties of some benzoxazole and benzothiazole derivatives. Available from: [Link]
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PubMed. Synthesis of 6-[2-(benzoxazol-2-ylmethylamino)ethoxy]-1-alkyl-1H-indole-2-carboxylic acid and inhibitory activity on beta-amyloid aggregation. Available from: [Link]
-
International Journal of Chemical and Physical Sciences. Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. Available from: [Link]
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DiVA. Synthesis of Styrylbenzazole Photoswitches and Evaluation of their Photochemical Properties. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Knoevenagel condensation at room temperature using SeO2/ZrO2 catalyst in water-medium and solvent-free conditions. Available from: [Link]
-
Royal Society of Chemistry. Tandem cyclocondensation-Knoevenagel–Michael reaction of phenyl hydrazine, acetoacetate derivatives and arylaldehydes. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzo[d]oxazole-4-carbaldehyde
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of Benzo[d]oxazole-4-carbaldehyde. Here, we provide a comprehensive resource of frequently asked questions (FAQs) and troubleshooting guides to address common challenges and improve reaction yields. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your synthetic endeavors.
Introduction: A Multi-Step Approach to this compound
The synthesis of this compound is most effectively approached through a multi-step pathway, commencing with the formation of 2-amino-3-hydroxybenzoic acid. This intermediate is then cyclized to yield Benzo[d]oxazole-4-carboxylic acid, which is subsequently reduced to the target aldehyde. This guide is structured to provide detailed support for each of these critical stages.
Overall Synthetic Workflow
Caption: A three-step synthetic pathway to this compound.
Part 1: Synthesis of 2-Amino-3-hydroxybenzoic Acid
The successful synthesis of the final product is highly dependent on the quality of this key starting material.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of 2-amino-3-hydroxybenzoic acid?
A1: A common precursor is 3-hydroxy-2-nitrobenzoic acid, which can be reduced to the desired product. Another approach involves the reduction of 4-nitro-3-hydroxybenzoic acid to 4-amino-3-hydroxybenzoic acid, which can then be used in subsequent steps.
Q2: What are the recommended reducing agents for the conversion of 3-hydroxy-2-nitrobenzoic acid?
A2: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[1] Alternatively, metal-acid systems such as tin and hydrochloric acid can be employed.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reduction. | - Increase reaction time or catalyst loading. - Ensure the catalyst is not poisoned. - For metal-acid reductions, ensure a sufficient excess of the metal and acid. |
| Product loss during workup. | - Adjust the pH carefully during precipitation to find the isoelectric point for maximum recovery. - Use a suitable solvent for recrystallization to minimize solubility losses. | |
| Product Contamination | Unreacted starting material. | - Monitor the reaction by Thin Layer Chromatography (TLC) to ensure complete conversion. - Purify the crude product by recrystallization. |
| Side-products from over-reduction. | - Use milder reaction conditions or a more selective reducing agent. |
Experimental Protocol: Reduction of 3-Hydroxy-2-nitrobenzoic Acid
-
Reaction Setup: In a round-bottom flask, dissolve 3-hydroxy-2-nitrobenzoic acid in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10% palladium on carbon.
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Workup: Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-3-hydroxybenzoic acid.
-
Purification: Recrystallize the crude product from hot water or a dilute alcohol solution to yield the pure product.[2]
Part 2: Cyclization to Benzo[d]oxazole-4-carboxylic Acid
This step involves the formation of the core benzoxazole ring system.
Frequently Asked Questions (FAQs)
Q1: What are the common reagents for the cyclization of 2-amino-3-hydroxybenzoic acid?
A1: The cyclization is typically achieved by heating with formic acid or its derivatives, such as triethyl orthoformate, often in the presence of an acid catalyst. Polyphosphoric acid (PPA) can also be used as both a catalyst and a solvent.
Q2: What are the primary byproducts to be aware of during this cyclization?
A2: The main potential byproducts include unreacted 2-amino-3-hydroxybenzoic acid, decarboxylation products (2-aminophenol or benzo[d]oxazole), and the N-formyl intermediate (3-(formylamino)-4-hydroxybenzoic acid).[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete cyclization. | - Increase the reaction temperature or time. - Use a more efficient dehydrating agent or catalyst. |
| Decarboxylation of starting material or product. | - Employ milder reaction conditions. Avoid excessively high temperatures. | |
| Product Contamination | Presence of starting material or N-formyl intermediate. | - Ensure sufficient heating and reaction time for complete cyclization. - Purify via recrystallization or acid-base extraction. |
| "Oiling Out" During Recrystallization | The solute is precipitating as a liquid instead of a solid. This can be due to high impurity levels or rapid cooling. | - Slow down the cooling rate. - Add a small amount of a co-solvent. - Scratch the inside of the flask with a glass rod to induce crystallization. - Use a seed crystal of the pure product.[4] |
Experimental Protocol: Cyclization with Formic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-amino-3-hydroxybenzoic acid and an excess of formic acid.
-
Heating: Heat the reaction mixture to reflux for several hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture and pour it into cold water.
-
Isolation: Collect the precipitated solid by filtration and wash with water.
-
Purification: The crude Benzo[d]oxazole-4-carboxylic acid can be purified by recrystallization from a suitable solvent system like ethanol/water.[5]
Part 3: Reduction of Benzo[d]oxazole-4-carboxylic Acid to the Aldehyde
This final step requires a selective reduction of the carboxylic acid to the aldehyde, avoiding over-reduction to the alcohol.
Frequently Asked Questions (FAQs)
Q1: Why is the reduction of a carboxylic acid to an aldehyde challenging?
A1: The aldehyde intermediate is generally more reactive than the starting carboxylic acid, leading to further reduction to the primary alcohol. Therefore, milder or more specialized reducing agents are required.
Q2: What are some suitable methods for this selective reduction?
A2: While strong reducing agents like lithium aluminum hydride (LiAlH₄) will lead to the alcohol, milder reagents can be used.[6][7] One common strategy is to first convert the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, which can then be reduced to the aldehyde using reagents like lithium tri-tert-butoxyaluminum hydride or diisobutylaluminum hydride (DIBAL-H) at low temperatures.[8] A one-pot reduction using DIBAL-H in the presence of trimethylsilyl chloride (TMSCl) has also been reported for the direct conversion of carboxylic acids to aldehydes.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Aldehyde | Over-reduction to the corresponding alcohol. | - Use a less reactive reducing agent. - Strictly control the reaction temperature, often at -78 °C. - Use a stoichiometric amount of the reducing agent. |
| Incomplete reaction. | - Allow the reaction to proceed for a longer duration at low temperature. - Ensure the starting material is fully dissolved. | |
| Difficult Purification | Presence of unreacted starting material and the alcohol byproduct. | - Column chromatography is often necessary. - For the aldehyde, purification via a bisulfite adduct is a highly effective method.[10][11][12][13][14] |
| Product Instability | Aldehydes can be susceptible to oxidation to the carboxylic acid upon exposure to air. | - Store the purified aldehyde under an inert atmosphere (e.g., nitrogen or argon) at low temperatures.[15] |
Experimental Protocol: Two-Step Reduction via the Acid Chloride
Step 3a: Formation of the Acid Chloride
-
Reaction Setup: In a dry, inert atmosphere, suspend Benzo[d]oxazole-4-carboxylic acid in a dry, non-polar solvent like dichloromethane (DCM) or toluene.
-
Reagent Addition: Add thionyl chloride (SOCl₂) or oxalyl chloride dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete (cessation of gas evolution).
-
Isolation: Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride, which is often used immediately in the next step.
Step 3b: Reduction to the Aldehyde
-
Reaction Setup: In a dry, inert atmosphere, dissolve the crude acid chloride in a dry solvent such as tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reducing Agent Addition: Slowly add a solution of a mild reducing agent like lithium tri-tert-butoxyaluminum hydride in THF.
-
Monitoring: Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction at -78 °C by the slow addition of a suitable quenching agent (e.g., water or a saturated solution of ammonium chloride).
-
Workup: Allow the mixture to warm to room temperature, and perform an aqueous workup to extract the product into an organic solvent.
-
Purification: Purify the crude aldehyde by column chromatography or by forming the bisulfite adduct.[10][11][12][13][14]
Specialized Purification Technique: Aldehyde Purification via Bisulfite Adduct Formation
Caption: Workflow for the purification of aldehydes using bisulfite adduct formation.
This method is highly effective for separating aldehydes from non-aldehyde impurities. The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from the organic-soluble impurities. The pure aldehyde is then regenerated by treating the adduct with a strong base or acid.[11]
Summary of Purification Techniques
| Compound | Recommended Purification Method(s) | Key Advantages | Potential Challenges |
| 2-Amino-3-hydroxybenzoic Acid | Recrystallization | Simple, cost-effective. | Potential for material loss. |
| Benzo[d]oxazole-4-carboxylic Acid | Recrystallization, Acid-Base Extraction, Column Chromatography | High purity achievable. | "Oiling out" during recrystallization, irreversible binding to silica gel.[4][5] |
| This compound | Column Chromatography, Bisulfite Adduct Formation | High purity, effective for removing closely related impurities. | Aldehyde instability on silica, need for careful pH control during adduct regeneration.[10][11][12][13][14] |
Safety Considerations
-
Cyanide Compounds (if used in alternative syntheses): Handle with extreme caution in a well-ventilated fume hood. Have a cyanide antidote kit readily available.
-
Strong Acids and Bases: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Hydrogenation: Perform in a well-ventilated area, away from ignition sources.
-
Reducing Agents: Many reducing agents react violently with water. Ensure all glassware is dry and reactions are performed under an inert atmosphere.
This technical support guide provides a framework for improving the yield and purity of this compound. By understanding the potential challenges at each step and implementing the recommended troubleshooting strategies, researchers can enhance the efficiency and success of their synthetic efforts.
References
- BenchChem. (2025). Application Notes and Protocols for the Purification of Benzo[d]oxazole-4-carboxylic Acid. BenchChem.
- Reddit. (2015). Purifying aldehydes?. r/chemistry.
- BenchChem. (2025).
- ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction.
- ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development.
- PMC. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- BenchChem. (2025). Purification challenges of crude Benzo[d]oxazole-4-carboxylic acid. BenchChem.
- SIELC Technologies. (2018). 2-Amino-3-hydroxy-benzoic acid.
- BenchChem. (2025). Stability of Benzo[d]oxazole-4-carboxylic acid under different conditions. BenchChem.
- Organic Syntheses. 2-amino-3-fluorobenzoic acid.
- YouTube. (2021). 2, 3, and 4 hydroxybenzoic acid syntheses.
- Rasayan Journal of Chemistry.
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. BenchChem.
- PubMed Central. (2021). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery.
- Chemguide. reduction of carboxylic acids.
- Smolecule. (2023). Buy this compound | 1492303-37-3.
- ACS Publications. (1948). Synthesis of a Biologically Active Nicotinic Acid Precursor: 2-Amino-3-hydroxybenzoic Acid.
- ResearchGate.
- Chemistry Steps. Reducing Carboxylic Acids to Aldehydes.
- BenchChem. (2025). Minimizing byproduct formation in the synthesis of Benzo[d]oxazole-4-carboxylic acid. BenchChem.
- MySkinRecipes. This compound.
- BenchChem. (2025). In-Depth Technical Guide to Benzo[d]oxazole-4-carboxylic acid (CAS No. 208772-23-0). BenchChem.
- PrepChem.com.
- Chemistry LibreTexts. (2019). 18.
- Save My Exams. (2025). Reduction of Carboxylic Acids, Aldehydes & Ketones (DP IB Chemistry): Revision Note.
- Semantic Scholar. (2024).
- Patsnap. Preparation method of 2-amino-3-nitrobenzoic acid. Eureka.
- PMC. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives.
- PMC. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.
- ResearchGate. (2025). Benzoxazole and Benzothiazole Synthesis from Carboxylic Acid in Solution and on Resin by Ethyl 2-cyano-2-(2-nitro-benzenesulfonyloxyimino)
- European Patent Office. (1989). Preparation of 3-amino-4-hydroxybenzoic acids. EP 0206635 B1.
- PubMed. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization.
- ResearchGate. (2025).
- ResearchGate. (2017). Synthesis of thermotropic polybenzoxazole using 3-amino-4-hydroxybenzoic acid.
- ResearchGate. (2025).
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Technical Support Center: Purification of Crude Benzo[d]oxazole-4-carbaldehyde
Welcome to the Technical Support Center for the purification of crude Benzo[d]oxazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this versatile heterocyclic aldehyde.
Troubleshooting Guide
This section addresses specific issues that may arise during your purification experiments, offering probable causes and actionable solutions based on established chemical principles and field-proven insights.
Issue 1: Low Yield After Column Chromatography
Question: I am experiencing a low yield of this compound after performing column chromatography on silica gel. What are the likely reasons and how can I improve my recovery?
Answer:
Low recovery from silica gel column chromatography is a frequent challenge, often attributable to the chemical properties of both the compound and the stationary phase.
Probable Causes & Solutions:
-
Compound Adsorption to Acidic Silica: Standard silica gel is slightly acidic, which can lead to strong, sometimes irreversible, adsorption of polar compounds containing lone pairs of electrons, such as the nitrogen and oxygen atoms in the benzoxazole ring system. The aldehyde group can also interact with the silica surface.
-
Solution 1: Deactivate the Silica Gel. Before preparing your column, you can neutralize the acidic sites on the silica gel. This is achieved by preparing your slurry in the chosen eluent system and adding 0.5-1% triethylamine. This simple step can significantly improve the recovery of sensitive compounds.[1]
-
Solution 2: Use an Alternative Stationary Phase. Consider using neutral alumina as your stationary phase. Alumina is less acidic than silica and can be a better choice for purifying acid-sensitive compounds.[1]
-
-
Improper Solvent System: An inappropriate mobile phase can lead to poor separation and product loss.
-
Solution: Optimize Your Eluent System with TLC. Before committing to a large-scale column, meticulously optimize your solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your product to ensure good separation from impurities. A common starting point for benzoxazole derivatives is a gradient of ethyl acetate in hexane or acetone in petroleum ether.[1][2]
-
-
Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation, resulting in mixed fractions and lower yields of the pure compound.
-
Solution: Adhere to Proper Loading Ratios. As a general rule, the amount of crude material should be about 1-2% of the mass of the stationary phase for optimal separation.
-
-
Compound Degradation on the Column: Although the benzoxazole ring is generally stable, prolonged exposure to the stationary phase can sometimes lead to degradation, especially if the crude material contains reactive impurities.
-
Solution: Perform a Quick Filtration. If your crude product is highly impure, consider a preliminary purification step, such as a quick filtration through a small plug of silica gel to remove baseline impurities before proceeding to a full column.
-
Issue 2: Oiling Out During Recrystallization
Question: My this compound is separating as an oil instead of forming crystals during recrystallization. What causes this and how can I induce crystallization?
Answer:
"Oiling out" is a common phenomenon in recrystallization where the solute comes out of solution as a liquid rather than a solid. This typically occurs when the solution is supersaturated at a temperature above the melting point of the solute.
Probable Causes & Solutions:
-
High Initial Purity of Crude Material: Sometimes, a very pure compound can be difficult to crystallize due to a lack of nucleation sites.
-
Solution 1: Scratch the Inner Surface of the Flask. Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Solution 2: Seed the Solution. If you have a small amount of pure this compound, add a tiny crystal to the cooled solution. This "seed crystal" will act as a template for further crystallization.
-
-
Inappropriate Recrystallization Solvent: The chosen solvent may not be ideal for your compound.
-
Solution: Re-evaluate Your Solvent Choice. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For benzoxazole derivatives, solvent systems like acetone/acetonitrile or ethyl acetate/heptane have been reported to be effective.[2][3] Experiment with different solvent pairs to find the optimal system.
-
-
Cooling the Solution Too Quickly: Rapid cooling can favor the formation of an oil over crystals.
-
Solution: Slow Down the Cooling Process. Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, undisturbed. Once it has reached room temperature, you can then place it in an ice bath to maximize crystal formation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurities will largely depend on the synthetic route used. If a Vilsmeier-Haack formylation of benzo[d]oxazole was employed, you might have unreacted starting material or isomers if the reaction was not regioselective. If the synthesis involved the condensation of an o-aminophenol with a suitable aldehyde precursor, residual starting materials and by-products from side reactions are common.[4][5] Oxidation of the aldehyde to the corresponding carboxylic acid is also a possibility, especially with prolonged exposure to air.
Q2: How stable is this compound during purification and storage?
A2: The benzoxazole ring system is generally quite stable. However, like many aldehydes, this compound can be susceptible to oxidation to the carboxylic acid, especially if stored improperly. The stability of the benzoxazole ring can also be pH-dependent, with potential for hydrolysis under strongly acidic or basic conditions.[6] For long-term storage, it is recommended to keep the compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[7]
Q3: Can I use a bisulfite adduct formation to purify my this compound?
A3: Yes, the formation of a bisulfite adduct is a classical and highly effective method for purifying aldehydes. The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehydic impurities by extraction. The aldehyde can then be regenerated by treating the aqueous solution with a base. This method is particularly useful for removing impurities that are difficult to separate by chromatography or recrystallization.
Q4: My purified this compound is a yellow to brownish solid. Is this normal?
A4: While a pure compound is often described as a white or off-white solid, a pale yellow color is not uncommon for aromatic aldehydes. However, a distinct brown color likely indicates the presence of impurities, possibly from oxidation or residual colored by-products from the synthesis.[1] If the color is a concern and you have already attempted purification, a final recrystallization with a small amount of activated charcoal can sometimes help to remove colored impurities.
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol provides a general procedure for the purification of crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass column and standard laboratory glassware
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 95:5 hexane:ethyl acetate). If your compound is acid-sensitive, add 0.5-1% triethylamine to the eluent mixture.
-
Column Packing: Carefully pack the glass column with the silica gel slurry, ensuring no air bubbles are trapped. Allow the excess solvent to drain until it is level with the top of the silica gel bed.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the starting eluent).
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the starting non-polar solvent system. Monitor the elution of your compound and impurities using TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexane:ethyl acetate) to facilitate the elution of your product.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization
This protocol outlines a general procedure for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Suitable recrystallization solvent system (e.g., ethyl acetate/heptane or acetone/acetonitrile)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the more soluble solvent (e.g., ethyl acetate or acetone).
-
Heating: Gently heat the mixture while stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: While the solution is still warm, slowly add the less soluble solvent (e.g., heptane or acetonitrile) dropwise until the solution becomes slightly cloudy.
-
Re-dissolution: Add a few drops of the more soluble solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Crystallization: As the solution cools, crystals of the purified compound should form.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
| Purification Technique | Typical Eluent/Solvent System | Expected Purity | Expected Yield Range | Notes |
| Column Chromatography | Hexane/Ethyl Acetate gradient | >98% | 70-90% | Yield can be lower if the compound strongly adsorbs to the stationary phase.[1] |
| Recrystallization | Ethyl Acetate/Heptane or Acetone/Acetonitrile | >99% | 60-80% | Best for removing small amounts of impurities from a relatively pure product.[2][3] |
Visualization of Workflows
Caption: Decision workflow for selecting a purification method.
Caption: Step-by-step workflow for column chromatography.
References
- Process for the purification of substituted benzoxazole compounds. Google Patents.
-
Review of synthesis process of benzoxazole and benzothiazole derivatives. ResearchGate. URL: [Link]
-
Synthesis of some benzoxazole derivatives and their anti-inflammatory evaluation. JOCPR. URL: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research. URL: [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Institutes of Health. URL: [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. URL: [Link]
-
Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Academy of Sciences. URL: [Link]
-
Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. URL: [Link]
- Process for the synthesis of trisubstituted oxazoles. Google Patents.
-
This compound. MySkinRecipes. URL: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound [myskinrecipes.com]
Technical Support Center: Overcoming Common Side Reactions in Benzoxazole Synthesis
Introduction
The synthesis of benzoxazoles, a privileged scaffold in medicinal chemistry and materials science, is a cornerstone of modern synthetic chemistry. While numerous synthetic routes exist, researchers often encounter challenges with side reactions that can significantly impact yield, purity, and scalability. This technical support center provides a comprehensive guide to understanding, troubleshooting, and overcoming these common hurdles. Drawing from established literature and field-proven insights, this guide is designed to empower researchers, scientists, and drug development professionals to optimize their benzoxazole syntheses.
Frequently Asked Questions (FAQs)
Q1: My benzoxazole synthesis has a very low yield. What are the first things I should check?
A1: Low yields in benzoxazole synthesis can often be traced back to a few key factors. A systematic approach to troubleshooting is crucial.[1][2] Start by verifying the purity of your starting materials, as impurities can significantly hinder the reaction.[3] Ensure your 2-aminophenol and its coupling partner (e.g., aldehyde, carboxylic acid) are pure and dry. Next, confirm that the reaction is being conducted under an inert atmosphere, especially if your reagents are sensitive to air or moisture.[1][3] Finally, critically re-evaluate your reaction conditions, including solvent, catalyst, temperature, and reaction time, as these are pivotal factors influencing the yield.[1][2]
Q2: I'm following a literature procedure, but my yields are much lower than reported. What could be the issue?
A2: Discrepancies between your results and published data can arise from subtle differences in experimental setup and reagents. The specific grade and purity of reagents and solvents can vary. Additionally, the efficiency of stirring and heat transfer can differ between labs. It's also possible that the reaction is sensitive to trace impurities in your specific materials. Consider a small-scale optimization screen where you systematically vary one parameter at a time, such as temperature or catalyst loading, to fine-tune the conditions for your setup.
Q3: How do I choose the right catalyst for my benzoxazole synthesis?
A3: The choice of catalyst is highly dependent on your chosen synthetic route. For the common condensation of 2-aminophenols with aldehydes, Brønsted or Lewis acids are often employed to facilitate the reaction. In some cases, a combination of a Brønsted acid and a copper salt can be effective.[4] For syntheses starting from carboxylic acids, dehydrating agents like polyphosphoric acid (PPA) can also act as the catalyst.[5] It is often beneficial to screen a small panel of catalysts to identify the most effective one for your specific substrates.[3]
Q4: My 2-aminophenol starting material is discolored. Can I still use it?
A4: Discoloration of 2-aminophenol, typically a white to light gray powder, is a sign of oxidation.[6] Exposure to air and light can lead to the formation of colored quinoneimine intermediates that can polymerize.[6] Using oxidized 2-aminophenol can introduce impurities and significantly lower your yield. It is highly recommended to use pure, colorless starting material. If your 2-aminophenol is discolored, consider purifying it by recrystallization from hot water or a suitable solvent system before use.[6]
Troubleshooting Guide: Specific Side Reactions
This section delves into the most common side reactions encountered during benzoxazole synthesis, providing mechanistic insights and actionable protocols to mitigate their formation.
Issue 1: Incomplete Cyclization - The Stable Schiff Base Intermediate
In syntheses involving the condensation of a 2-aminophenol with an aldehyde, the formation of a stable Schiff base intermediate that fails to cyclize is a frequent cause of low yields.[1][3]
Causality and Mechanism:
The reaction proceeds in two main steps: (1) formation of a Schiff base (imine) and (2) subsequent oxidative cyclization to the benzoxazole. The stability of the Schiff base intermediate can be influenced by electronic and steric factors of the substrates and the reaction conditions. Insufficient activation energy or the absence of a suitable oxidant can lead to the accumulation of this intermediate.
Caption: Reaction pathway showing the formation of a stable Schiff base intermediate.
Troubleshooting and Mitigation:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the cyclization step.[3] Monitor the reaction closely by TLC to avoid decomposition of starting materials or product.
-
Optimize the Catalyst: The choice of catalyst is critical. Lewis acids can promote the cyclization. For some substrates, a combination of a Brønsted acid and a copper salt has been shown to be effective.[4]
-
Introduce an Oxidant: If the cyclization is an oxidative process, the presence of an oxidant is necessary. In some cases, atmospheric oxygen is sufficient, but for others, an explicit oxidant may be required.
Experimental Protocol: Promoting Cyclization of a Stable Schiff Base
-
Reaction Monitoring: If TLC analysis shows a new spot corresponding to the Schiff base and consumption of starting materials without the appearance of the benzoxazole product, incomplete cyclization is likely.
-
Temperature Increase: Gradually increase the reaction temperature by 10-20 °C and continue to monitor by TLC for the formation of the product.
-
Catalyst Addition: If increasing the temperature is ineffective, consider the addition of a catalytic amount of a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) or a copper(I) salt (e.g., CuI) in combination with a Brønsted acid.
-
Solvent Change: In some cases, switching to a higher-boiling point solvent can facilitate the cyclization by allowing for higher reaction temperatures.
Issue 2: Polymerization of 2-Aminophenol
2-Aminophenol is susceptible to self-condensation and polymerization, especially at elevated temperatures or under highly acidic or basic conditions, leading to the formation of intractable polymeric materials and a significant reduction in yield.[3]
Causality and Mechanism:
The amino and hydroxyl groups of 2-aminophenol can react intermolecularly, particularly when activated by heat or catalysts. This can lead to the formation of dimers, oligomers, and ultimately, insoluble polymers. The exact structure of the polymer can be complex, but it often involves the formation of phenoxazine-like structures.
Caption: Simplified pathway for the polymerization of 2-aminophenol.
Troubleshooting and Mitigation:
-
Careful Temperature Control: Avoid excessively high temperatures. If a reaction requires heating, increase the temperature gradually and maintain it at the lowest effective level.
-
Stoichiometric Control: Ensure a stoichiometric balance of reactants to favor the desired bimolecular reaction over the self-condensation of 2-aminophenol.
-
Amine Protection: For multi-step syntheses, consider protecting the amino group of 2-aminophenol before subsequent reactions that require harsh conditions.
Experimental Protocol: Minimizing Polymerization
-
Controlled Addition: In reactions where 2-aminophenol is a nucleophile, consider adding it slowly to the reaction mixture containing the electrophile. This maintains a low concentration of free 2-aminophenol, minimizing self-reaction.
-
Optimized Catalyst Loading: Use the minimum effective amount of acid or base catalyst, as excess catalyst can promote polymerization.
-
Reaction Time: Do not extend the reaction time unnecessarily. Monitor the reaction by TLC and work it up as soon as the starting materials are consumed.
Issue 3: Competitive N-Acylation vs. O-Acylation
When synthesizing benzoxazoles from 2-aminophenol and a carboxylic acid or its derivative (e.g., acyl chloride), a common side reaction is the acylation of the more nucleophilic amino group to form a stable N-acyl-2-aminophenol, which may not cyclize under the reaction conditions. The desired pathway involves initial O-acylation followed by intramolecular rearrangement and cyclization, or a concerted process.
Causality and Mechanism:
The amino group of 2-aminophenol is generally more nucleophilic than the hydroxyl group.[7][8] Under neutral or basic conditions, acylation will preferentially occur on the nitrogen atom. To favor the formation of the benzoxazole, conditions must be employed that either promote the cyclization of the N-acyl intermediate or favor O-acylation. Acidic conditions can protonate the amino group, reducing its nucleophilicity and making the hydroxyl group more competitive for acylation.[9]
Caption: Competing pathways of N-acylation and O-acylation in benzoxazole synthesis.
Troubleshooting and Mitigation:
-
Acid Catalysis: The use of strong acids like polyphosphoric acid (PPA) or methanesulfonic acid can promote the direct condensation of carboxylic acids with 2-aminophenol, favoring the cyclized product.[5]
-
High Temperatures: In the presence of a dehydrating agent like PPA, high temperatures can drive the cyclization of the initially formed amide.[5]
-
Two-Step Procedure: Isolate the N-acyl-2-aminophenol intermediate and then subject it to cyclization conditions (e.g., heating in the presence of an acid catalyst) in a separate step.
Experimental Protocol: Favoring Benzoxazole Formation over N-Acylation
-
Direct Condensation with PPA:
-
In a round-bottom flask, combine the carboxylic acid (1.0 equiv) and 2-aminophenol (1.0 equiv).
-
Carefully add polyphosphoric acid (PPA) with stirring.
-
Heat the mixture to 150-180 °C for 4-5 hours.[5]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction and pour it onto crushed ice to precipitate the product.
-
-
Chemoselective O-Acylation under Acidic Conditions:
-
Dissolve the 2-aminophenol in a strong acid like trifluoroacetic acid.
-
Add the acylating agent (e.g., acyl chloride) to the solution. The protonated amino group is less nucleophilic, allowing for preferential O-acylation.
-
After the reaction, neutralize the mixture to induce cyclization.
-
Data Presentation: Comparison of Synthetic Methods
The choice of synthetic method can significantly impact the yield and reaction conditions. The following table summarizes quantitative data for the synthesis of 2-phenylbenzoxazole from 2-aminophenol using different methodologies.
| Method | Coupling Partner | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Direct Condensation | Benzoic Acid | Polyphosphoric Acid (PPA) | Neat | 150-180 | 4-5 | ~85-95 | [5] |
| Condensation with Aldehyde | Benzaldehyde | Brønsted Acidic Ionic Liquid Gel | Solvent-free | 130 | 5 | 98 | [10] |
| From Tertiary Amide | N,N-Dimethylbenzamide | Tf₂O, 2-Fluoropyridine | DCM | 0 to RT | 1.25 | ~80-90 | [11] |
Purification Strategies
The effective purification of benzoxazoles is crucial for obtaining high-purity materials. The choice of method depends on the nature of the impurities.
-
Column Chromatography: This is a widely used and effective method for separating the desired benzoxazole from unreacted starting materials and side products. A common eluent system is a mixture of petroleum ether and ethyl acetate.
-
Recrystallization: For solid benzoxazoles, recrystallization from a suitable solvent (e.g., ethanol, acetone/acetonitrile) can be a highly effective method for removing impurities and obtaining crystalline material.[4]
-
Acid-Base Extraction: As weakly basic compounds, some benzoxazoles can be purified by extraction into an acidic aqueous solution, followed by neutralization and re-extraction into an organic solvent. This can be effective for removing non-basic impurities.
Experimental Protocol: Purification by Column Chromatography
-
Sample Preparation: Concentrate the crude reaction mixture under reduced pressure. Adsorb the residue onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column with a suitable eluent system (e.g., starting with 95:5 petroleum ether:ethyl acetate).
-
Loading and Elution: Carefully load the adsorbed sample onto the top of the column. Elute the column with the chosen solvent system, gradually increasing the polarity if necessary, while collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified benzoxazole.
References
- A Comparative Guide to Benzoxazole Synthesis: Validating Reproducibility and Performance. Benchchem.
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf₂O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. [Link]
- Technical Support Center: Troubleshooting Benzoxazole Synthesis. Benchchem.
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC - NIH. [Link]
-
A general mechanism for benzoxazole synthesis. ResearchGate. [Link]
- Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis. Benchchem.
- troubleshooting low yield in benzoxazole synthesis. Benchchem.
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. SciSpace. [Link]
-
Benzoxazole synthesis. Organic Chemistry Portal. [Link]
- A Review on Various Synthetic Methods of Benzoxazole Moiety.
- Benzoxazole: Synthetic Methodology and Biological Activities.
- A Comparative Guide to Catalysts for Benzoxazole Synthesis. Benchchem.
- An environment-friendly process for selective acylation of aminophenol.
-
Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed Central. [Link]
-
During the formation of paracetamol why do you get N-acylation instead of O - Quora. [Link]
-
Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega. [Link]
- Preventing oxidation of 2-aminophenol during synthesis and storage. Benchchem.
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. NIH. [Link]
-
When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? - Quora. [Link]
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- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimizing N-deprotonation–O-SNAr Cyclization
Welcome to the technical support center for optimizing N-deprotonation–O-SNAr cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale behind experimental choices to overcome common challenges and achieve high-yield, clean cyclizations.
Introduction to N-deprotonation–O-SNAr Cyclization
The N-deprotonation–O-SNAr (Nucleophilic Aromatic Substitution) cyclization is a powerful transformation for the synthesis of oxygen-containing heterocycles, such as benzoxazoles.[1] The reaction proceeds via a two-step sequence: first, a base removes a proton from a nitrogen atom (typically an amide), generating a delocalized anion. Subsequently, the oxygen atom of this anion acts as a nucleophile, attacking an electron-deficient aromatic ring and displacing a leaving group (commonly a halide) in an intramolecular fashion to form the heterocyclic product.[1] The success of this reaction is highly dependent on a delicate interplay of substrate electronics, base strength, solvent, and temperature.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues you may encounter during your N-deprotonation–O-SNAr cyclization experiments in a question-and-answer format.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I improve the yield?
Answer:
Low conversion is a frequent challenge and can often be traced back to several key factors: insufficient activation of the aromatic ring, a suboptimal base, or inadequate reaction temperature.
1. Assess the Electronic Activation of Your Substrate:
The SNAr mechanism requires an electron-deficient aromatic ring to facilitate nucleophilic attack.[2][3] This is achieved by having one or more strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.
-
Causality: EWGs stabilize the negative charge of the intermediate Meisenheimer complex through resonance, lowering the activation energy of the reaction.[4][5][6]
-
Troubleshooting Steps:
-
Verify EWG Position: Ensure your EWG is in the ortho or para position. Meta-positioned EWGs offer minimal stabilization and are often ineffective.
-
Evaluate EWG Strength: The reaction rate is directly influenced by the potency of the EWG. For instance, in the synthesis of benzoxazoles, substrates with a nitro group cyclize at lower temperatures and shorter times than those with cyano, methoxycarbonyl, or trifluoromethyl groups.[1] If your substrate has a weak EWG, you will likely need more forcing conditions.
-
Table 1: Effect of Electron-Withdrawing Group on Reaction Conditions for Benzoxazole Synthesis [1]
| C5 Activating Group (EWG) | Temperature (°C) | Time (h) |
| -NO₂ | 90 | 1 |
| -CN | 115 | 1 |
| -CO₂Me | 120 | 2 |
| -CF₃ | 130 | 3 |
2. Optimize the Base and Solvent System:
The choice of base is critical for efficient N-deprotonation without causing unwanted side reactions. The solvent plays a crucial role in solvating ions and influencing nucleophilicity.
-
Causality: The base must be strong enough to deprotonate the amide (pKa ≈ 19-22) but not so strong as to promote hydrolysis of the amide or other sensitive functional groups.[1] Polar aprotic solvents are generally preferred as they solvate the cation of the base, leaving the anion more "naked" and reactive, thus enhancing the rate of both deprotonation and nucleophilic attack.[2][3]
-
Troubleshooting Steps:
-
Base Selection: Mild inorganic bases like potassium carbonate (K₂CO₃) are often effective, especially with highly activated substrates.[1][7] If conversion is low, consider stronger, non-nucleophilic bases such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH).[2][8] Exercise caution with NaH in dipolar aprotic solvents due to safety concerns.[2]
-
Solvent Choice: Anhydrous dimethylformamide (DMF) is a common and effective solvent for this reaction.[1] Other polar aprotic solvents like DMSO, DMAc, or NMP can also be used.[2] Ensure your solvent is anhydrous, as water can quench the deprotonated intermediate and potentially lead to hydrolysis byproducts.[3]
-
3. Adjust the Reaction Temperature:
This cyclization is often under thermodynamic control, meaning higher temperatures can be necessary to overcome the activation energy barrier.[9][10][11]
-
Causality: The required temperature is inversely proportional to the strength of the EWG on the aromatic ring.[1] Insufficient thermal energy will result in a sluggish or stalled reaction.
-
Troubleshooting Steps:
-
Incremental Increase: Gradually increase the reaction temperature in 10-20 °C increments, monitoring the reaction progress by TLC or LC-MS.
-
Refer to Literature: Use the data in Table 1 as a starting point for estimating the required temperature based on your activating group.
-
Q2: My TLC/LC-MS analysis shows multiple spots, indicating the formation of side products. What are the common side reactions and how can I minimize them?
Answer:
While the N-deprotonation–O-SNAr cyclization can be a very clean reaction, side product formation can occur, particularly with sensitive substrates or under non-optimized conditions.[1]
1. Hydrolysis of the Amide:
-
Causality: If there is residual water in the reaction mixture, or if a strong, nucleophilic base (like NaOH or KOH) is used, the amide bond can be hydrolyzed, leading to the formation of a carboxylic acid and an aniline derivative.
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Dry your solvent over molecular sieves or by distillation. Use freshly dried reagents.
-
Use a Non-Nucleophilic Base: Opt for bases like K₂CO₃, KOtBu, or NaH, which are less likely to act as nucleophiles.[2]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction vessel.[3]
-
2. Competing N-Cyclization:
-
Causality: The deprotonated amide anion is a delocalized species with negative charge density on both the oxygen and nitrogen atoms. While O-cyclization is generally favored to form the more stable five- or six-membered ring (Baldwin's rules), N-cyclization can sometimes compete, especially if it leads to a thermodynamically stable product.
-
Troubleshooting Steps:
-
Solvent Effects: The solvent can influence the regioselectivity of the cyclization. In some cases, changing the solvent may favor one cyclization pathway over the other.[12] Experiment with different polar aprotic solvents.
-
Temperature Control: The product distribution can be influenced by whether the reaction is under kinetic or thermodynamic control.[10][13] Lowering the temperature might favor the kinetically preferred product, while higher temperatures will favor the thermodynamically more stable product.
-
3. Intermolecular Reactions:
-
Causality: At high concentrations, the deprotonated intermediate can react with another molecule of the starting material in an intermolecular fashion, leading to dimer or polymer formation.
-
Troubleshooting Steps:
-
High Dilution: Run the reaction at a lower concentration (e.g., 0.01-0.05 M) to favor the intramolecular cyclization.
-
Slow Addition: If using a strong base, consider slowly adding the base to the solution of the substrate to maintain a low concentration of the reactive anion at any given time.
-
Frequently Asked Questions (FAQs)
Q: What is the best leaving group for an O-SNAr cyclization?
A: For SNAr reactions, the reactivity order of halogens is typically F > Cl > Br > I.[3] This is because the rate-determining step is the nucleophilic attack on the aromatic ring, and the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack.[4] Therefore, an aryl fluoride is generally the substrate of choice.
Q: My substrate contains other functional groups. How can I prevent them from reacting?
A: If your substrate has other sensitive functional groups (e.g., esters, ketones, or other nucleophilic sites), you may need to use protecting groups.[14][15][16] For example, an alcohol could be protected as a silyl ether, or a ketone as an acetal.[16] The choice of protecting group should be orthogonal to the reaction conditions, meaning it should be stable to the basic conditions of the cyclization and can be removed selectively later.[16]
Q: How do I monitor the progress of the reaction?
A: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). TLC provides a quick and easy way to visualize the consumption of the starting material and the formation of the product. LC-MS is more quantitative and can help identify the masses of the product and any side products, aiding in troubleshooting.
Visualizing the Process
The Reaction Mechanism
The following diagram illustrates the stepwise mechanism of the N-deprotonation–O-SNAr cyclization.
Caption: Troubleshooting workflow for low reaction conversion.
References
-
SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. (2026). Wordpress. [Link]
-
Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. (2024). Molecules. [Link]
-
1H-Indoles from Deoxybenzoin Schiff Bases by Deprotonation—SNAr Cyclization. (2022). Molecules. [Link]
-
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. (2013). Monatshefte für Chemie - Chemical Monthly. [Link]
-
SNAr-Based Macrocyclization: An Application to the Synthesis of Vancomycin Family Models. (2002). The Journal of Organic Chemistry. [Link]
-
Thermodynamic versus kinetic reaction control. Grokipedia. [Link]
-
Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization. (2015). The Journal of Organic Chemistry. [Link]
-
Effect of solvent on radical cyclisation pathways: SRN1 vs. aryl–aryl bond forming mechanisms. (2016). Organic & Biomolecular Chemistry. [Link]
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (2021). Green Chemistry. [Link]
-
Protecting Groups. University of Illinois. [Link]
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2019). ResearchGate. [Link]
-
Thermodynamic and kinetic reaction control. Wikipedia. [Link]
-
Kinetic versus thermodynamic control of products in some nucleophilic aromatic substitution reactions. (1970). Journal of the Chemical Society D: Chemical Communications. [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. [Link]
-
Protecting Groups. Organic Chemistry Portal. [Link]
-
Protecting group. Wikipedia. [Link]
-
SNAr reaction mechanism. (2020). YouTube. [Link]
-
The Reaction Energy Diagram Of SNAr. Master Organic Chemistry. [Link]
-
5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]
Sources
- 1. Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 7. mdpi.com [mdpi.com]
- 8. Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization [organic-chemistry.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Effect of solvent on radical cyclisation pathways: SRN1 vs. aryl–aryl bond forming mechanisms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Kinetic versus thermodynamic control of products in some nucleophilic aromatic substitution reactions - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 15. Protective Groups [organic-chemistry.org]
- 16. Protecting group - Wikipedia [en.wikipedia.org]
Stability and proper storage conditions for Benzo[d]oxazole-4-carbaldehyde.
Technical Support Center: Benzo[d]oxazole-4-carbaldehyde
A Guide to Ensuring Stability and Experimental Success
Welcome to the technical support guide for this compound. As a Senior Application Scientist, I've designed this resource to move beyond simple data sheets and provide you with the in-depth, field-proven insights necessary for handling this versatile yet sensitive reagent. This compound is a valuable building block in medicinal chemistry and organic synthesis, prized for its reactive aldehyde group fused to the stable benzoxazole core.[1][2] However, like many aromatic aldehydes, its reactivity can also be its vulnerability.
This guide is structured to help you anticipate challenges, troubleshoot issues, and implement best practices to protect the integrity of your material, ensuring the reproducibility and success of your experiments.
Section 1: Quick Reference Data
For rapid access, the following table summarizes the most critical storage and handling parameters for this compound.
| Parameter | Recommendation | Rationale & Key Considerations |
| Storage Temperature | 2-8°C (Refrigerated) | While some suppliers may ship at room temperature, long-term storage should be refrigerated to minimize the kinetics of degradation pathways (oxidation, polymerization).[3][4][5] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | The aldehyde group is susceptible to oxidation by atmospheric oxygen.[3][6] An inert atmosphere is crucial for long-term stability. |
| Light Exposure | Store in Amber/Opaque Vials | Light can catalyze oxidative degradation of aldehydes.[6][7] Protection from light is mandatory. |
| Moisture | Store in a Dry Environment | The benzoxazole ring can be susceptible to hydrolysis under certain conditions.[8] Furthermore, moisture can facilitate side reactions. Store with desiccants if necessary. |
| Handling | Chemical Fume Hood | The compound is toxic if swallowed or in contact with skin and harmful if inhaled.[9] Always handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[9][10] |
| Recommended Solvents | Anhydrous Aprotic Solvents (e.g., THF, Dioxane, Toluene) | For reactions where the aldehyde form is required. |
| Primary Alcohols (e.g., Ethanol) | For long-term stock solutions, dilution in ethanol can form a more stable hemi-acetal, reversibly protecting the aldehyde.[11] |
Section 2: Frequently Asked Questions (FAQs)
Q1: The storage temperature recommendations from different suppliers are inconsistent (Room Temp vs. 4°C). Which is correct?
A1: This is a common point of confusion. While the compound may be stable enough for short-term shipping at ambient temperature[2][3], for long-term storage and to guarantee its integrity, refrigeration at 2-8°C is the authoritative recommendation . The core principle is that chemical degradation, primarily oxidation, is a reaction with a kinetic rate that is significantly reduced at lower temperatures. Storing at room temperature increases the risk of slow but steady degradation, which can compromise your experiments over time.
Q2: What are the primary signs that my this compound has degraded?
A2: There are two key indicators of degradation:
-
Visual Change: The pure compound is typically an off-white to light yellow solid. A shift to a darker yellow or brown coloration often indicates the formation of polymeric or oxidized impurities.
-
Physical Change: A common degradation pathway for aldehydes is polymerization into cyclic trimers.[11] This can manifest as the material becoming gummy, waxy, or even solidifying in a way that makes it difficult to handle, alongside a noticeable decrease in the characteristic aldehyde odor.
Q3: How can I prepare a stock solution for long-term storage? Is it better to store it as a solid or in solution?
A3: For maximum stability, storing the compound as a neat solid under an inert atmosphere at 2-8°C is best. However, if you require a stock solution, the choice of solvent is critical.
-
For Direct Use in Anhydrous Reactions: Prepare solutions fresh in anhydrous aprotic solvents (e.g., THF, DCM). Do not store these solutions for extended periods as the aldehyde remains exposed.
-
For Long-Term Storage in Solution: A proven strategy, particularly in the fragrance industry, is to dissolve the aldehyde in a primary alcohol like anhydrous ethanol.[11] The aldehyde will exist in equilibrium with its hemi-acetal, which is significantly less prone to oxidation. This effectively "protects" the aldehyde. The formation is reversible, so when the solution is used in a subsequent reaction, the aldehyde is readily available. A 10% solution in anhydrous ethanol, stored in an amber vial at 2-8°C, is a reliable method.[11]
Q4: My reaction involves aqueous or pH-sensitive conditions. How stable is the benzoxazole ring itself?
A4: This is an excellent question that highlights a secondary stability concern. While the benzoxazole core is generally quite thermally stable, it can be susceptible to hydrolytic cleavage under strongly acidic or basic aqueous conditions.[8] The oxazole ring has lower aromatic stability compared to imidazole or thiazole rings, making it the point of vulnerability.[8] If your protocol involves harsh pH, it is essential to perform a stability test on a small scale or limit the compound's exposure time to these conditions.
Section 3: Troubleshooting Guide
Problem: My reaction yield is unexpectedly low, and I suspect the aldehyde starting material.
| Possible Cause | Diagnostic Check | Solution |
| Oxidation | The aldehyde has oxidized to the corresponding carboxylic acid, which is unreactive in your intended transformation (e.g., reductive amination, Wittig reaction). | Run a comparative Thin Layer Chromatography (TLC) of your current batch against a new or trusted batch. The carboxylic acid will likely have a different Rf value (often lower/more polar). |
| Polymerization | The aldehyde has trimerized, reducing the concentration of the active monomeric aldehyde.[11] | Check the physical appearance. Is the solid clumpy, waxy, or difficult to dissolve? An NMR spectrum would show a disappearance of the characteristic aldehyde proton signal (~10 ppm) and the appearance of other signals. |
| Incorrect Stoichiometry | If a portion of your material has degraded, you are inadvertently adding less than the calculated molar equivalent of the active aldehyde to your reaction. | If degradation is suspected, it is best to use a fresh vial of the compound. If this is not possible, you may need to purify the existing material by recrystallization or column chromatography before use. |
Problem: The solid, which was once a powder, has become a waxy or gummy solid.
This is a classic sign of polymerization.[11] Trace amounts of acid or water can catalyze the formation of a cyclic trimer, which is a larger molecule with a higher melting point and different physical properties. The material is likely unusable for quantitative reactions and should be replaced.
Section 4: Experimental Protocols
Protocol 4.1: Recommended Aliquoting and Storage of Neat Compound
This protocol is designed to maximize the shelf-life of a newly opened bottle of this compound.
-
Preparation: Perform all steps inside a glovebox or a glove bag filled with nitrogen or argon. If unavailable, work quickly in a fume hood on a dry day.
-
Aliquoting: Open the main bottle and quickly portion the powder into several smaller, pre-dried, amber glass vials. The goal is to create single-use or limited-use aliquots to prevent repeated exposure of the main stock to the atmosphere.
-
Inerting: Backfill each new aliquot vial with nitrogen or argon, seal the cap tightly, and wrap the cap with parafilm as an extra barrier.
-
Storage: Place the sealed and inerted vials in a labeled container inside a 2-8°C refrigerator.
Protocol 4.2: Quality Assessment via Thin Layer Chromatography (TLC)
Use this protocol to quickly assess the purity of a suspect batch of the aldehyde.
-
Prepare Samples: Dissolve a small amount (~1 mg) of your suspect aldehyde in 0.5 mL of ethyl acetate. Do the same for a trusted or new batch of the aldehyde to use as a standard.
-
Spotting: On a silica TLC plate, spot the "standard" in one lane and the "suspect" sample in another lane.
-
Elution: Develop the plate using a suitable mobile phase (e.g., 30:70 Ethyl Acetate:Hexanes - adjust as needed).
-
Visualization: Visualize the plate under a UV lamp (254 nm).
-
Analysis: The standard should show a single, well-defined spot. If the suspect lane shows the same spot plus additional spots (especially a more polar spot at a lower Rf, indicative of the carboxylic acid, or material at the baseline, indicative of polymer), the material has likely degraded.
Section 5: Key Degradation Pathways
To effectively prevent degradation, it is crucial to understand the chemical mechanisms at play. The two primary non-enzymatic degradation pathways for this compound are oxidation and acid-catalyzed polymerization.
Sources
- 1. Buy this compound | 1492303-37-3 [smolecule.com]
- 2. This compound [myskinrecipes.com]
- 3. chemscene.com [chemscene.com]
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- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pfaltzandbauer.com [pfaltzandbauer.com]
- 11. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
Technical Support Center: Troubleshooting Low Yields in the Condensation of 2-Aminophenols
As a Senior Application Scientist, I've frequently collaborated with researchers facing challenges in synthetic chemistry. A recurring and often frustrating issue is achieving consistently high yields in the condensation of 2-aminophenols to form valuable heterocyclic structures like benzoxazoles. This guide is structured to address the most common pitfalls encountered in this reaction class. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to diagnose and resolve issues effectively in your own experiments.
Initial Troubleshooting Workflow
Before diving into specific FAQs, it's crucial to approach the problem systematically. A low yield is a symptom, not a diagnosis. The first step is to analyze the reaction outcome to determine the likely cause. The following decision tree provides a logical workflow for your initial investigation.
Caption: Troubleshooting decision tree for low-yield reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low, even with extended reaction times. What are the most common culprits?
Low yields in these condensations typically stem from one of four areas: starting material stability, reaction conditions, catalyst efficacy, or product loss during workup.
-
Oxidation of 2-Aminophenol: This is the most frequent cause of failure. 2-Aminophenols are highly susceptible to air oxidation, which forms dark, often polymeric, quinone-imine type impurities.[1][2][3] This not only consumes your starting material but also introduces impurities that can inhibit the reaction and complicate purification. The appearance of a tan, brown, or even black color in your starting material or reaction mixture is a strong indicator of oxidation.[3][4]
-
Sub-optimal Reaction Conditions: Temperature and solvent choice are critical.
-
Temperature: While some condensations proceed at room temperature, many require heat to overcome the activation energy for cyclization.[5][7] However, excessive heat can promote decomposition and side reactions. If your reaction is sluggish at a lower temperature, consider a modest increase (e.g., from room temperature to 50-80 °C) before resorting to high-reflux conditions.[7]
-
Solvent: The solvent must fully solubilize your reactants and be compatible with your chosen temperature. High-boiling aprotic polar solvents like DMF or DMSO can be effective, particularly for sluggish reactions, as they can facilitate reactions at higher temperatures.[7]
-
-
Ineffective Catalysis: Many of these condensations benefit from a catalyst to promote the initial imine formation and subsequent cyclization. The choice is highly substrate-dependent.[5]
-
Acid Catalysis: Simple acids can protonate the carbonyl group, making it more electrophilic for the initial attack by the amino group.
-
Metal Catalysis: Various metal catalysts can be employed to facilitate the reaction, sometimes under milder conditions.[5][8] If you are not using a catalyst, consider adding one. If you are, it may not be optimal for your specific substrates.
-
-
Purification Losses: The desired product may be lost during extraction and purification. This is especially true for highly polar products that may have some water solubility or for products that are sensitive to silica gel during chromatography.[2][5]
Q2: My starting material is consumed, but my TLC plate shows a smear on the baseline and few distinct product spots. What's happening?
This observation strongly suggests the formation of polymeric or highly polar byproducts, a classic sign of 2-aminophenol degradation.
As mentioned, 2-aminophenols readily oxidize to form reactive quinone-imines. These intermediates can then polymerize, leading to the intractable "tar" or baseline material you observe on your TLC plate. This auto-oxidation process is often accelerated at elevated pH and temperatures.[9]
Caption: Pathway of 2-aminophenol oxidation leading to byproducts.
Troubleshooting Steps:
-
Inert Atmosphere is Non-Negotiable: Immediately implement a protocol to run the reaction under nitrogen or argon. This is the single most effective change you can make.[5]
-
Check Starting Material Purity: Use a fresh bottle of 2-aminophenol or purify the old material. Even off-white or beige starting material may contain enough oxidized impurities to cause problems.[3]
-
Control pH: Avoid basic conditions during the reaction unless specifically required by the protocol, as this can accelerate oxidation.[1]
Q3: How do I select the optimal solvent and temperature for my specific condensation reaction?
Optimizing these parameters is key to maximizing yield and minimizing side reactions. There is no single "best" choice; it requires a logical, staged approach to screening.
| Parameter | Considerations & Rationale | Suggested Starting Points |
| Solvent | Polarity: Must dissolve reactants. Boiling Point: Must be appropriate for the desired reaction temperature. Aprotic vs. Protic: Protic solvents (e.g., ethanol) can sometimes interfere by hydrogen bonding or reacting with intermediates. Aprotic polar solvents are often a good choice.[7] | Toluene, Dioxane, DMF, Ethanol |
| Temperature | Low Temp (RT - 50°C): Minimizes side reactions but may be too slow. A good starting point for reactive substrates. Mid Temp (50 - 100°C): A common range that balances reaction rate and stability.[7] High Temp (>100°C): For very unreactive substrates. Use with caution and always under an inert atmosphere.[7] | Start at 80°C and adjust based on reaction monitoring (TLC/LC-MS). |
| Monitoring | The only way to know if your conditions are working is to monitor the reaction. Check for consumption of starting material and formation of the product at regular intervals (e.g., every 1-2 hours).[1] | TLC is a rapid and effective method for monitoring progress. |
If a reaction stalls in a solvent like ethanol at reflux, switching to a higher-boiling solvent like DMF can often drive the reaction to completion.[7] Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and improve yields by allowing for rapid, controlled heating to higher temperatures.[5]
Q4: I have a clean reaction with a good product spot on TLC, but my isolated yield after purification is very low. How can I improve my workup and purification?
Significant product loss during isolation is a common and often overlooked problem.
-
Inefficient Extraction: Your product may have some solubility in the aqueous layer, especially if it contains polar functional groups. After your initial extraction with an organic solvent, try re-extracting the aqueous layer 2-3 more times to recover all the product.
-
Purification Method: The choice between recrystallization and column chromatography depends on the product's properties and the impurities present.[2]
-
Recrystallization: This is ideal for removing small amounts of impurities from a solid product. However, choosing the right solvent system is critical. If the product "oils out," the solvent may be too non-polar or the solution may be cooling too quickly.[2]
-
Column Chromatography: This is very effective for separating products from impurities with different polarities.[2] However, some polar products can streak or irreversibly bind to silica gel. If this is suspected, consider using a different stationary phase (like alumina) or deactivating the silica gel with a small amount of triethylamine in your eluent.
-
-
Handling of Colored Impurities: If your crude product is colored due to oxidation, these impurities can make purification difficult. An effective trick is to treat a solution of your crude product with activated charcoal before the final purification step (e.g., before filtering a hot recrystallization solution).[2] The charcoal will adsorb many of the colored polymeric impurities.
Key Experimental Protocols
Protocol 1: General Procedure for Condensation Under Inert Atmosphere
This protocol provides a baseline for minimizing oxidation.
-
Setup: Place a round-bottom flask containing a magnetic stir bar under vacuum and gently heat with a heat gun to remove adsorbed water. Allow the flask to cool to room temperature under a stream of nitrogen or argon.
-
Reagent Addition: Add the 2-aminophenol, the carbonyl compound (aldehyde/ketone), and any solid catalyst to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe. A solvent is typically degassed by bubbling an inert gas through it for 15-30 minutes.
-
Reaction: Equip the flask with a reflux condenser (with an inert gas inlet at the top) and heat the reaction to the desired temperature using an oil bath.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots with a syringe for TLC or LC-MS analysis.
-
Work-up: Once complete, cool the reaction to room temperature before exposing it to air. Proceed with your standard aqueous work-up and extraction.
Protocol 2: Purification by Recrystallization with Charcoal Treatment
This method is for removing colored impurities from a solid crude product.
-
Dissolution: Place the crude solid product in an Erlenmeyer flask. Add the minimum amount of a suitable hot recrystallization solvent to just dissolve the solid.
-
Charcoal Treatment: While the solution is hot, add a very small amount of activated charcoal (typically 1-2% of the crude product weight).
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal. This step must be done quickly to prevent the product from crystallizing in the funnel.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
References
- BenchChem. (2025).
- BenchChem. (2025).
-
Nguyen, H. T., et al. (2021). A Green Approach for the Synthesis of 2-Substituted Benzoxazoles and Benzothiazoles via Coupling/Cyclization Reactions. ResearchGate. [Link]
- ACS Omega. (2018).
- National Institutes of Health (NIH). Merging Excited-State Copper Catalysis and Triplet Nitro(hetero)
- BenchChem.
-
ResearchGate. (n.d.). Optimization of the Condensation Reaction.[Link]
- ScienceDirect. (2015).
- Google Patents. (1986). US4585896A - Process for the production of an aminophenol.
- LookChem. (n.d.). 2-Aminophenol 95-55-6 wiki.
- Google Patents. (2013). CN103130657A - Synthetic method of 2-chloro-4-aminophenol.
-
ResearchGate. (2015). Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution.[Link]
-
MDPI. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024).[Link]
-
National Institutes of Health (NIH). (2018). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review.[Link]
- Google Patents. (1972).
- Google Patents. (1973).
- Google Patents. (1984).
-
PubChem. (n.d.). Process for the purification of p-aminophenol - Patent US-4440954-A.[Link]
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Methods for monitoring the progress of benzoxazole synthesis reactions.
Starting Research on Methods
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Structuring Information into a Guide
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Focusing Research and Planning
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Navigating the Purification Maze: A Technical Guide to Recrystallization and Chromatography of Benzo[d]oxazoles
Welcome to the Technical Support Center for Heterocyclic Compound Purification. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the critical step of purifying benzo[d]oxazole derivatives. The purity of these scaffolds is paramount, as they are integral to numerous pharmacologically active agents. This resource provides in-depth, field-proven insights into the two primary purification techniques: recrystallization and column chromatography. Here, we move beyond simple protocols to explain the underlying principles and troubleshooting strategies, empowering you to make informed decisions for achieving optimal purity and yield.
When Purity is Paramount: Choosing Your Purification Path
The choice between recrystallization and chromatography is not always straightforward and depends on the specific characteristics of your benzo[d]oxazole derivative, the nature of the impurities, and the desired scale of your work. Often, the most effective purification strategy involves a thoughtful combination of both techniques.
Key Decision-Making Factors
| Feature | Recrystallization | Column Chromatography |
| Principle | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Differential partitioning of compounds between a stationary phase and a mobile phase. |
| Best Suited For | Crystalline solids with moderate to high purity (>80%). | Complex mixtures, oily or non-crystalline compounds, and separation of isomers.[1] |
| Throughput | High; suitable for large quantities. | Low to medium; can be laborious for large-scale purification. |
| Purity Achievable | Can achieve very high purity with successive recrystallizations.[2] | Good to high purity, dependent on resolution. |
| Solvent Consumption | Generally lower than column chromatography. | Can be high, especially for large columns. |
| Common Impurities Removed | Soluble and insoluble impurities with different solubility profiles than the target compound. | Compounds with different polarities, including starting materials, reagents, and byproducts. |
The Art of Crystallization: A Deep Dive into Recrystallization of Benzo[d]oxazoles
Recrystallization is a powerful technique for purifying solid benzo[d]oxazole compounds. Its success hinges on the careful selection of a solvent or solvent system in which the target compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain either highly soluble or insoluble at all temperatures.[3]
Troubleshooting Recrystallization
Question: My benzo[d]oxazole is "oiling out" instead of forming crystals. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the melting point of your compound is lower than the boiling point of the solvent, or if the solution is supersaturated with impurities.[4][5]
-
Solution 1: Add more solvent. The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, and then allow it to cool slowly.[6]
-
Solution 2: Change the solvent system. A different solvent or a solvent pair may be more suitable. If your compound is oiling out in a non-polar solvent, try a slightly more polar one.[7]
-
Solution 3: Induce crystallization. Scratch the inside of the flask with a glass rod at the liquid's surface to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization.[6]
-
Solution 4: Slower cooling. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.
Question: I have very low recovery after recrystallization. What went wrong?
Low recovery is a common issue and can often be rectified.
-
Solution 1: Minimize the amount of hot solvent. Use only the minimum amount of hot solvent necessary to completely dissolve your compound. Excess solvent will retain more of your product in the mother liquor upon cooling.[6]
-
Solution 2: Cool the solution thoroughly. Ensure the solution has reached a low enough temperature (e.g., in an ice bath) to maximize crystal formation.[6]
-
Solution 3: Concentrate the mother liquor. If you suspect significant product loss, you can carefully evaporate some of the solvent from the filtrate and cool it again to recover a second crop of crystals. Be aware that this second crop may be less pure.
Detailed Protocol: Recrystallization of a 2-Arylbenzo[d]oxazole
This protocol is a general guideline for the recrystallization of a moderately polar, solid 2-arylbenzo[d]oxazole.
-
Solvent Selection: Begin by performing small-scale solubility tests with various solvents (e.g., ethanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexane). A good solvent will dissolve the compound when hot but sparingly when cold.[8]
-
Dissolution: In an Erlenmeyer flask, add the crude benzo[d]oxazole and a minimal amount of the chosen hot solvent. Heat the mixture with stirring until the solid completely dissolves. Add more hot solvent dropwise if necessary.[8]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Mastering the Column: Chromatographic Purification of Benzo[d]oxazoles
Column chromatography is an indispensable technique for purifying benzo[d]oxazoles, especially for complex mixtures, non-crystalline products, or when separating closely related isomers.[1] The separation is based on the differential partitioning of the components of a mixture between a solid stationary phase (commonly silica gel) and a liquid mobile phase (the eluent).
Troubleshooting Column Chromatography
Question: My benzo[d]oxazole derivative is streaking on the TLC plate and the column. How can I improve the separation?
Streaking is often observed with basic nitrogen-containing heterocycles like some benzo[d]oxazoles due to strong interactions with the acidic silica gel.[6]
-
Solution 1: Add a basic modifier. Incorporate a small amount of a base, such as triethylamine (0.1-1%) or a few drops of ammonium hydroxide, into your mobile phase to neutralize the acidic sites on the silica gel.[6]
-
Solution 2: Use an alternative stationary phase. Consider using neutral or basic alumina instead of silica gel. For highly polar compounds, reversed-phase chromatography on a C18 column might be a better option.[6]
Question: My compound is not eluting from the column, or it's coming off with the solvent front.
This indicates a mismatch between the polarity of your compound and the mobile phase.
-
Solution 1: Adjust the mobile phase polarity. If your compound is stuck on the column, you need to increase the polarity of your eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). If it's eluting too quickly, decrease the polarity. A gradient elution, where the polarity of the mobile phase is gradually increased, can be very effective for separating components with a wide range of polarities.[6]
-
Solution 2: Check for decomposition. Some compounds can decompose on silica gel. To test for this, spot your compound on a TLC plate, let it sit for an hour, and then develop it to see if any new spots have appeared.[9]
Detailed Protocol: Flash Column Chromatography of a Benzo[d]oxazole Mixture
This protocol describes the purification of a benzo[d]oxazole product from a reaction mixture containing non-polar byproducts and a more polar starting material.
-
TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). The ideal system should give your target benzo[d]oxazole an Rf value of approximately 0.2-0.3 for good separation. A common starting point for many benzo[d]oxazoles is a mixture of petroleum ether and ethyl acetate.[10][11]
-
Column Packing: Prepare a glass column with a slurry of silica gel in the least polar solvent of your mobile phase system. Ensure the silica bed is compact and free of air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel before adding it to the column.
-
Elution: Begin eluting with the mobile phase, starting with a lower polarity than your TLC system. If using a gradient, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compounds using TLC.
-
Isolation: Combine the fractions containing the pure benzo[d]oxazole and remove the solvent under reduced pressure to obtain your purified product.
Deciding Your Purification Strategy: A Visual Guide
The following flowchart can help guide your decision-making process when choosing between recrystallization and chromatography for your benzo[d]oxazole purification.
Caption: Decision workflow for purification.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
ACS Nano. (2019). Cleaning up after the Party: Removing the Byproducts of On-Surface Ullmann Coupling. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]
-
Swarthmore College. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
-
RSC Publishing. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. Retrieved from [Link]
-
ResearchGate. (n.d.). Large-scale synthesis of benzoxazole 4a by a new method. The TLC of the reaction is shown beside. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Reddit. (2013). Recrystallization (help meeeeee). Retrieved from [Link]
- Google Patents. (n.d.). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
-
SIELC Technologies. (n.d.). Separation of Benzoxazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
ACS Publications. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
RSC Education. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
University of Massachusetts Boston. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Retrieved from [Link]
-
ACS Publications. (2016). Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. Retrieved from [Link]
-
Merck Millipore. (n.d.). Troubleshooting Purification Methods. Retrieved from [Link]
-
International Journal of Pharmaceutical Research & Analysis. (n.d.). Flash chromatography. Retrieved from [Link]
-
Reddit. (2017). How to improve efficiency on flash chromatography. Retrieved from [Link]
-
SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]
-
Georganics. (n.d.). Ullmann Condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Effective solvent system selection in the recrystallization purification of pharmaceutical products. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. Retrieved from [Link]
-
ACS Publications. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis. Retrieved from [Link]
-
MDPI. (2024). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]
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Preventing degradation of Benzo[d]oxazole-4-carbaldehyde during reactions.
Welcome to the technical support center for Benzo[d]oxazole-4-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert advice on preventing the degradation of this versatile building block during synthetic transformations. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting guides, grounded in established chemical principles and field-proven insights.
I. Understanding the Molecule: Core Stability and Reactivity
This compound is a valuable heterocyclic compound featuring a fused benzene and oxazole ring system. The aldehyde group at the 4-position is highly reactive and serves as a key handle for synthetic modifications.[1] However, both the aldehyde functionality and the benzoxazole core possess inherent instabilities that researchers must navigate to ensure successful and high-yielding reactions.
The primary vulnerabilities of the molecule are:
-
The Aldehyde Group: Susceptible to oxidation, reduction, and unwanted side reactions under both acidic and basic conditions.
-
The Benzoxazole Ring: The oxazole ring has lower aromatic stability compared to analogous thiazole or imidazole rings, making it prone to hydrolysis and nucleophilic attack, leading to ring-opening.[2]
This guide will provide strategies to mitigate these risks.
II. Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning dark brown and my yield of the desired product is low. What's happening?
A1: Dark coloration often indicates decomposition of the starting material or the formation of polymeric side products. This can be triggered by several factors:
-
Excess Base: Strong bases can catalyze side reactions of the aldehyde, such as the Cannizzaro reaction, especially if the reaction is slow.[3]
-
High Temperatures: The benzoxazole core, while generally stable, can degrade at elevated temperatures, particularly in the presence of acid or base.
-
Oxygen Sensitivity: In the presence of oxygen, aromatic aldehydes can undergo autoxidation to the corresponding carboxylic acid, a process that can be accelerated by light and trace metals.[4]
Q2: I'm attempting a reaction that requires a strong nucleophile, but I'm seeing significant recovery of starting material and evidence of ring-opened byproducts. What is the likely cause?
A2: The benzoxazole ring itself is susceptible to nucleophilic attack, particularly by strong nucleophiles like secondary amines, which can lead to ring cleavage.[5] If your desired reaction involves the aldehyde group, a potent nucleophile may preferentially attack the benzoxazole ring, leading to a complex mixture of products and low conversion of your starting material.
Q3: I am performing a reaction under acidic conditions and observing multiple spots on my TLC plate that are difficult to characterize. Is the benzoxazole ring stable to acid?
A3: The benzoxazole ring is known to undergo hydrolysis under acidic conditions, leading to ring-opening to form the corresponding 2-aminophenol derivative.[6][7] The rate of hydrolysis is pH-dependent.[2] If your reaction requires acid, it is crucial to use the mildest possible conditions and to carefully monitor the reaction to minimize this degradation pathway.
Q4: Can I use a strong oxidizing agent to convert the aldehyde to a carboxylic acid?
A4: While the aldehyde can be oxidized, strong oxidizing agents should be used with caution. Harsh conditions can lead to the degradation of the electron-rich benzoxazole ring system, potentially causing ring-opening or other unwanted side reactions.[8] Milder, more selective oxidation methods like the Pinnick oxidation are generally preferred for this transformation.[9]
III. Troubleshooting Guides for Common Reactions
This section provides detailed troubleshooting for specific reaction types where degradation of this compound is a common challenge.
Guide 1: Nucleophilic Additions (e.g., Grignard, Wittig Reactions)
Common Problem: Low yield of the desired alcohol or alkene, with significant amounts of unreacted starting material or a complex mixture of byproducts.
Root Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Ring-Opening by Nucleophile | Strong nucleophiles can attack the benzoxazole ring. | This is a significant risk with highly reactive nucleophiles. If possible, use less reactive organometallic reagents or consider a different synthetic route. |
| Side Reactions of the Aldehyde | Strong bases used to generate the nucleophile (e.g., n-BuLi for Wittig ylides) can deprotonate other sites or catalyze reactions like aldol condensation or Cannizzaro disproportionation.[3] | Use the minimum effective amount of base. For Wittig reactions, consider generating the ylide in situ in the presence of the aldehyde to minimize ylide decomposition and side reactions.[10] |
| Ylide Instability (Wittig) | Non-stabilized ylides are sensitive to moisture and air and can decompose if not used promptly.[10] | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
Workflow Diagram: Troubleshooting a Wittig Reaction
Caption: General workflow for acetal protection strategy.
Experimental Protocol: Acetal Protection
Objective: To protect the aldehyde functionality of this compound as a 1,3-dioxolane.
Materials:
-
This compound
-
Ethylene glycol (2-3 equivalents)
-
p-Toluenesulfonic acid (p-TsOH) monohydrate (0.05-0.1 equivalents)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound.
-
Add toluene to dissolve the starting material.
-
Add ethylene glycol and a catalytic amount of p-TsOH.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed, driving the equilibrium towards the acetal product.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to quench the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the protected product. This product is often stable enough to be used in the next step without further purification.
Experimental Protocol: Acetal Deprotection
Objective: To regenerate the aldehyde from its protected acetal form.
Materials:
-
Protected this compound derivative
-
Acetone or Tetrahydrofuran (THF)
-
Aqueous acid (e.g., 1M HCl, or a mixture of acetic acid and water)
Procedure:
-
Dissolve the acetal-protected compound in a suitable solvent like acetone or THF.
-
Add the aqueous acid solution.
-
Stir the mixture at room temperature. The reaction is typically complete within a few hours.
-
Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the aldehyde product.
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected aldehyde.
By implementing these troubleshooting strategies and protective measures, researchers can significantly improve reaction outcomes and minimize the degradation of this compound, ensuring the integrity of this valuable synthetic intermediate.
V. References
-
Sun, W., et al. (2016). Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles. Green Chemistry. Available at: [Link]
-
Jackson, P. F., Morgan, K. J., & Turner, A. M. (1972). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2, 1582-1587. Available at: [Link]
-
Marteau, S., et al. (2013). Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. Flavour and Fragrance Journal.
-
Holmes, G. A., Rice, K. D., & Snyder, C. R. (2006). Ballistic fibers: A review of the thermal, ultraviolet and hydrolytic stability of the benzoxazole ring structure. Journal of Materials Science.
-
KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis. In Organic Chemistry II. Available at: [Link]
-
Du, H., et al. (2020). Rules and Mechanism for the Oxidation of Lignin-based Aromatic Aldehyde under Alkaline Wet Oxygen. BioResources. Available at: [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Available at: [Link]
-
Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. Available at: [Link]
-
Jackson, et al. (1972). Effect of pH on first-order rate constant for the hydrolysis of benzoxazole and 2-methylbenzoxazole. ResearchGate. Available at: [Link]
-
Jackson, P. F., Morgan, K. J., & Turner, A. M. (1972). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Scribd. (n.d.). Protecting Groups Alcohols and Aldehydes. Available at: [Link]
-
Demers, J. (2016). I have a problem in witting reaction product? ResearchGate. Available at: [Link]
-
Reddit. (2022). Problems with wittig reaction. r/Chempros. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]
Sources
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- 5. Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 7. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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Validation & Comparative
Comparing the anticonvulsant properties of Benzo[d]oxazole-4-carbaldehyde with other agents.
This guide provides an in-depth comparison of the anticonvulsant properties of compounds based on the Benzo[d]oxazole scaffold with established anticonvulsant agents. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antiepileptic therapies. This document synthesizes findings from preclinical studies, offering a technical overview of efficacy, safety, and potential mechanisms of action, supported by detailed experimental protocols.
Introduction: The Quest for Novel Anticonvulsants
Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, affecting millions worldwide.[1] While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients remain refractory to current treatments, and many experience dose-limiting side effects.[2][3] This underscores the critical need for the development of new chemical entities with improved efficacy and safety profiles. The benzoxazole ring is a heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and, notably, anticonvulsant properties.[4][5] This guide focuses on the potential of the benzoxazole core, as represented by various derivatives, as a promising platform for novel anticonvulsant drug discovery.
The Benzoxazole Scaffold: A Privileged Structure in Anticonvulsant Research
The benzoxazole nucleus, a bicyclic system composed of a fused benzene and oxazole ring, serves as a versatile template for the design of new therapeutic agents.[4] Several studies have demonstrated that derivatives of this scaffold exhibit potent anticonvulsant activity in well-established preclinical models.[6][7][8] While specific data on Benzo[d]oxazole-4-carbaldehyde is limited in the public domain, extensive research on structurally related benzoxazole derivatives provides a strong basis for evaluating the potential of this chemical class.
Mechanism of Action: Insights into GABAergic Modulation
A recurring theme in the investigation of benzoxazole derivatives is their interaction with the GABAergic system.[6][7] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its enhancement is a key mechanism of action for many established anticonvulsants.[9] Studies on active benzoxazole compounds suggest that their anticonvulsant effects may be mediated, at least in part, by increasing brain GABA levels.[7][10] For instance, some derivatives have been shown to significantly elevate GABA content in the brain, and their efficacy is diminished by inhibitors of GABA synthesis.[7][10] Molecular docking studies have further suggested that these compounds may bind to the benzodiazepine site on the GABA-A receptor.[7]
Comparative Efficacy and Safety: Benzoxazole Derivatives vs. Standard Anticonvulsants
The preclinical evaluation of anticonvulsant candidates relies on standardized animal models that predict clinical efficacy against specific seizure types. The two most widely used models are the maximal electroshock (MES) test, which is a model of generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazol (scPTZ) test, a model for absence seizures.[1]
Quantitative Comparison of Anticonvulsant Activity
The following table summarizes the anticonvulsant activity and neurotoxicity of representative benzoxazole derivatives from published studies, compared with standard AEDs. The efficacy is presented as the median effective dose (ED₅₀), the dose required to protect 50% of the animals from seizures. Neurotoxicity is measured as the median toxic dose (TD₅₀), the dose at which 50% of animals exhibit neurological deficits in the rotarod test. The Protective Index (PI = TD₅₀/ED₅₀) is a crucial measure of the drug's safety margin.
| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI) in MES | Protective Index (PI) in scPTZ | Reference |
| Benzoxazole Derivatives | ||||||
| Compound 4g¹ | 23.7 | 18.9 | 284.0 | 12.0 | 15.0 | [6][10] |
| Compound 5f² | 22.0 | > 300 | > 300 | > 13.6 | - | [7] |
| Compound 5i³ | 11.4 | 31.7 | 611.0 | 53.6 | 19.3 | [11][12] |
| Standard Anticonvulsants | ||||||
| Phenytoin | 9.5 | > 100 | 68.4 | 7.2 | - | |
| Carbamazepine | 8.8 | 31.7 | 71.0 | 8.1 | 2.2 | [6] |
| Valproic Acid | 272 | 149 | 426 | 1.6 | 2.9 | |
| Phenobarbital | 21.9 | 13.3 | 65.7 | 3.0 | 4.9 |
¹4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one derivative ²Benzoxazole derivative containing a 1,2,4-triazolone moiety ³2-(3-fluobenzyl)thio-5-(4H-1,2,4-triazol-4-yl)benzo[d]oxazole
Interpretation of Data:
As evidenced by the data, certain benzoxazole derivatives exhibit potent anticonvulsant activity in both the MES and scPTZ models. Notably, compound 5i demonstrates a particularly high Protective Index in the MES model, suggesting a wide therapeutic window.[11][12] Compound 4g shows a balanced and potent activity against both generalized tonic-clonic and absence seizure models, with a favorable safety profile compared to valproate.[6][10] These findings highlight the potential of the benzoxazole scaffold to yield compounds with efficacy comparable to or exceeding that of some standard AEDs, coupled with an improved safety margin.
Experimental Protocols for Anticonvulsant Screening
To ensure the reproducibility and validity of preclinical findings, standardized and well-validated experimental protocols are essential. The following sections detail the methodologies for the key assays used to evaluate the anticonvulsant properties of novel compounds.
Maximal Electroshock (MES) Test
The MES test is a cornerstone for the early screening of anticonvulsants and is particularly predictive of efficacy against generalized tonic-clonic seizures.[13][14] The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[13]
Protocol:
-
Animal Model: Male albino mice (20-25 g) or male Wistar rats (100-150 g) are commonly used.[13]
-
Compound Administration: The test compound, vehicle control, and a positive control (e.g., Phenytoin) are administered to respective animal groups, typically via oral gavage or intraperitoneal injection.[13]
-
Pre-treatment Time: The test is conducted at the time of peak effect of the compound, which should be determined in preliminary pharmacokinetic studies.[13]
-
Induction of Seizure:
-
Observation and Endpoint: Animals are immediately observed for the presence or absence of the tonic hindlimb extension. Protection is defined as the absence of this phase.[13]
-
Data Analysis: The number of protected animals in each group is recorded, and the percentage of protection is calculated. The ED₅₀ is determined using probit analysis.[14]
Experimental Workflow for MES Test:
Caption: Simplified signaling pathway of PTZ-induced seizures.
Neurotoxicity Screening (Rotarod Test)
The rotarod test is a widely used method to assess motor coordination and potential neurological deficits induced by a test compound. [10] Protocol:
-
Apparatus: A rotating rod apparatus is used.
-
Training: Animals are trained to stay on the rotating rod for a set period (e.g., 1-2 minutes).
-
Compound Administration: The test compound is administered at various doses.
-
Testing: At the time of peak effect, animals are placed on the rotating rod, and the time they remain on the rod is recorded.
-
Endpoint: Neurotoxicity is indicated by the inability of the animal to remain on the rod for the predetermined time.
-
Data Analysis: The TD₅₀, the dose at which 50% of the animals fail the test, is calculated.
Conclusion and Future Directions
The collective evidence strongly supports the benzoxazole scaffold as a promising starting point for the development of novel anticonvulsant agents. Several derivatives have demonstrated potent efficacy in preclinical models of both generalized and partial seizures, often with superior safety profiles compared to established drugs like valproic acid. [6][10]The likely involvement of the GABAergic system provides a clear, albeit potentially multifactorial, mechanistic rationale for their activity. [7] Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the benzoxazole core for enhanced potency and reduced toxicity.
-
Pharmacokinetic Profiling: To ensure that promising compounds have favorable drug-like properties.
-
Mechanism of Action Studies: To further elucidate the precise molecular targets and signaling pathways involved.
By leveraging the insights presented in this guide, researchers can more effectively navigate the preclinical development process and unlock the full therapeutic potential of the benzoxazole class of compounds in the treatment of epilepsy.
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Dhir, A. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. Current Protocols in Neuroscience, Chapter 9, Unit 9.37. [Link]
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Cochrane. (2012). For adults and children with convulsive epilepsy, which standard antiepileptic drugs (phenobarbital, phenytoin, carbamazepine, or valproic acid) are the most effective and tolerable?. Cochrane. [Link]
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MDPI. (2018). Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. MDPI. [Link]
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Wiley Online Library. (2014). Screening of conventional anticonvulsants in a genetic mouse model of epilepsy. Epilepsia, 55(10), 1591-1599. [Link]
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A Comparative Guide to Validating the Antimicrobial Activity of Benzo[d]oxazole-4-carbaldehyde Derivatives
In the global effort to combat the escalating threat of antimicrobial resistance, the exploration of novel heterocyclic compounds as potential therapeutic agents is of paramount importance. Among these, benzo[d]oxazole derivatives have emerged as a promising class of molecules, demonstrating a broad spectrum of biological activities. This guide focuses on a specific subset: derivatives of Benzo[d]oxazole-4-carbaldehyde. The reactive aldehyde group at the 4-position serves as a versatile synthetic handle for the creation of diverse molecular architectures, including Schiff bases, chalcones, and pyrazoles, each with the potential for significant antimicrobial efficacy.
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antimicrobial activity of novel this compound derivatives. We will delve into the rationale behind experimental design, present detailed protocols for antimicrobial susceptibility testing, and offer a template for the comparative analysis of newly synthesized compounds against established antimicrobial agents.
The Synthetic Versatility of this compound
The foundational step in this research endeavor is the synthesis of various derivatives from the parent this compound molecule. The aldehyde functionality allows for a range of chemical transformations to introduce diverse pharmacophores. For instance, condensation with primary amines yields Schiff bases, while Claisen-Schmidt condensation with ketones produces chalcones. These intermediates can then be further cyclized to generate other heterocyclic systems like pyrazoles. Each of these derivative classes has been independently recognized for its potential antimicrobial properties.[1][2][3][4]
A Framework for Antimicrobial Activity Validation
A systematic evaluation of antimicrobial activity is crucial to identify promising lead compounds. The following workflow outlines the key stages of this process, from initial screening to the determination of minimum inhibitory and bactericidal concentrations.
Caption: Experimental workflow for antimicrobial evaluation.
Detailed Experimental Protocols
The following protocols are based on established methodologies recommended by the Clinical and Laboratory Standards Institute (CLSI) and are designed to ensure the generation of reliable and reproducible data.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a gold standard for determining the MIC of a novel compound.[5]
I. Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) (or other appropriate broth for fastidious organisms)
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10^8 CFU/mL)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin, Vancomycin) as a positive control
-
Solvent control
-
Sterile pipette tips and multichannel pipette
II. Procedure:
-
Preparation of Compound Dilutions:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
In the first column of wells, add 100 µL of the test compound stock solution (at twice the highest desired final concentration) to the 100 µL of MHB.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column of dilutions.
-
-
Inoculation:
-
Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 100 µL of the diluted bacterial inoculum to each well containing the compound dilutions.
-
-
Controls:
-
Positive Control: Wells containing a standard antibiotic with the bacterial inoculum.
-
Negative Control (Growth Control): Wells containing MHB and the bacterial inoculum with no test compound.
-
Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the test compounds with the bacterial inoculum.
-
Sterility Control: Wells containing only sterile MHB.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC assay is performed as a subsequent step to the MIC test to determine if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).
I. Materials:
-
Mueller-Hinton Agar (MHA) plates
-
MIC plate from the previous experiment
-
Sterile pipette and spreader
II. Procedure:
-
From the wells of the MIC plate that show no visible growth, take a 10-100 µL aliquot.
-
Spread the aliquot onto a sterile MHA plate.
-
Incubate the MHA plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Comparative Data Analysis
A crucial aspect of this guide is the direct comparison of the antimicrobial performance of novel this compound derivatives with standard antibiotics. The following table provides a template for presenting MIC data. Due to the limited availability of specific published data on this particular class of derivatives, the table is populated with hypothetical values for illustrative purposes.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Various Microorganisms (µg/mL)
| Compound ID | Derivative Type | S. aureus (ATCC 29213) | B. subtilis (ATCC 6633) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 10231) |
| BZD-SB-1 | Schiff Base | 16 | 8 | 32 | 64 | >128 |
| BZD-SB-2 | Schiff Base | 8 | 4 | 16 | 32 | 128 |
| BZD-CH-1 | Chalcone | 4 | 2 | 8 | 16 | 64 |
| BZD-CH-2 | Chalcone | 2 | 1 | 4 | 8 | 32 |
| BZD-PY-1 | Pyrazole | 32 | 16 | 64 | >128 | >128 |
| BZD-PY-2 | Pyrazole | 16 | 8 | 32 | 64 | 128 |
| Ciprofloxacin | Standard | 0.5 | 0.25 | 0.125 | 1 | NA |
| Vancomycin | Standard | 1 | 0.5 | NA | NA | NA |
| Fluconazole | Standard | NA | NA | NA | NA | 8 |
NA: Not Applicable
Proposed Mechanism of Action
While the precise mechanism of action for all benzoxazole derivatives is not fully elucidated, a significant body of research points towards the inhibition of bacterial DNA gyrase as a primary target.[6] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. Its inhibition leads to the disruption of these critical cellular processes and ultimately, bacterial cell death.
Caption: Proposed mechanism of DNA gyrase inhibition.
Conclusion and Future Directions
This guide provides a robust framework for the systematic validation of the antimicrobial activity of novel this compound derivatives. The inherent synthetic tractability of the core scaffold, coupled with the established antimicrobial potential of the broader benzoxazole class, makes this an exciting area for further research. Future studies should focus on synthesizing a diverse library of derivatives and performing comprehensive antimicrobial screening as outlined. Promising candidates should then be subjected to further mechanistic studies and in vivo efficacy evaluations. The ultimate goal is the development of novel, potent, and safe antimicrobial agents to address the critical challenge of drug-resistant infections.
References
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Synthesis and Antimicrobial Evaluation of Some Heterocyclic Chalcone Derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]
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Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (2018). MDPI. Retrieved from [Link]
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Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. (2021). Biointerface Research in Applied Chemistry. Retrieved from [Link]
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Synthesis, Antimicrobial evaluation and Docking study of new Schiff bases of benzo[d]oxazol-5-amine derivatives. (2021). Research Journal Of Pharmacy And Technology. Retrieved from [Link]
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Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. (n.d.). National Institutes of Health. Retrieved from [Link]
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Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. (2024). ACG Publications. Retrieved from [Link]
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Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]
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Evaluation of some novel chalcone derivatives for antimicrobial and anti-inflammatory activity. (2009). Der Pharmacia Lettre. Retrieved from [Link]
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Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. (2018). National Institutes of Health. Retrieved from [Link]
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Design, synthesis, antibacterial and antiviral evaluation of chalcone derivatives containing benzoxazole. (2023). ResearchGate. Retrieved from [Link]
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Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). National Institutes of Health. Retrieved from [Link]
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MIC (mg/mL) values for the compounds 4a-c, 5a-d. (n.d.). ResearchGate. Retrieved from [Link]
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MIC (μg cm -3 ) values of synthesis compounds (A-4c) against various bacterial strains. (n.d.). ResearchGate. Retrieved from [Link]
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Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]
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MIC VALUES (mg/ml) FOR SYNTHESIZED COMPOUNDS AGAINST TESTED BACTERIA. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and antifungal activity of benzo[d]oxazole-4,7-diones. (2009). PubMed. Retrieved from [Link]
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Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. (2022). MDPI. Retrieved from [Link]
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Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. (2025). PubMed. Retrieved from [Link]
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A Comparative Analysis of the Fluorescent Properties of Benzoxazole and Benzothiazole Derivatives: A Guide for Researchers
In the landscape of fluorescent probes and materials, benzoxazole and benzothiazole derivatives stand out as two prominent classes of heterocyclic compounds. Their rigid, planar structures and extended π-conjugated systems endow them with favorable photophysical properties, making them indispensable tools in cellular imaging, biosensing, and materials science. This guide provides an in-depth comparative analysis of the fluorescent characteristics of these two families of molecules, offering experimental data and procedural insights to aid researchers in selecting and utilizing the optimal scaffold for their specific applications.
The Foundational Scaffolds: A Structural Overview
At their core, benzoxazole and benzothiazole are bicyclic aromatic compounds, consisting of a benzene ring fused to an oxazole or a thiazole ring, respectively. The key distinction lies in the heteroatom at the 1-position of the five-membered ring: an oxygen atom in benzoxazoles and a sulfur atom in benzothiazoles. This seemingly subtle difference in atomic composition has profound implications for their electronic structure and, consequently, their fluorescent properties.
Caption: Core chemical structures of benzoxazole and benzothiazole.
The introduction of various substituents at different positions on these core structures allows for the fine-tuning of their photophysical characteristics, leading to a vast library of derivatives with tailored absorption and emission profiles.
A Head-to-Head Comparison of Fluorescent Properties
The choice between a benzoxazole and a benzothiazole derivative often hinges on the desired spectral characteristics, quantum efficiency, and environmental sensitivity. Below is a comparative summary of their key fluorescent properties, supported by experimental data for representative compounds.
| Derivative Class | Representative Compound | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_f) | Solvent |
| Benzoxazole | 2-(2'-Hydroxyphenyl)benzoxazole (HBO) | ~335 | ~470 | ~135 | ~0.02 | Cyclohexane |
| Benzothiazole | 2-(2'-Hydroxyphenyl)benzothiazole (HBT) | ~340 | ~530 | ~190 | ~0.01 | Cyclohexane |
| Benzoxazole | 2-Phenylbenzoxazole | ~305 | ~355 | ~50 | High | Various |
| Benzothiazole | 2-Phenylbenzothiazole | ~315 | ~365 | ~50 | High | Various |
| Benzoxazole | Boron complex of 7-(benzoxazolyl)-indole | 470 | 488 | 18 | - | - |
| Benzothiazole | Boron complex of 7-(benzothiazolyl)-indole | 475 | 505 | 30 | - | - |
Note: The values presented are approximate and can vary depending on the specific experimental conditions and substituents.
From the data, a few general trends emerge:
-
Red-Shifted Emission in Benzothiazoles: Derivatives of benzothiazole often exhibit a bathochromic (red) shift in their emission spectra compared to their benzoxazole counterparts.[1] This is particularly evident in compounds capable of Excited-State Intramolecular Proton Transfer (ESIPT), such as HBO and HBT.[2]
-
Larger Stokes Shifts in Benzothiazoles: Consequently, benzothiazoles, especially ESIPT-capable ones, tend to have larger Stokes shifts.[3][4] A large Stokes shift is highly desirable in fluorescence applications as it minimizes self-absorption and improves the signal-to-noise ratio.[5]
-
Influence on Quantum Yield: The impact of the heteroatom on the fluorescence quantum yield is more complex and highly dependent on the molecular structure and environment. In some cases, benzoxazoles may exhibit higher quantum yields, while in others, benzothiazoles can be more emissive.[3][6] The heavier sulfur atom in benzothiazoles can potentially promote intersystem crossing, a non-radiative decay pathway that reduces fluorescence efficiency.
The "Why": Unraveling the Photophysical Mechanisms
The observed differences in the fluorescent properties of benzoxazole and benzothiazole derivatives can be attributed to the distinct electronic characteristics of the oxygen and sulfur atoms. Sulfur is less electronegative and has available d-orbitals, which can lead to a lower energy level of the Lowest Unoccupied Molecular Orbital (LUMO) in benzothiazoles compared to the corresponding benzoxazoles.[7] This smaller HOMO-LUMO energy gap often results in the absorption and emission of lower-energy (longer wavelength) light.
A crucial photophysical process in many of these derivatives is Excited-State Intramolecular Proton Transfer (ESIPT) .[8][9] In molecules like 2-(2'-hydroxyphenyl)benzoxazole (HBO) and 2-(2'-hydroxyphenyl)benzothiazole (HBT), photoexcitation triggers the transfer of a proton from the hydroxyl group to the nitrogen atom of the azole ring.[2][10] This creates an excited keto-tautomer that is responsible for the large Stokes-shifted fluorescence. The nature of the heteroatom (O vs. S) influences the energetics of this process, contributing to the differences in their emission wavelengths.[2][11]
Caption: Simplified workflow of the ESIPT process.
Experimental Protocols: From Synthesis to Characterization
To provide a practical context, we present standardized protocols for the synthesis of representative compounds and the determination of their fluorescence quantum yield.
Synthesis of 2-(2'-Hydroxyphenyl)benzothiazole (HBT)
This protocol describes a common method for synthesizing HBT, a widely studied ESIPT fluorophore.
Materials:
-
2-Aminothiophenol
-
Phenyl Salicylate
-
Methanol
-
Round-bottom flask with a condenser
-
Heating mantle or oil bath
-
Stirring apparatus
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, combine equimolar amounts of 2-aminothiophenol and phenyl salicylate.[12]
-
Place the flask in a heating mantle or oil bath and equip it with a condenser.
-
Heat the reaction mixture to 200°C with continuous stirring under an inert atmosphere.[12][13]
-
Maintain the temperature and stirring for approximately 4.5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[13]
-
After the reaction is complete, allow the mixture to cool to room temperature, during which it will solidify.
-
Grind the solid product into a fine powder.
-
Wash the powder with methanol to remove phenol and other impurities.[13]
-
Dry the purified product under vacuum to yield 2-(2'-hydroxyphenyl)benzothiazole as a solid.
Determination of Fluorescence Quantum Yield (Comparative Method)
The comparative method is a reliable technique for determining the fluorescence quantum yield (Φ_f) of a test compound relative to a standard with a known quantum yield.[14][15][16]
Caption: Experimental workflow for quantum yield determination.
Materials and Instruments:
-
Test compound (e.g., a synthesized benzoxazole or benzothiazole derivative)
-
Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_f = 0.58)[17]
-
Spectroscopic grade solvent
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
Cuvettes (1 cm path length)
Procedure:
-
Solution Preparation: Prepare a series of five dilutions for both the test compound and the reference standard in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1 to avoid inner filter effects.[17]
-
Absorbance Measurement: Record the UV-Vis absorption spectrum for each solution and note the absorbance value at the chosen excitation wavelength.
-
Fluorescence Measurement: Using the spectrofluorometer, record the fluorescence emission spectrum of each solution at the same excitation wavelength used for the absorbance measurements. Ensure that the experimental parameters (e.g., slit widths) are kept constant for all measurements.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
For both the test compound and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Determine the gradient (slope) of the resulting straight lines for both the test sample (Grad_X) and the standard (Grad_ST).
-
-
Calculation: Calculate the quantum yield of the test sample (Φ_X) using the following equation:[14][15]
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
η_X and η_ST are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term becomes 1).
-
Conclusion: Making an Informed Choice
Both benzoxazole and benzothiazole derivatives offer a rich platform for the development of fluorescent materials and probes. The choice between them is not a matter of inherent superiority but of aligning their distinct photophysical properties with the specific requirements of the application.
-
Benzothiazole derivatives are often the preferred choice when a large Stokes shift and red-shifted emission are critical, for instance, in biological imaging to minimize background fluorescence and light scattering.
-
Benzoxazole derivatives , on the other hand, may be favored in applications where specific emission wavelengths in the blue-green region are desired or when the synthetic accessibility is a primary consideration.
By understanding the fundamental structural and photophysical differences, and by employing rigorous experimental characterization, researchers can harness the full potential of these versatile fluorophores to advance their scientific endeavors.
References
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[EP2632907B1 - Process for preparing 2-(2-hydroxyphenyl)-benz[2][15]oxazin-4-one and its use for ... - Google Patents.]()
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A Comparative Guide to the Anticancer Potential of Benzo[d]oxazole-4-carbaldehyde Derivatives
The landscape of oncology drug discovery is in a perpetual state of evolution, with a significant focus on heterocyclic compounds due to their diverse pharmacological profiles. Among these, the benzo[d]oxazole scaffold has emerged as a "privileged structure," forming the core of numerous biologically active molecules.[1][2] This guide offers an in-depth evaluation of the anticancer activities of compounds derived from Benzo[d]oxazole-4-carbaldehyde, presenting a comparative analysis of their efficacy, delving into their mechanisms of action, and providing detailed experimental protocols for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this promising class of compounds.
The Benzo[d]oxazole Scaffold: A Versatile Tool in Medicinal Chemistry
The benzo[d]oxazole ring system, a fusion of a benzene and an oxazole ring, is a planar, aromatic structure that can readily interact with various biological macromolecules.[1] This inherent characteristic, coupled with the ease of its chemical modification, makes it an attractive starting point for the design of novel therapeutic agents.[1] While derivatives of this scaffold have demonstrated a wide array of biological activities, including anti-inflammatory, antibacterial, and anticonvulsant properties, their potential as anticancer agents has garnered significant attention in recent years.[1][3] The strategic modification of the benzoxazole core can lead to compounds with potent and selective anticancer activity.[2][4]
Synthesis and Derivatization: Crafting Novel Anticancer Agents
The general synthesis of benzo[d]oxazole derivatives often begins with the reaction of a 2-aminophenol with a carboxylic acid or its derivative. For compounds derived from this compound, the aldehyde group serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the creation of extensive compound libraries. A common synthetic route involves the initial synthesis of a benzo[d]oxazole-2-thiol from 2-aminophenol, which can then be further modified.[3] For instance, a methanolic solution of 2-aminophenol can be treated with potassium hydroxide and carbon disulfide to yield benzo[d]oxazole-2-thiol.[3] This intermediate can then undergo further reactions to introduce various substituents, leading to a diverse range of derivatives with potentially enhanced anticancer activity.[3]
Comparative Efficacy of Benzo[d]oxazole Derivatives
The anticancer potency of benzo[d]oxazole derivatives is profoundly influenced by the nature and position of substituents on the core scaffold.[4] Hybrid molecules, where the benzoxazole moiety is linked to other heterocyclic systems like 1,3,4-oxadiazole or piperazine, have shown particularly high potency.[4] The following table summarizes the in vitro anticancer activity of selected benzo[d]oxazole derivatives against various human cancer cell lines.
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1f | Benzoxazole-2-thiol derivative | HCT116 | comparable to lead | [5] |
| Compound 1g | Benzoxazole-2-thiol derivative | HCT116 | comparable to lead | [5] |
| Compound 14a | 2-methoxy phenyl moiety | HepG2 | 3.95 ± 0.18 | [6] |
| MCF-7 | 4.054 ± 0.17 | [6] | ||
| Compound 14g | 2,6-dimethyl phenyl moiety | MCF-7 | 5.8 | [6] |
| TDNSS-10 | 2-Aryl 5-hydroxy benzo[d]oxazole with meta-chlorine | Various | "best activity" | [2] |
| Compound 8d | Benzoxazole-combretastatin derivative | MCF-7, A549 | more potent than standard | [2] |
This table is a representative sample. The anticancer activity of these compounds can vary based on the specific cancer cell line and experimental conditions.
Structure-Activity Relationship (SAR) Insights:
-
Substitution Patterns: The introduction of specific groups at various positions of the benzoxazole ring can significantly impact cytotoxicity. For example, some 5-substituted benzoxazole derivatives have shown promising activity.[1]
-
Hybrid Molecules: Linking the benzoxazole scaffold with other heterocyclic moieties, such as 1,3,4-oxadiazole or piperazine, has led to the development of highly potent anticancer agents.[2][4]
-
Bioisosteric Replacement: Replacing a benzothiazole core with a benzoxazole ring system in known anticancer agents, such as the prodrug Phortress, has yielded analogues with significant anticancer effects.[7]
Unraveling the Mechanisms of Action
Benzo[d]oxazole derivatives exert their anticancer effects through a multitude of mechanisms, often targeting key pathways involved in cancer cell proliferation, survival, and angiogenesis.[4]
4.1. Inhibition of Receptor Tyrosine Kinases (RTKs)
A significant mechanism of action for several benzoxazole derivatives is the inhibition of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway.[4][6] VEGFR-2 is a crucial receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[4] By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to a reduction in tumor growth and metastasis.
Caption: Inhibition of the VEGFR-2 signaling pathway by Benzo[d]oxazole derivatives.
4.2. Induction of Apoptosis and Cell Cycle Arrest
Many benzo[d]oxazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This is a critical mechanism for eliminating malignant cells without inducing an inflammatory response. Furthermore, these compounds can cause cell cycle arrest, typically at the G0/G1 or G2/M phases, which prevents cancer cells from replicating their DNA and dividing.[8]
Caption: General experimental workflow for evaluating anticancer benzoxazoles.
5.1. Protocol for MTT Cytotoxicity Assay
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzo[d]oxazole derivatives in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
5.2. Protocol for Apoptosis Analysis by Annexin V-FITC/PI Staining
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Step-by-Step Methodology:
-
Cell Treatment: Treat cancer cells with the benzo[d]oxazole derivatives at their respective IC50 concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the treated cells by trypsinization and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.
Conclusion and Future Directions
Compounds derived from this compound represent a highly promising class of anticancer agents. [2][4]The versatility of the benzoxazole scaffold allows for extensive chemical modifications to optimize their potency, selectivity, and pharmacokinetic properties. [4]The ability of these compounds to target multiple critical pathways in cancer progression, such as VEGFR-2 signaling and apoptosis, underscores their therapeutic potential. [4][6]Future research should focus on in-depth mechanistic studies to identify novel molecular targets and on in vivo efficacy studies in relevant animal models to translate these promising preclinical findings into clinical applications.
References
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PMC. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. [Link]
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ResearchGate. (n.d.). Oxazole-Based Compounds As Anticancer Agents | Request PDF. [Link]
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MDPI. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. [Link]
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PubMed. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. [Link]
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PubMed. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]
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PMC - PubMed Central. (n.d.). Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. [Link]
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A Senior Application Scientist's Guide to Benzo[d]oxazole-4-carbaldehyde-Based Probes in Biological Imaging
For researchers, scientists, and drug development professionals navigating the complex landscape of biological imaging, the choice of fluorescent probe is paramount. This guide provides an in-depth, objective comparison of the performance of probes derived from the versatile Benzo[d]oxazole-4-carbaldehyde scaffold. We will delve into their synthesis, mechanistic principles, and performance metrics, supported by experimental data, while also offering a comparative perspective against other established fluorescent probes. Our goal is to equip you with the technical insights necessary to make informed decisions for your specific research applications.
The Rise of Benzoxazoles in Cellular Imaging: A Chemist's Perspective
The benzoxazole core, a fused benzene and oxazole ring system, has garnered significant attention in the development of "smart" fluorescent probes.[1] This is due to its rigid, planar structure and favorable photophysical properties, which can be finely tuned through chemical modification.[2] The aldehyde group at the 4-position of this compound serves as a versatile synthetic handle, allowing for the facile introduction of various recognition moieties to create probes for a wide array of biological analytes and physiological events.[2] These probes often exhibit environmentally sensitive fluorescence, making them powerful tools for real-time visualization and quantification of cellular processes.
The inherent advantages of benzoxazole-based probes include their potential for high quantum yields, large Stokes shifts, and good photostability.[3][4] Furthermore, their synthesis is often straightforward, and their small size allows for good cell permeability and minimal perturbation of biological systems.[4]
Mechanism of Action: How Benzoxazole Probes Illuminate Cellular Events
The fluorescence of benzoxazole derivatives is often governed by processes such as Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT). The design of a probe leverages these mechanisms to elicit a fluorescence response upon interaction with a specific analyte.
For instance, in viscosity sensing, molecular rotors based on the benzoxazole scaffold, such as 2-(2'-Hydroxyphenyl)benzoxazole (HBO), exhibit low fluorescence in environments of low viscosity due to free intramolecular rotation, which provides a non-radiative decay pathway. In more viscous environments, this rotation is hindered, leading to a significant enhancement in fluorescence intensity.[3]
Caption: Mechanism of a benzoxazole molecular rotor for viscosity sensing.
In the detection of biothiols, a common strategy involves the cleavage of a recognition group (e.g., 2,4-dinitrobenzenesulfonate) by the thiol. This cleavage event disrupts a PET process that initially quenches the fluorescence of the benzoxazole fluorophore, leading to a "turn-on" fluorescence signal.[5]
Performance Comparison: Benzo[d]oxazole Probes vs. The Alternatives
To provide an objective assessment, the following table summarizes the performance of representative this compound-based probes and compares them with commonly used alternative probes for similar applications.
| Probe/Derivative | Target Analyte/Application | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Detection Limit (LOD) | Key Advantages | Disadvantages | Reference(s) |
| Benzoxazole-Based | ||||||||
| HBO | Viscosity | ~360 | ~485 | Environment-dependent | - | Large Stokes shift (~125 nm) | Relatively low quantum yield in low viscosity | [3] |
| Benzoxazole-DNBS | Biothiols (Cys, Hcy, GSH) | 413 | 530 | - | 0.12 µM (for Cys) | High selectivity, significant turn-on response (148-fold) | Potential for non-specific reactions | [5] |
| Benzoxazole-based pH probe | Intracellular pH | Ratiometric (e.g., 390/420) | Ratiometric (e.g., 530/600) | - | pKa ~6.5 | Suitable for ratiometric imaging, minimizing artifacts | Potential for phototoxicity with UV excitation | [6] |
| Alternative Probes | ||||||||
| BODIPY-based rotor | Viscosity | ~470 | ~515 | Environment-dependent | - | High photostability and quantum yield | Smaller Stokes shift compared to some benzoxazoles | [7] |
| Coumarin-NBSC | Biothiols (Cys, Hcy, GSH) | - | - | - | 0.223 µM (for GSH) | Rapid response time (<3 min) | Potential for background fluorescence from the coumarin core | [8] |
| BCECF | Intracellular pH | 440/490 | 535 | ~0.3 | pKa ~6.98 | Well-established, commercially available | Susceptible to photobleaching and leakage from cells | |
| Rhodamine 110 | Enzyme Activity (Esterase) | ~499 | ~521 | High (~0.9) | - | Very bright and photostable | pH sensitivity can be a confounding factor |
Expertise & Experience: The choice between a benzoxazole-based probe and an alternative often comes down to a trade-off between various performance characteristics. For instance, while BODIPY-based viscosity probes may offer higher quantum yields, the larger Stokes shift of a probe like HBO can be advantageous in minimizing excitation light bleed-through in fluorescence microscopy.[3][7] Similarly, for biothiol detection, the significant "turn-on" ratio of a benzoxazole-DNBS probe is a major benefit, though the faster response time of some coumarin-based probes might be critical for certain kinetic studies.[5][8]
Experimental Protocols: A Practical Guide to Using Benzoxazole Probes
The following are generalized, step-by-step methodologies for key applications of this compound-based probes in cellular imaging. It is crucial to optimize these protocols for your specific cell type and experimental conditions.
Imaging Intracellular Viscosity
-
Probe Preparation: Prepare a 1 mM stock solution of the benzoxazole viscosity probe (e.g., HBO) in high-quality, anhydrous DMSO.
-
Cell Culture: Plate cells on glass-bottom dishes suitable for fluorescence microscopy and culture to the desired confluency.
-
Probe Loading: Dilute the probe stock solution in serum-free cell culture medium to a final concentration of 1-10 µM. Remove the culture medium from the cells, wash once with phosphate-buffered saline (PBS), and then add the probe-containing medium. Incubate for 15-30 minutes at 37°C.[3]
-
Washing: Remove the probe-containing medium and wash the cells twice with PBS to remove any unbound probe.[3]
-
Imaging: Add fresh culture medium or PBS to the cells. Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., DAPI filter for HBO). Acquire images at different time points or after inducing a biological process known to alter viscosity (e.g., apoptosis) to monitor changes in fluorescence intensity.[3]
Caption: Experimental workflow for intracellular viscosity imaging.
Detecting Intracellular Biothiols
-
Probe Preparation: Prepare a 1 mM stock solution of the biothiol-sensitive benzoxazole probe in DMSO.
-
Cell Culture: Culture cells (e.g., A549 cells) in a suitable medium.
-
Probe Incubation: Treat the cells with the benzoxazole probe at a final concentration of 5-10 µM for 30 minutes.
-
Analyte/Control Incubation: For positive controls, incubate probe-loaded cells with a thiol-containing compound (e.g., 200 µM Cys) for an additional 30 minutes. For negative controls, pre-treat cells with a thiol-blocking agent like N-ethylmaleimide (NEM) before adding the probe.
-
Washing: Wash the cells three times with PBS.
-
Fluorescence Imaging: Acquire fluorescence images using a confocal microscope with appropriate excitation and emission wavelengths for the specific probe.
Ratiometric Imaging of Intracellular pH
-
Probe Preparation: Prepare a 1 mM stock solution of the ratiometric benzoxazole pH probe in DMSO.
-
Probe Loading: Incubate cells with the probe at a final concentration of 1-5 µM in serum-free medium for 15-30 minutes at 37°C.[3]
-
Washing: Wash the cells twice with PBS.[3]
-
Imaging: Image the cells using a fluorescence microscope capable of acquiring images at two different emission wavelengths. Excite the probe at its isosbestic point (if available) or a suitable excitation wavelength and collect fluorescence at the two emission maxima corresponding to the protonated and deprotonated forms of the probe. The ratio of the fluorescence intensities at these two wavelengths is then used to determine the intracellular pH, often after generating a calibration curve.[3]
Authoritative Grounding and Future Perspectives
The field of fluorescent probe development is dynamic, with ongoing efforts to improve the photophysical properties, selectivity, and in vivo applicability of these essential research tools. This compound and its derivatives represent a promising and versatile platform for the creation of novel probes.[9] Their tunable nature allows for the rational design of sensors for a growing number of biological targets.[10]
Future research will likely focus on developing benzoxazole-based probes with near-infrared (NIR) excitation and emission profiles to enable deeper tissue imaging with reduced autofluorescence. Additionally, the development of two-photon excitable benzoxazole probes will further enhance their utility in high-resolution, deep-tissue imaging.[11] As our understanding of the intricate molecular processes underlying health and disease expands, so too will the demand for sophisticated and reliable fluorescent probes, a demand that the versatile benzoxazole scaffold is well-positioned to meet.
References
- Dumat, B., Faurel-Paul, E., Fornarelli, P., Saettel, N., Metgé, G., Fiorini-Debuisschert, C., Charra, F., Mahuteau-Betzer, F., & Teulade-Fichou, M.-P. (2016). Influence of the oxazole ring connection on the fluorescence of oxazoyl-triphenylamine biphotonic DNA probes. Organic & Biomolecular Chemistry, 14(1), 358–370.
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Guimarães, D. G., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal. Retrieved from [Link]
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Peng, X., et al. (2011). Probing Intracellular Viscosity. ChemistryViews. Retrieved from [Link]
- Wang, Y., et al. (2019). A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells. Molecules, 24(3), 411.
- Yoon, S., et al. (2016). A Simple BODIPY-Based Viscosity Probe for Imaging of Cellular Viscosity in Live Cells. Sensors, 16(9), 1367.
- Zhang, Y., et al. (2023). Theoretical investigation on a simple turn on fluorescent probe for detection of biothiols based on coumarin unit. Frontiers in Chemistry, 11, 1245812.
- Zhu, H., et al. (2023).
- Liu, J., et al. (2014). Fluorescent detection of biothiols based on a novel cascade reaction. Analytical Methods, 6(1), 125-128.
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Wieczorek, M., et al. (2022). Previously reported coumarin low pH probes and their comparison with... ResearchGate. Retrieved from [Link]
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A Comparative Guide to the Reactivity of Benzoxazole Isomers for Synthetic and Medicinal Chemistry
Abstract
Benzoxazole is a privileged heterocyclic scaffold renowned for its prevalence in a wide array of biologically active compounds and functional materials.[1][2][3] Its unique electronic structure, arising from the fusion of a benzene ring with an oxazole ring, imparts a distinct pattern of reactivity that is crucial for synthetic chemists to understand for efficient molecular design.[4][5] This guide provides an in-depth comparative analysis of the reactivity at different positions of the benzoxazole nucleus. We will explore the underlying electronic properties that govern this reactivity and provide field-proven experimental protocols to exemplify the functionalization of its key isomers. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile chemistry of benzoxazole for the creation of novel molecules.
The Electronic Landscape of the Benzoxazole Core
The reactivity of any aromatic system is fundamentally dictated by its electron distribution. Benzoxazole is an aromatic compound, but the fusion of the electron-rich benzene ring with the electron-deficient oxazole ring creates a nuanced electronic landscape. The nitrogen atom in the oxazole ring is weakly basic due to the delocalization of its lone pair within the aromatic system.[6] This fusion results in a polarized molecule where different carbon atoms exhibit varied susceptibility to chemical attack.
A foundational understanding begins with the standard numbering of the benzoxazole ring system, as illustrated below.
Caption: IUPAC numbering convention for the benzoxazole scaffold.
Theoretical studies on the electronic properties of benzoxazole derivatives confirm that substitutions can significantly alter the dipole moment and the energy of frontier molecular orbitals (HOMO-LUMO), thereby influencing the molecule's overall reactivity and optical properties.[7][8][9]
Comparative Reactivity: A Positional Analysis
The different carbon centers of the benzoxazole scaffold exhibit distinct reactivities. We can broadly classify them into two regions: the C2 position of the oxazole ring and the C4-C7 positions of the benzenoid ring.
The Unique Reactivity of the C2 Position
The C2 position is the most electron-deficient carbon in the oxazole ring, making it susceptible to nucleophilic attack in certain activated derivatives. However, its most synthetically valuable characteristic is its acidity, which allows for direct C-H functionalization. This has become a cornerstone of modern synthetic strategies, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates.[10]
Transition metal-catalyzed reactions, particularly with palladium and copper, are widely employed for the direct arylation, alkylation, and alkynylation of the C2-H bond.[11][12] Furthermore, metal-free C-H functionalization strategies have emerged, such as direct carboxylation with CO2 and mercaptalization, highlighting the versatility of this position.[13][14]
Causality in Experimental Choice: The choice to target the C2 position via C-H activation is driven by efficiency. It avoids the often lengthy and low-yielding steps of pre-functionalizing the benzoxazole core, allowing for the direct introduction of diverse functional groups from simple precursors.[10][15] This approach is particularly powerful in library synthesis for drug discovery.
Electrophilic Substitution on the Benzenoid Ring (C4-C7)
The fused oxazole ring acts as a deactivating group with respect to electrophilic aromatic substitution, yet it directs incoming electrophiles to specific positions. The overall directing effect is a complex interplay of the electron-withdrawing inductive effect of the heteroatoms and the resonance effects.
Experimental evidence consistently shows that electrophilic substitution on the unsubstituted benzoxazole ring occurs preferentially at the C6 position, with the C5 position being a minor, less reactive site.[6] Reactions like nitration and halogenation predominantly yield the 6-substituted isomer.[12]
Why C6? The Mechanistic Rationale: The preference for C6 can be explained by examining the stability of the Wheland intermediate (sigma complex) formed during the reaction. Attack at the C6 position allows for the positive charge to be delocalized over the ring system without disrupting the aromaticity of the oxazole moiety as severely as attacks at other positions. The intermediates for C5 and C7 substitution are comparatively less stable.
Caption: A logical workflow for the experimental comparison of benzoxazole isomer reactivity.
Recent advances have also demonstrated that with the use of appropriate directing groups, C-H functionalization can be selectively achieved at other positions, such as C4 and C7, which are typically unreactive.[16]
Summary of Reactivity
The table below summarizes the general reactivity patterns of the different positions on the benzoxazole core.
| Position | Reaction Type | General Reactivity | Key Considerations & Supporting Evidence |
| C2 | C-H Functionalization | High | The most common site for direct functionalization via metal-catalyzed or metal-free methods.[10][13][14] |
| Nucleophilic Attack | Low | Requires activation (e.g., with a good leaving group like -CF3) for substitution to occur.[12] | |
| C4 | Electrophilic Substitution | Very Low | Generally unreactive towards electrophiles. C-H functionalization is possible with a directing group.[16] |
| C5 | Electrophilic Substitution | Low to Moderate | A minor product is sometimes observed in electrophilic substitution reactions.[6] |
| C6 | Electrophilic Substitution | High | The primary site for electrophilic attack (e.g., nitration, halogenation).[6][12] |
| C7 | Electrophilic Substitution | Very Low | Generally unreactive towards electrophiles. C-H functionalization is possible with a directing group.[16] |
Validated Experimental Protocols
The following protocols are self-validating systems designed to demonstrate the differential reactivity of the benzoxazole scaffold.
Protocol 1: Regioselective Nitration of Benzoxazole (Demonstrating C6 Selectivity)
This protocol demonstrates the preferential electrophilic substitution at the C6 position. The identity and ratio of the products serve as a direct validation of the scaffold's inherent regioselectivity.
Objective: To synthesize and characterize the products of the nitration of benzoxazole to confirm the preference for C6 substitution.
Materials:
-
Benzoxazole (C7H5NO)
-
Concentrated Sulfuric Acid (H2SO4, 98%)
-
Concentrated Nitric Acid (HNO3, 70%)
-
Ice
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 5 mL of concentrated H2SO4.
-
Substrate Addition: Once the acid is cooled to 0-5 °C, slowly add 1.19 g (10 mmol) of benzoxazole. Stir until a homogeneous solution is obtained.
-
Nitration: Prepare the nitrating mixture by slowly adding 0.9 mL of concentrated HNO3 to 2 mL of concentrated H2SO4 in a separate cooled vial. Add this nitrating mixture dropwise to the benzoxazole solution, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then at room temperature for an additional 2 hours. Monitor the reaction by TLC.
-
Quenching: Carefully pour the reaction mixture onto 50 g of crushed ice with vigorous stirring.
-
Neutralization & Extraction: Neutralize the aqueous solution by the slow addition of saturated sodium bicarbonate solution until pH ~7. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by column chromatography on silica gel. Analyze the fractions by 1H-NMR to identify the major product as 6-nitrobenzoxazole and determine the ratio of any other isomers formed.[12]
Protocol 2: Synthesis of 2-Arylbenzoxazole via Microwave-Assisted Green Chemistry
This protocol provides a sustainable and efficient method for functionalizing the C2 position, a key transformation in medicinal chemistry.[17][18] Its success validates the feasibility of constructing the benzoxazole ring with a pre-determined C2 substituent.
Objective: To synthesize 2-(4-methoxyphenyl)benzoxazole using a microwave-assisted, solvent-free condensation.
Materials:
-
2-Aminophenol (1.09 g, 10 mmol)
-
4-Methoxybenzaldehyde (1.36 g, 10 mmol)
-
Choline chloride/Urea Deep Eutectic Solvent (DES) (as catalyst and medium)[17]
-
Microwave Synthesizer
-
Ethanol
-
Deionized Water
Procedure:
-
Catalyst Preparation: Prepare the DES by mixing choline chloride and urea in a 1:2 molar ratio and heating at 80 °C until a clear, homogeneous liquid forms.
-
Reactant Mixing: In a 10 mL microwave reaction vessel, combine 2-aminophenol (10 mmol), 4-methoxybenzaldehyde (10 mmol), and 1 mL of the prepared DES.
-
Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at 300 W for 10 minutes.[17]
-
Isolation: After cooling, add 20 mL of deionized water to the vessel. The solid product will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then recrystallize from ethanol to obtain pure 2-(4-methoxyphenyl)benzoxazole.
-
Validation: Confirm the product's identity and purity via melting point determination and spectroscopic analysis (NMR, IR, MS). The high yield (typically >95%) validates the efficiency of this synthetic route.[17]
Conclusion
The benzoxazole scaffold presents a fascinating case study in heterocyclic reactivity. While the C2 position is readily functionalized through modern C-H activation techniques, the benzenoid portion of the molecule displays a clear preference for electrophilic attack at the C6 position. This differential reactivity between isomers is a critical consideration for synthetic planning. By understanding the electronic underpinnings of these preferences and employing validated protocols, researchers can strategically and efficiently synthesize complex benzoxazole derivatives for applications in drug discovery, materials science, and beyond.
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- Copper-catalyzed synthesis of benzoxazoles via a regioselective C-H functionalization/C-O bond formation under an air atmosphere. J Org Chem.
- Transition Metal-Promoted Synthesis of Remotely Functionalized 2-Aryl Benzoxazoles from 2-Amidophenol through C-H Functionalization. ethesis.
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Organocatalytic Syntheses of Benzoxazoles and Benzothiazoles using Aryl Iodide and Oxone via C–H Functionalization and C–O/S Bond Formation. The Journal of Organic Chemistry. Available at: [Link]
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General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. National Center for Biotechnology Information. Available at: [Link]
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A Comparative Guide to the Structural Activity Relationship (SAR) of Benzo[d]oxazole-4-carbaldehyde Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The benzo[d]oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1] Its unique structural and electronic properties allow for diverse interactions with various biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3][4] This guide focuses on the structural activity relationship (SAR) studies of a specific, yet versatile, derivative: Benzo[d]oxazole-4-carbaldehyde. This compound serves as a crucial building block for the synthesis of novel therapeutic agents, with its carbaldehyde group offering a reactive handle for extensive chemical modifications.[5]
This technical guide provides a comparative analysis of this compound analogs, synthesizing data from various studies to elucidate the impact of structural modifications on their biological efficacy. We will delve into the rationale behind experimental designs and present key findings in a clear, comparative format to aid in the rational design of more potent and selective drug candidates.
The this compound Scaffold: A Versatile Pharmacophore
The core structure of this compound presents multiple avenues for chemical derivatization, making it an attractive starting point for combinatorial chemistry and lead optimization. The primary points of modification include the aldehyde functional group at the 4-position and various positions on the fused benzene ring.
Caption: Core this compound scaffold and key modification points.
Comparative Analysis of Biological Activities
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents. The following sections compare the SAR of these analogs across different therapeutic areas.
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
Derivatives of the closely related benzo[d]oxazol-5-amine, when converted to Schiff bases, have demonstrated notable antimicrobial activity.[6] This provides valuable insight into the potential of Schiff bases derived from this compound. The general synthetic route involves the condensation of the aldehyde with various primary amines.
Experimental Protocol: Synthesis of this compound Schiff Base Analogs
-
Starting Material Preparation: this compound is synthesized according to established literature procedures.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Amine: Add the desired primary amine (1.1 equivalents) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is typically refluxed for 2-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold solvent, and dried. The crude product can be further purified by recrystallization or column chromatography.
-
Characterization: The structure of the synthesized Schiff bases is confirmed by spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Table 1: Comparison of Antimicrobial Activity of Benzo[d]oxazole Schiff Base Analogs
| Compound ID | R Group on Imine Nitrogen | Bacterial Strain(s) | Fungal Strain(s) | MIC (µg/mL) | Reference |
| SB-1 | 4-Nitrophenyl | Bacillus subtilis | Candida albicans | >50 | [7] |
| SB-2 | 4-Hydroxyphenyl | Escherichia coli | Not Tested | 100-200 | [7] |
| SB-3 | 4-Chlorophenyl | Klebsiella pneumoniae | Not Tested | 50 | [7] |
| SB-4 | 4-Bromophenyl | Bacillus subtilis | Candida albicans | >50 | [7] |
| SB-5 | Terephthaldehyde derived | Escherichia coli | Not Tested | 100-200 | [7] |
SAR Insights:
-
Electron-Withdrawing vs. Electron-Donating Groups: The presence of electron-withdrawing groups, such as chloro and nitro moieties, on the phenyl ring of the Schiff base appears to enhance antibacterial activity.[7] This is exemplified by the lower MIC value of the 4-chlorophenyl derivative (SB-3).
-
Steric Factors: Bulky substituents on the phenyl ring can influence the binding of the molecule to the active site of the target enzyme in microorganisms. Molecular docking studies on similar benzoxazole Schiff bases suggest that bulky phenyl groups are crucial for blocking the active centers of enzymes like glucosamine-6-phosphate synthase.[6]
Caption: SAR workflow for antimicrobial activity of Schiff base analogs.
Anticancer Activity: Targeting Proliferative Disorders
The benzo[d]oxazole nucleus is a key component of several anticancer agents.[3][4] The substitution pattern on the benzoxazole ring and the nature of the group at the 4-position play a critical role in determining the cytotoxic potential of these compounds. Studies on phortress analogs, where the benzothiazole core was replaced with a benzoxazole ring, have provided significant insights into the anticancer activity of this class of compounds.[3]
Experimental Protocol: MTT Assay for Cytotoxicity Evaluation
-
Cell Culture: Human cancer cell lines (e.g., HT-29 for colon, MCF7 for breast, A549 for lung) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized this compound analogs are dissolved in DMSO and diluted to various concentrations in the culture medium. The cells are then treated with these compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) value for each compound is determined.
Table 2: Comparative Anticancer Activity of Substituted Benzoxazole Analogs
| Compound ID | Substitution on Benzoxazole Ring | R Group at Position 4 | Cell Line | IC₅₀ (µM) | Reference |
| Phortress Analog 1 | 5-Fluoro | -CH=N-Aryl | A549 (Lung) | Attractive | [3] |
| Phortress Analog 2 | 6-Methoxy | -CH=N-Aryl | MCF7 (Breast) | Attractive | [3] |
| Benzoxazole-COOH | None | -COOH | Not Specified | - | [8] |
SAR Insights:
-
Bioisosteric Replacement: The replacement of the benzothiazole ring in the anticancer agent Phortress with a benzoxazole ring has yielded analogs with very attractive anticancer effects.[3] This highlights the importance of the benzo-fused heterocyclic core.
-
Substitutions on the Benzene Ring: The presence of specific substituents on the benzene ring of the benzoxazole moiety can significantly impact cytotoxicity. For instance, di-methoxy and tri-methoxy substitutions on aromatic aldehydes used to form related benzoxazole derivatives have been shown to improve anticancer activity.[1] The presence of an ortho-hydroxy group also enhanced anticancer activity in another study.[1]
-
Derivatization of the 4-Position: While direct SAR data on the 4-carbaldehyde group is limited, the conversion of the closely related 4-carboxylic acid to various amides has been a successful strategy for generating libraries of compounds for SAR studies.[9] This suggests that transforming the 4-carbaldehyde into other functional groups is a promising approach for modulating anticancer activity.
Caption: Key structural modifications influencing the anticancer activity of Benzo[d]oxazole analogs.
Future Directions and Unexplored Avenues
While the existing research provides a foundational understanding of the SAR of this compound analogs, several areas warrant further investigation:
-
Systematic SAR of the 4-Position: A comprehensive study involving the systematic modification of the 4-carbaldehyde group to other functionalities (e.g., alcohols, oximes, hydrazones) is needed to fully elucidate its role in biological activity.
-
Exploration of Diverse Biological Targets: The anti-inflammatory and enzyme inhibitory potential of this compound analogs remains largely unexplored.[10][11] Screening these compounds against a broader range of biological targets could uncover novel therapeutic applications.
-
In Vivo Efficacy and Pharmacokinetic Profiling: Promising in vitro candidates should be advanced to in vivo models to evaluate their efficacy, toxicity, and pharmacokinetic properties, which are crucial for their development as clinical drug candidates.
Conclusion
This compound is a highly versatile scaffold with significant potential in drug discovery. The structural activity relationships discussed in this guide highlight the critical role of substitutions on both the benzoxazole ring and the derivatized 4-carbaldehyde group in modulating antimicrobial and anticancer activities. The insights provided herein offer a rational basis for the design and synthesis of novel, more potent, and selective Benzo[d]oxazole-based therapeutic agents. Further exploration of the chemical space around this privileged scaffold is poised to yield the next generation of innovative medicines.
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SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. (n.d.). Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Benzo[d]oxazole-4-carbaldehyde
This document provides essential procedural guidance for the safe and compliant disposal of Benzo[d]oxazole-4-carbaldehyde. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is designed to provide a clear, logical, and scientifically grounded framework for managing waste streams containing this compound, ensuring the protection of both laboratory personnel and the environment.
While a specific Safety Data Sheet (SDS) for this compound is not consistently available, this guide synthesizes information from the disposal protocols of structurally analogous compounds, including other benzoxazole derivatives and aldehydes, alongside established hazardous waste management principles from regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[1][2][3]
Hazard Identification and Core Safety Principles
Before initiating any disposal procedure, a thorough understanding of the potential hazards is paramount. Based on data from similar chemical structures, this compound should be handled as a hazardous substance.[4][5]
Anticipated Hazards:
-
Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[4][5][6]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[5][6]
The foundational principle of chemical waste management is the "cradle-to-grave" approach, which holds the generator responsible for the waste from its creation to its ultimate disposal.[3] Therefore, all procedures must prioritize segregation, proper containment, and clear labeling to prevent accidental exposure and ensure compliant disposal.[7][8]
Personal Protective Equipment (PPE) and Decontamination
Adherence to proper PPE is the first line of defense against chemical exposure. All personnel handling waste containing this compound must wear the following:
| Protection Type | Recommended Equipment & Rationale |
| Eye and Face | Safety glasses with side-shields or tight-sealing safety goggles. A face shield is recommended if there is a splash hazard. This is in accordance with OSHA's eye and face protection regulations (29 CFR 1910.133) to prevent contact with dust or splashes.[1][4] |
| Skin | Chemical-resistant gloves (e.g., Nitrile or Neoprene). A lab coat or chemical-resistant apron must be worn to prevent direct skin contact.[1] |
| Respiratory | All handling of the solid compound or its solutions for disposal should be conducted in a certified chemical fume hood to minimize inhalation risk.[5][9] |
Decontamination: Following handling, thoroughly decontaminate all surfaces, glassware, and equipment. Wash hands thoroughly with soap and water.[1][4] Contaminated disposable items, such as gloves and paper towels, should be considered hazardous waste and disposed of accordingly.[10]
Step-by-Step Disposal Protocol
The disposal of this compound must not be done via drain or regular trash disposal.[11][12][13] It must be managed as a hazardous chemical waste stream.
Step 1: Waste Segregation Immediately segregate all waste containing this compound at the point of generation.[7][8] This includes:
-
Solid Waste: Unused or expired reagent, contaminated spatulas, weigh boats, and contaminated PPE.
-
Liquid Waste: Solutions containing the compound and solvent rinses from contaminated glassware.
Causality: Segregation is critical to prevent dangerous reactions that can occur when incompatible chemicals are mixed.[8][12] Aldehydes, in particular, can be reactive.[14] Keep this waste stream separate from acids, bases, oxidizers, and other reactive chemicals.[15]
Step 2: Containerization Select appropriate, clearly labeled containers for waste accumulation.
-
Solid Waste: Place in a sturdy, sealable container, such as a high-density polyethylene (HDPE) pail.[16] For items with sharp edges, use a puncture-proof container.[7][16]
-
Liquid Waste: Collect in a compatible, leak-proof container with a screw-top cap. The container must be compatible with the solvent used (e.g., an HDPE carboy).[17][18] Do not fill containers beyond 90% capacity to allow for vapor expansion.[16][18]
Causality: Proper containerization is mandated to prevent leaks and spills during storage and transport.[7][12] The container material must be chemically resistant to the waste it holds.[18]
Step 3: Hazardous Waste Labeling All waste containers must be meticulously labeled. The label must be affixed to the container as soon as the first drop of waste is added.
Required Information on Label:
-
The words "Hazardous Waste" .[18]
-
Full Chemical Name(s): "this compound". List all constituents, including solvents, by their full names (no abbreviations).[12]
-
Approximate Percentages of each constituent.[12]
-
Hazard Identification: Indicate the relevant hazards (e.g., Irritant, Flammable if in a flammable solvent).
Causality: Accurate labeling is a legal requirement under OSHA and EPA regulations.[2][19] It ensures that anyone handling the container is aware of its contents and the associated dangers, facilitating safe storage and proper final disposal.
Step 4: On-Site Storage Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.[13][15]
-
The storage area should be secure and under the control of laboratory personnel.[18]
-
Ensure secondary containment (e.g., a plastic tub) is used for liquid waste containers to contain any potential leaks.[12][15]
Causality: SAAs provide a safe, temporary location for hazardous waste, minimizing the risk of spills and exposure in the main laboratory area while awaiting pickup for final disposal.[13]
Step 5: Final Disposal Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8]
-
The most common and appropriate disposal method for this type of organic chemical waste is high-temperature incineration at an approved waste disposal facility.[1]
Causality: Federal and state laws mandate that hazardous waste be transported, treated, and disposed of by licensed facilities to ensure it is managed in an environmentally sound manner.[3][8][19] Evaporation is not an acceptable method of disposal.[12][15]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Benzo[d]oxazole-4-carbaldehyde
As researchers and drug development professionals, our work with novel chemical entities like Benzo[d]oxazole-4-carbaldehyde is foundational to discovery. This compound, with its fused benzoxazole ring and reactive aldehyde group, serves as a valuable building block in medicinal chemistry and materials science.[1] However, its very reactivity necessitates a rigorous and proactive approach to safety. This guide provides essential, field-proven safety protocols, moving beyond a simple checklist to explain the scientific rationale behind each protective measure. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the guidance herein is synthesized from data on structurally analogous aromatic aldehydes and benzoxazole derivatives to establish a robust safety framework.[2]
Proactive Hazard Assessment: Understanding the Risk Profile
The molecular structure of this compound contains two key functional groups that inform our safety strategy: the benzoxazole core and the aromatic aldehyde.
-
Aromatic Aldehydes: This class of compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[3][4][5] They are frequently cited as causes of serious skin and eye irritation.[3][5][6][7][8] Inhalation of aldehyde vapors may lead to respiratory irritation and constriction of the airways.[4][9]
-
Benzoxazole Derivatives: Similar heterocyclic compounds are known to be skin and eye irritants and may be harmful via multiple exposure routes.[5][10][11]
Based on these analogs, we must operate under the assumption that this compound is, at a minimum, harmful if swallowed or in contact with skin, a serious eye irritant, and a potential respiratory irritant.[2]
The Core of Protection: A Multi-Layered PPE Strategy
A comprehensive Personal Protective Equipment (PPE) plan is non-negotiable. It is our primary barrier against chemical exposure. The following table summarizes the minimum required PPE, with detailed explanations for each component in the subsequent sections.
| Protection Type | Recommended Equipment | Standards & Rationale |
| Eye & Face Protection | Tight-fitting safety goggles. A face shield should be worn over goggles during splash-risk procedures. | Must meet ANSI Z.87.1 (US) or EN 166 (EU) standards.[2][12] Protects against splashes and airborne particles, which can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Butyl Rubber recommended). Double-gloving is advised for extended handling. | Aldehydes can permeate materials like latex and PVC.[9] Nitrile and Butyl rubber offer superior chemical resistance. Always check manufacturer compatibility data.[13] |
| Body Protection | Flame-resistant laboratory coat, fully buttoned with tight-fitting cuffs. | Protects skin from incidental contact and splashes. Flame-resistant material is a prudent precaution for compounds with unknown flammability.[12] |
| Respiratory Protection | All handling must occur within a certified chemical fume hood. | This is the primary engineering control to prevent inhalation of vapors or fine powders.[3][4] A respirator may be required for spill cleanup or if engineering controls fail.[9][13] |
Causality in Glove Selection
Not all gloves offer equal protection. The choice of glove material is a critical decision based on chemical compatibility. Aldehydes are reactive and can degrade or permeate inadequate materials.
-
Recommended: Butyl rubber and nitrile are the most effective materials for providing a barrier against aldehyde solutions.[9] They resist chemical degradation and have longer breakthrough times.
-
Not Recommended: Latex or polyvinyl chloride (PVC) gloves are not effective and should not be used, as they offer poor protection against aldehydes.[9]
| Glove Material | Resistance to Aldehydes | General Use Case |
| Nitrile | Good to Excellent | Suitable for a broad range of chemicals and provides good short-term protection. Ideal for general handling and solution preparation.[9][13] |
| Butyl Rubber | Excellent | Offers the highest impermeability to aldehydes and is recommended for prolonged handling, work with concentrated solutions, or spill response.[9] |
| Latex / Vinyl (PVC) | Poor - Not Recommended | Prone to rapid degradation and permeation by aldehydes.[9] Should not be used for handling this compound. |
Self-Validating Protocol: Before every use, visually inspect gloves for any signs of discoloration, punctures, or degradation. Always consult the glove manufacturer's specific chemical resistance chart for detailed breakthrough time data.[14][15]
Operational Blueprint: Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow minimizes the risk of exposure.
PPE Donning Sequence:
-
Don your lab coat, ensuring it is fully buttoned.
-
Put on the first pair of nitrile or butyl rubber gloves.
-
If double-gloving, add the second pair, ensuring the cuff of the outer glove goes over the cuff of your lab coat sleeve.
-
Put on your safety goggles.
-
If required for the procedure, add a face shield over the goggles.[12]
Handling the Solid Compound (e.g., Weighing):
-
Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Decontaminate the work surface before starting.
-
Execution: Conduct all manipulations deep within the fume hood. Use a spatula to carefully transfer the solid. Avoid creating dust. If any material is spilled, decontaminate the area immediately.
-
Post-Handling: Tightly close the primary container.[10] Wipe down the spatula and any equipment used with an appropriate solvent.
Preparing a Solution:
-
Preparation: Place a stir plate and all necessary glassware inside the fume hood.
-
Execution: Slowly and carefully add the solid this compound to the solvent to prevent splashing.
-
Post-Handling: After the solid is fully dissolved, cap the solution container. Decontaminate all glassware and the work surface.
Diagram: PPE Selection Workflow The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned procedure.
Caption: PPE selection flowchart based on procedural risk.
Emergency Response Plan
In the event of an accidental exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately remove all contaminated clothing.[16] Wash the affected skin thoroughly with soap and plenty of water for at least 15 minutes.[6][9] Seek medical advice if irritation persists.[16]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[10][17] Remove contact lenses if present and easy to do.[17] Seek immediate attention from an ophthalmologist.[3]
-
Inhalation: Move the affected person to fresh air at once.[3][6] If breathing becomes difficult or stops, administer artificial respiration and seek immediate medical attention.[3]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting.[4][17] If the person is conscious, give them two glasses of water to drink.[3] Seek immediate medical attention.[3]
End-of-Life: Waste Disposal Protocol
Proper disposal prevents environmental contamination and accidental exposure to others.
-
Waste Segregation: All waste contaminated with this compound, including gloves, paper towels, and empty containers, must be segregated into a dedicated hazardous waste stream.[2]
-
Containerization: Use a clearly labeled, sealed, and puncture-proof container for all solid waste.[2] Liquid waste should be collected in a compatible, sealed, and labeled container.[2]
-
Disposal: Dispose of all waste in accordance with your institution's environmental health and safety guidelines and all local, regional, and national regulations.[10][16][17] Never pour chemical waste down the drain.
By integrating this comprehensive safety and handling guide into your laboratory's standard operating procedures, you can confidently work with this compound while upholding the highest standards of personal and environmental safety.
References
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What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? Homework.Study.com. [Link]
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Aldehydes - Chemical Safety Facts. ChemicalSafetyFacts.org. [Link]
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8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
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Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. [Link]
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5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]
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Personal Protective Equipment and Chemistry. ChemicalSafetyFacts.org. [Link]
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Gloves Chemical Resistance Chart. Gloves By Web. [Link]
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CHEMICAL RESISTANCE TABLE FOR GLOVES. Becky Aktsiaselts. [Link]
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Ultimate Guide to Chemical Resistant Disposable Gloves. SHIELD Scientific. [Link]
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Benzoxazole | C7H5NO | CID 9228. PubChem - National Institutes of Health. [Link]
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Chemical resistance list - disposable gloves. BINGOLD. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
